MrgprX2 antagonist-2
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C17H16F5N3O3 |
|---|---|
Molecular Weight |
405.32 g/mol |
IUPAC Name |
3-[4-(3,5-difluorophenoxy)-2-pyridinyl]-1-ethyl-1-[(2R)-3,3,3-trifluoro-2-hydroxypropyl]urea |
InChI |
InChI=1S/C17H16F5N3O3/c1-2-25(9-14(26)17(20,21)22)16(27)24-15-8-12(3-4-23-15)28-13-6-10(18)5-11(19)7-13/h3-8,14,26H,2,9H2,1H3,(H,23,24,27)/t14-/m1/s1 |
InChI Key |
LLDJFKRONQQBRH-CQSZACIVSA-N |
Isomeric SMILES |
CCN(C[C@H](C(F)(F)F)O)C(=O)NC1=NC=CC(=C1)OC2=CC(=CC(=C2)F)F |
Canonical SMILES |
CCN(CC(C(F)(F)F)O)C(=O)NC1=NC=CC(=C1)OC2=CC(=CC(=C2)F)F |
Origin of Product |
United States |
Foundational & Exploratory
Unraveling the Mechanism of MrgprX2 Antagonism in Mast Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Mas-related G protein-coupled receptor X2 (MrgprX2) has emerged as a critical mediator of IgE-independent mast cell activation, playing a pivotal role in neurogenic inflammation, pruritus, and pseudo-allergic drug reactions.[1][2] Consequently, the development of potent and selective MrgprX2 antagonists represents a promising therapeutic strategy for a range of inflammatory and allergic diseases. This technical guide provides an in-depth exploration of the mechanism of action of MrgprX2 antagonists in mast cells. It delineates the intricate signaling pathways governed by MrgprX2, details the experimental protocols for assessing antagonist efficacy, and presents quantitative data for key antagonists, offering a comprehensive resource for researchers and drug development professionals in the field.
The MrgprX2 Signaling Cascade in Mast Cells
MrgprX2 is a G protein-coupled receptor (GPCR) predominantly expressed on mast cells and sensory neurons.[2][3] Its activation by a diverse array of ligands, including neuropeptides (e.g., Substance P), antimicrobial host defense peptides, and certain drugs, triggers mast cell degranulation and the release of pro-inflammatory mediators.[1][3] The signaling cascade initiated by MrgprX2 is complex, involving both G protein-dependent and β-arrestin-mediated pathways.
Upon ligand binding, MrgprX2 couples to heterotrimeric G proteins, primarily of the Gαq and Gαi subtypes.[4][5][6]
-
Gαq Pathway: Activation of Gαq leads to the stimulation of phospholipase Cβ (PLCβ).[4] PLCβ then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[4] IP3 binds to its receptors on the endoplasmic reticulum, inducing the release of stored calcium (Ca2+) into the cytoplasm.[4][6] This rise in intracellular Ca2+ is a critical trigger for mast cell degranulation.[5][7] DAG, in concert with Ca2+, activates protein kinase C (PKC), which further contributes to the degranulation process.[8]
-
Gαi Pathway: The Gαi subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[1][4] Reduced cAMP levels can potentiate Ca2+ signaling and degranulation.[4] The βγ subunits of the Gαi protein can also activate phosphoinositide 3-kinase (PI3K).[4][5] The PI3K/AKT signaling pathway has been shown to be involved in MrgprX2-mediated mast cell degranulation.[9][10]
-
MAPK Pathway: Downstream of G protein activation, the mitogen-activated protein kinase (MAPK) pathways, including ERK1/2, p38, and JNK, are also activated and play a role in cytokine production.[1][5]
-
β-Arrestin Pathway: In addition to G protein signaling, some ligands can promote the recruitment of β-arrestins to the MrgprX2 receptor.[4][11] This leads to receptor desensitization, internalization, and can also initiate G protein-independent signaling events.[1][11]
Visualizing the MrgprX2 Signaling Pathway
Caption: MrgprX2 Signaling Pathway in Mast Cells.
Mechanism of Action of this compound
MrgprX2 antagonists are molecules designed to inhibit the activity of the MrgprX2 receptor, thereby preventing the downstream signaling cascade that leads to mast cell activation.[3] The primary mechanism of action for these antagonists, including compounds referred to as "this compound" or similar potent antagonists, is competitive binding to the receptor.[1][3] By occupying the ligand-binding site, the antagonist prevents endogenous agonists from activating the receptor.[3]
The key inhibitory actions of an MrgprX2 antagonist are:
-
Inhibition of G protein Coupling: The antagonist prevents the conformational change in the MrgprX2 receptor that is necessary for coupling to and activating Gαq and Gαi proteins.[12]
-
Blockade of Downstream Signaling: By inhibiting G protein activation, the antagonist effectively blocks the entire downstream signaling cascade, including:
-
Prevention of Mast Cell Degranulation: The ultimate consequence of blocking these signaling pathways is the inhibition of mast cell degranulation and the release of histamine (B1213489), β-hexosaminidase, and other inflammatory mediators.[3][7]
Some antagonists may also exhibit inverse agonist activity, meaning they can inhibit the basal, ligand-independent activity of the receptor.[7][13]
Visualizing the Antagonist's Mechanism
Caption: Logical Flow of Antagonist Action.
Quantitative Data for MrgprX2 Antagonists
The efficacy of MrgprX2 antagonists is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of the antagonist required to inhibit 50% of the agonist-induced response. The following table summarizes key quantitative data for several potent MrgprX2 antagonists from published studies.
| Antagonist | Assay | Cell Type | Agonist | IC50 Value | Reference |
| Compound B | Degranulation (Tryptase Release) | Freshly Isolated Human Skin Mast Cells | Substance P | 0.42 nM | [14][15] |
| Compound B | Degranulation (β-hexosaminidase) | LAD2 Mast Cells | Substance P | 1.8 nM | [14][15] |
| Compound A | Degranulation (β-hexosaminidase) | LAD2 Mast Cells | Substance P | 32.4 nM | [14][15] |
| C9 | Degranulation | RBL-2H3 cells expressing MrgprX2 | Substance P, PAMP-12, Rocuronium | ~300 nM | [7][16] |
| Compound 1 | Ca2+ Mobilization & Degranulation | HEK293 cells expressing MrgprX2 | Substance P | ~2 µM | [7] |
| Compound 2 | Ca2+ Mobilization & Degranulation | HEK293 cells expressing MrgprX2 | Substance P | ~2 µM | [7] |
Experimental Protocols
The evaluation of MrgprX2 antagonist activity relies on a set of well-established in vitro and ex vivo assays.
Mast Cell Degranulation Assays
These assays quantify the release of granular contents from mast cells upon stimulation.
This is a colorimetric or fluorometric assay that measures the activity of the enzyme β-hexosaminidase, which is co-released with histamine from mast cell granules.[5][17][18]
Protocol Outline:
-
Cell Culture and Seeding: Mast cells (e.g., LAD2, RBL-2H3 expressing MrgprX2, or primary human mast cells) are cultured and seeded into 96-well plates.[7]
-
Antagonist Pre-incubation: Cells are pre-incubated with varying concentrations of the MrgprX2 antagonist for a specified time (e.g., 5-30 minutes).[7]
-
Agonist Stimulation: An MrgprX2 agonist (e.g., Substance P, Compound 48/80) is added to the wells to induce degranulation.[5][18]
-
Supernatant Collection: The plate is centrifuged, and the supernatant containing the released β-hexosaminidase is collected.[17]
-
Enzymatic Reaction: The supernatant is incubated with a substrate such as p-nitrophenyl-N-acetyl-β-D-glucosaminide (pNAG) or 4-methylumbelliferyl N-acetyl-β-D-glucosaminide (MUG).[17][18]
-
Quantification: The product of the enzymatic reaction is measured using a spectrophotometer (for pNAG) or a fluorometer (for MUG).[18]
-
Data Analysis: The percentage of β-hexosaminidase release is calculated relative to total cellular content (determined by lysing the cells). IC50 values are determined by plotting the percentage of inhibition against the antagonist concentration.
This assay directly measures the amount of histamine released from mast cells.[5][19]
Protocol Outline:
-
Cell Stimulation and Supernatant Collection: Similar to the β-hexosaminidase assay, mast cells are pre-incubated with the antagonist and then stimulated with an agonist. The supernatant is collected.[5]
-
Histamine Quantification: Histamine levels in the supernatant are measured using a specific enzyme-linked immunosorbent assay (ELISA) kit according to the manufacturer's instructions.
-
Data Analysis: Histamine release is expressed as a percentage of the total cellular histamine content. IC50 values are calculated.
Intracellular Calcium Mobilization Assay
This assay measures changes in intracellular calcium concentration ([Ca2+]i) upon receptor activation.[7][13][20]
Protocol Outline:
-
Cell Loading with Calcium Indicator: Mast cells or HEK293 cells expressing MrgprX2 are loaded with a Ca2+-sensitive fluorescent dye, such as Fura-2 AM or Fluo-4 AM.[7][20][21]
-
Antagonist Incubation: The loaded cells are incubated with the MrgprX2 antagonist.[7]
-
Agonist Stimulation and Fluorescence Measurement: The cells are placed in a fluorometric imaging plate reader (FLIPR) or a fluorescence microscope. An MrgprX2 agonist is added, and the change in fluorescence intensity, which corresponds to the change in [Ca2+]i, is measured over time.[13][20]
-
Data Analysis: The peak fluorescence response is measured, and the inhibitory effect of the antagonist is calculated. IC50 values are determined from concentration-response curves.
Visualizing the Experimental Workflow
Caption: General Experimental Workflows.
Conclusion
MrgprX2 antagonists represent a targeted approach to mitigating mast cell-driven pathologies. Their mechanism of action is centered on the competitive inhibition of the MrgprX2 receptor, leading to a comprehensive blockade of the downstream signaling pathways that culminate in mast cell degranulation. The quantitative data for recently developed antagonists demonstrate high potency, with some compounds exhibiting nanomolar to sub-nanomolar efficacy. The detailed experimental protocols provided herein offer a robust framework for the continued investigation and development of novel MrgprX2 inhibitors. A thorough understanding of the molecular mechanisms and the application of standardized assays are crucial for advancing these promising therapeutic agents from the laboratory to clinical applications.
References
- 1. mdpi.com [mdpi.com]
- 2. Multifaceted MRGPRX2: New Insight into the Role of Mast Cells in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are MRGPRX2 antagonists and how do they work? [synapse.patsnap.com]
- 4. researchgate.net [researchgate.net]
- 5. MRGPRX2-Mediated Degranulation of Human Skin Mast Cells Requires the Operation of Gαi, Gαq, Ca++ Channels, ERK1/2 and PI3K—Interconnection between Early and Late Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Inhibition of MRGPRX2 but not FcεRI or MrgprB2-mediated mast cell degranulation by a small molecule inverse receptor agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Modulation of the Mas-Related G Protein-Coupled Receptor X2 (MRGPRX2) by Xenobiotic Compounds and Its Relevance to Human Diseases [mdpi.com]
- 9. MrgprX2 regulates mast cell degranulation through PI3K/AKT and PLCγ signaling in pseudo-allergic reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Beyond the classic players: Mas‐related G protein‐coupled receptor member X2 role in pruritus and skin diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 12. DSpace [repository.upenn.edu]
- 13. Frontiers | Inhibition of MRGPRX2 but not FcεRI or MrgprB2-mediated mast cell degranulation by a small molecule inverse receptor agonist [frontiersin.org]
- 14. Pharmacological blockade of the mast cell MRGPRX2 receptor supports investigation of its relevance in skin disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Mast Cell Degranulation Assay to Study the Effect of a Target Chemical [jove.com]
- 18. Mast cell degranulation assay [bio-protocol.org]
- 19. mdpi.com [mdpi.com]
- 20. berthold.com [berthold.com]
- 21. Methods to Measure Intracellular Ca2+ Concentration Using Ca2+-Sensitive Dyes - PubMed [pubmed.ncbi.nlm.nih.gov]
The Discovery and Development of Novel MrgprX2 Antagonists: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Mas-related G protein-coupled receptor X2 (MrgprX2) has emerged as a critical target in the fields of immunology and pharmacology. Predominantly expressed on mast cells, this receptor is a key mediator of IgE-independent degranulation, a process implicated in a variety of inflammatory and allergic conditions, including anaphylactoid reactions to certain drugs, atopic dermatitis, and chronic urticaria.[1][2][3] The activation of MrgprX2 by a diverse range of ligands, including neuropeptides like substance P and certain FDA-approved drugs, triggers the release of histamine, tryptase, and other pro-inflammatory mediators.[4] Consequently, the development of potent and selective MrgprX2 antagonists represents a promising therapeutic strategy for a host of mast cell-driven diseases. This technical guide provides an in-depth overview of the discovery and development of novel MrgprX2 antagonists, with a focus on experimental protocols, quantitative data, and the underlying signaling pathways.
MrgprX2 Signaling Pathways
Upon agonist binding, MrgprX2 initiates a cascade of intracellular signaling events. The receptor couples to heterotrimeric G proteins, primarily of the Gαq/11 and Gαi/o families. Activation of Gαq/11 leads to the stimulation of phospholipase Cβ (PLCβ), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). The Gαi/o pathway, on the other hand, can inhibit adenylyl cyclase, leading to decreased cyclic AMP (cAMP) levels, and its βγ subunits can activate phosphoinositide 3-kinase (PI3K). The culmination of these signaling events is mast cell degranulation and the release of inflammatory mediators.
Discovery and Development Workflow
The identification of novel MrgprX2 antagonists typically follows a multi-step process, beginning with high-throughput screening and progressing through in vitro and in vivo characterization.
Quantitative Data on Novel MrgprX2 Antagonists
The following table summarizes the in vitro potency of several recently developed MrgprX2 antagonists.
| Compound | Assay Type | Cell Line | Agonist | IC50 (nM) | Reference |
| Compound A | β-hexosaminidase Release | LAD2 | Substance P | 32.4 | [5][6] |
| Compound B | β-hexosaminidase Release | LAD2 | Substance P | 1.8 | [5][6] |
| Compound B | Tryptase Release | Freshly Isolated Human Skin Mast Cells | Substance P | 0.42 | [5][6] |
| EP262 | Mast Cell Degranulation | MRGPRX2 KI Mice | - | - | [3] |
| PSB-172656 | β-hexosaminidase Release | LAD2 | Substance P | 5.26 | [7] |
| PSB-172656 | β-hexosaminidase Release | LAD2 | Compound 48/80 | 3.79 | [7] |
| PSB-172656 | β-hexosaminidase Release | LAD2 | PAMP-12 | 11.7 | [7] |
| PSB-172656 | β-hexosaminidase Release | LAD2 | LL-37 | 8.12 | [7] |
| Quercetin | Calcium Mobilization | LN229-MRGPRX2 | - | 46,100 | [7] |
Experimental Protocols
Calcium Mobilization Assay
This assay is a primary high-throughput screening method to identify compounds that modulate MrgprX2 activity by measuring changes in intracellular calcium concentration.
Materials:
-
HEK293 cells stably expressing MrgprX2 (HEK293-MrgprX2).
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
Assay buffer (e.g., HBSS with 20 mM HEPES).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-8 AM).
-
MrgprX2 agonist (e.g., Substance P, Compound 48/80).
-
Test compounds (potential antagonists).
-
384-well black, clear-bottom microplates.
-
Fluorescent plate reader with automated liquid handling (e.g., FLIPR).
Procedure:
-
Cell Plating: Seed HEK293-MrgprX2 cells into 384-well plates at a suitable density and culture overnight to form a monolayer.
-
Dye Loading: Remove the culture medium and add the calcium-sensitive dye solution to each well. Incubate at 37°C for a specified time (e.g., 1 hour) to allow for dye uptake.
-
Compound Addition: Wash the cells with assay buffer. Add the test compounds at various concentrations to the appropriate wells. For antagonist screening, pre-incubate the cells with the test compounds for a defined period.
-
Agonist Stimulation and Signal Detection: Place the plate in the fluorescent plate reader. Simultaneously add the MrgprX2 agonist to all wells and immediately begin recording the fluorescence intensity over time.
-
Data Analysis: The change in fluorescence intensity reflects the change in intracellular calcium concentration. Calculate the response for each well and determine the IC50 values for antagonist compounds.
Mast Cell Degranulation Assay (β-Hexosaminidase Release)
This assay quantifies the release of the granular enzyme β-hexosaminidase from mast cells upon stimulation, serving as a direct measure of degranulation.
Materials:
-
Human mast cell line (e.g., LAD2) or primary human mast cells.
-
Cell culture medium.
-
Tyrode's buffer or similar physiological buffer.
-
MrgprX2 agonist (e.g., Substance P, Compound 48/80).
-
Test compounds (potential antagonists).
-
Lysis buffer (e.g., 0.1% Triton X-100).
-
Substrate solution (p-nitrophenyl-N-acetyl-β-D-glucosaminide, p-NAG).
-
Stop solution (e.g., 0.1 M carbonate/bicarbonate buffer, pH 10).
-
96-well microplates.
-
Spectrophotometer.
Procedure:
-
Cell Preparation: Wash the mast cells and resuspend them in buffer.
-
Compound Incubation: Aliquot the cell suspension into a 96-well plate. Add the test compounds at various concentrations and pre-incubate.
-
Agonist Stimulation: Add the MrgprX2 agonist to stimulate degranulation and incubate at 37°C for a specified time (e.g., 30 minutes).
-
Sample Collection: Centrifuge the plate to pellet the cells. Carefully collect the supernatant from each well.
-
Enzyme Reaction: In a new plate, mix the supernatant with the p-NAG substrate solution and incubate to allow for the enzymatic reaction. To determine the total β-hexosaminidase content, lyse the cell pellets with lysis buffer and perform the same reaction.
-
Signal Measurement: Stop the reaction by adding the stop solution. Measure the absorbance at a specific wavelength (e.g., 405 nm) using a spectrophotometer.
-
Data Analysis: Calculate the percentage of β-hexosaminidase release for each condition relative to the total cellular content. Determine the IC50 values for the antagonist compounds.[8]
In Vivo Passive Cutaneous Anaphylaxis (PCA) Model
This in vivo model assesses the ability of MrgprX2 antagonists to inhibit mast cell-mediated vascular permeability in a living organism.
Materials:
-
MrgprX2 knock-in mice.
-
MrgprX2 agonist (e.g., Compound 48/80).
-
Test antagonist compound.
-
Evans blue dye.
-
Saline solution.
-
Anesthetic.
Procedure:
-
Antagonist Administration: Administer the test antagonist compound to the mice via the desired route (e.g., oral gavage).
-
Dye Injection: After a specified time, inject Evans blue dye intravenously.
-
Agonist Challenge: Inject the MrgprX2 agonist intradermally into one ear or paw, and saline as a control into the contralateral ear or paw.
-
Evaluation of Vascular Permeability: After a defined period, euthanize the animals and dissect the challenged tissues (e.g., ears).
-
Dye Extraction and Quantification: Extract the Evans blue dye from the tissues using a suitable solvent (e.g., formamide). Measure the absorbance of the extracted dye using a spectrophotometer to quantify the extent of vascular leakage.
-
Data Analysis: Compare the amount of dye extravasation in the antagonist-treated group to the vehicle-treated group to determine the in vivo efficacy of the antagonist.[3]
Conclusion
The discovery and development of novel MrgprX2 antagonists hold significant promise for the treatment of a wide range of mast cell-mediated inflammatory and allergic diseases.[2] The methodologies and data presented in this guide highlight the robust and systematic approach being employed by researchers to identify and characterize potent and selective inhibitors of this important receptor. Continued efforts in this area, leveraging both in vitro and in vivo models, will be crucial for translating these promising preclinical findings into effective clinical therapies. The ongoing clinical trials with compounds like EVO756 further underscore the therapeutic potential of targeting MrgprX2.[9]
References
- 1. Measuring Mast Cell Mediator Release - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. escientpharma.com [escientpharma.com]
- 4. tandfonline.com [tandfonline.com]
- 5. Pharmacological blockade of the mast cell MRGPRX2 receptor supports investigation of its relevance in skin disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Subnanomolar MAS-related G protein-coupled receptor-X2/B2 antagonists with efficacy in human mast cells and disease models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Mast Cell Degranulation Screening Assay for the Identification of Novel Mast Cell Activating Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
The Central Role of MrgprX2 Signaling in Neurogenic Inflammation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neurogenic inflammation is a complex physiological process characterized by the release of inflammatory mediators from sensory neurons, leading to vasodilation, plasma extravasation, and the recruitment of immune cells. A key player in this intricate cascade is the Mas-related G protein-coupled receptor X2 (MrgprX2), predominantly expressed on mast cells and sensory neurons[1]. Activation of MrgprX2 by a diverse array of ligands, including neuropeptides like Substance P (SP), triggers a signaling cascade that culminates in mast cell degranulation and the release of pro-inflammatory mediators, thereby driving the inflammatory response[2][3]. This technical guide provides an in-depth exploration of the core signaling pathways of MrgprX2 in neurogenic inflammation, supported by quantitative data, detailed experimental protocols, and pathway visualizations to facilitate further research and drug development in this area.
Core Signaling Pathways of MrgprX2
Gαq-Mediated Pathway
dot
Caption: MrgprX2 Gαq-mediated signaling pathway.
Gαi-Mediated Pathway
Concurrently, MrgprX2 activation engages the Gαi subunit, which inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels[8][9]. This reduction in cAMP alleviates the protein kinase A (PKA)-mediated inhibition of degranulation. More importantly, the Gβγ subunits released from the activated Gαi protein can activate phosphoinositide 3-kinase (PI3K)[6][10]. The PI3K/AKT signaling axis is crucial for mast cell survival, migration, and degranulation[6][10]. Activation of PI3K leads to the phosphorylation and activation of AKT (also known as Protein Kinase B), which in turn influences a variety of cellular processes that support the inflammatory response[6].
dot
Caption: MrgprX2 Gαi-mediated signaling pathway.
Downstream Kinase Cascades and Cytokine Production
Both Gαq and Gαi pathways converge on the activation of MAPK cascades, including ERK1/2, JNK, and p38[8][9]. These kinases are instrumental in phosphorylating a multitude of substrates that regulate not only immediate degranulation but also the transcription of genes encoding pro-inflammatory cytokines and chemokines, such as TNF-α, IL-6, IL-8, and IL-13[8][9][11]. This leads to a second wave of inflammatory response that contributes to the chronicity of neurogenic inflammation.
Role of β-Arrestins in Signal Regulation
The signaling of MrgprX2 is tightly regulated to prevent excessive inflammation. This is partly achieved through the recruitment of β-arrestins[2][12][13]. Following ligand-induced phosphorylation of the receptor by G protein-coupled receptor kinases (GRKs), β-arrestins bind to the intracellular loops of MrgprX2. This binding sterically hinders further G protein coupling, leading to desensitization of the receptor[12][13]. Furthermore, β-arrestin recruitment facilitates the internalization of MrgprX2 into endosomes, either for degradation or recycling back to the cell surface, thereby controlling the duration of signaling[2][14]. Some ligands are considered "balanced agonists" as they activate both G protein and β-arrestin pathways, while "biased agonists" preferentially activate one pathway over the other[7].
dot
Caption: β-Arrestin-mediated regulation of MrgprX2.
Quantitative Data on MrgprX2 Ligand Activity
The potency of various ligands to activate MrgprX2 and induce mast cell degranulation can be quantified by determining their half-maximal effective concentration (EC50). The following table summarizes the EC50 values for several key MrgprX2 agonists.
| Ligand | Cell Type | Assay | EC50 | Reference |
| Substance P | RBL-MRGPRX2 cells | Degranulation | 3.07 µM | [15] |
| Substance P | LAD-2 cells | Degranulation | 5.44 µM | [15] |
| Compound 48/80 | RBL-MRGPRX2 cells | Degranulation | 1.52 µg/mL | [15] |
| Compound 48/80 | LAD-2 cells | Degranulation | 0.54 µg/mL | [15] |
| Vancomycin | RBL-MRGPRX2 cells | Degranulation | 0.41 mg/mL | [15] |
| Vancomycin | LAD-2 cells | Degranulation | 0.47 mg/mL | [15] |
| Cortistatin (1-14) | MRGPRX2-CHO-K1 cells | β-arrestin recruitment | ~1 µM | [16] |
| Mastoparan | MRGPRX2-CHO-K1 cells | β-arrestin recruitment | ~0.1 µM | [16] |
Quantitative Data on Cytokine Release
Activation of MrgprX2 leads to the release of various pro-inflammatory cytokines and chemokines. The table below presents quantitative data on cytokine release from human mast cells following stimulation with MrgprX2 agonists.
| Agonist (Concentration) | Cell Type | Cytokine/Chemokine | Fold Increase vs. Control | Reference |
| Substance P (60 µM) | LAD2 cells | IL-13 | ~4-fold | [17] |
| Substance P (60 µM) | LAD2 cells | TNF-α | ~3-fold | [17] |
| Substance P (60 µM) | LAD2 cells | CCL1 | ~6-fold | [17] |
| Substance P (60 µM) | LAD2 cells | CCL2 | ~2.5-fold | [17] |
| Compound 48/80 (5 µg/ml) | LAD2 cells | IL-13 | ~3.5-fold | [17] |
| Compound 48/80 (5 µg/ml) | LAD2 cells | TNF-α | ~2.5-fold | [17] |
| Compound 48/80 (5 µg/ml) | LAD2 cells | CCL1 | ~4-fold | [17] |
| Compound 48/80 (5 µg/ml) | LAD2 cells | CCL2 | ~2-fold | [17] |
Experimental Protocols
Mast Cell Degranulation Assay (β-Hexosaminidase Release)
This assay quantifies the release of the granular enzyme β-hexosaminidase as a measure of mast cell degranulation.
Materials:
-
Human mast cell line (e.g., LAD2) or primary human mast cells.
-
Tyrode's buffer (or HEPES buffer with 0.04% BSA).
-
MrgprX2 agonist (e.g., Substance P, Compound 48/80).
-
Triton X-100 (0.1-0.2% in buffer) for cell lysis (total release).
-
Substrate solution: p-nitrophenyl-N-acetyl-β-D-glucosaminide (pNAG) in citrate (B86180) buffer.
-
Stop solution: 0.4 M Glycine, pH 10.7.
-
96-well V-bottom and flat-bottom plates.
-
Plate reader capable of measuring absorbance at 405 nm.
Procedure:
-
Culture mast cells to the desired density.
-
Wash the cells three times with pre-warmed buffer by centrifugation.
-
Resuspend the cells in buffer to a final concentration of 5 x 10^5 cells/well in a 96-well V-bottom plate.
-
Add the MrgprX2 agonist at various concentrations to the respective wells. For background (spontaneous release), add buffer only.
-
Incubate the plate at 37°C for 30-45 minutes.
-
Stop the reaction by placing the plate on ice for 5 minutes and then centrifuge at 4°C to pellet the cells.
-
Carefully transfer a fraction of the supernatant to a new 96-well flat-bottom plate.
-
To determine the total enzyme content, lyse the remaining cell pellets with Triton X-100 solution and transfer a fraction of the lysate to the same flat-bottom plate.
-
Add the pNAG substrate solution to all wells containing supernatant and lysate.
-
Incubate the plate at 37°C for 90 minutes.
-
Add the stop solution to each well.
-
Measure the absorbance at 405 nm using a plate reader.
-
Calculate the percentage of β-hexosaminidase release using the following formula: % Release = [(Absorbance of sample - Absorbance of background) / (Absorbance of total release - Absorbance of background)] x 100.
dot
Caption: Workflow for the mast cell degranulation assay.
Intracellular Calcium Mobilization Assay
This assay measures changes in intracellular calcium concentration ([Ca2+]i) upon MrgprX2 activation using a fluorescent calcium indicator.
Materials:
-
Cells expressing MrgprX2 (e.g., LAD2, RBL-MRGPRX2, or transfected HEK293 cells).
-
Fluorescent calcium indicator dye (e.g., Fura-2 AM, Fluo-4 AM).
-
Pluronic F-127.
-
Hanks' Balanced Salt Solution (HBSS) or similar physiological buffer.
-
MrgprX2 agonist.
-
Fluorometric imaging plate reader or fluorescence microscope.
Procedure:
-
Seed cells in a black-walled, clear-bottom 96-well plate and culture overnight.
-
Prepare the loading buffer by dissolving the calcium indicator dye and Pluronic F-127 in HBSS.
-
Remove the culture medium from the cells and wash with HBSS.
-
Add the loading buffer to the cells and incubate in the dark at 37°C for 30-60 minutes.
-
Wash the cells with HBSS to remove excess dye.
-
Place the plate in the fluorometric reader and measure the baseline fluorescence.
-
Inject the MrgprX2 agonist into the wells and immediately begin recording the fluorescence intensity over time.
-
The change in fluorescence intensity corresponds to the change in intracellular calcium concentration. Data is often presented as the ratio of fluorescence at two different excitation or emission wavelengths (for ratiometric dyes like Fura-2) or as a change in fluorescence relative to the baseline (for single-wavelength dyes like Fluo-4).
Conclusion
The MrgprX2 signaling pathway represents a critical nexus in the initiation and propagation of neurogenic inflammation. Its ability to be activated by a wide range of endogenous and exogenous ligands underscores its importance in both physiological and pathological inflammatory conditions. A thorough understanding of the intricate signaling cascades, from G protein activation to downstream kinase cascades and regulatory mechanisms involving β-arrestins, is paramount for the development of novel therapeutic strategies. The quantitative data and detailed experimental protocols provided in this guide serve as a valuable resource for researchers and drug development professionals aiming to modulate Mr.gprX2 activity for the treatment of neurogenic inflammation and associated disorders.
References
- 1. MRGPRX2-Mediated Degranulation of Human Skin Mast Cells Requires the Operation of Gαi, Gαq, Ca++ Channels, ERK1/2 and PI3K—Interconnection between Early and Late Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Multifaceted MRGPRX2: New Insight into the Role of Mast Cells in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The effect of substance P and its common in vivo‐formed metabolites on MRGPRX2 and human mast cell activation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. DSpace [repository.upenn.edu]
- 5. researchgate.net [researchgate.net]
- 6. MrgprX2 regulates mast cell degranulation through PI3K/AKT and PLCγ signaling in pseudo-allergic reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Therapeutic Potential of MRGPRX2 Inhibitors on Mast Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. MrgprX2 regulates mast cell degranulation through PI3K/AKT and PLCγ signaling in pseudo-allergic reactions. | Semantic Scholar [semanticscholar.org]
- 11. Cytokine Stimulation by MRGPRX2 Occurs with Lower Potency than by FcεRI Aggregation but with Similar Dependence on the Extracellular Signal-Regulated Kinase 1/2 Module in Human Skin Mast Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. DSpace [repository.upenn.edu]
- 13. Substance P Serves as a Balanced Agonist for MRGPRX2 and a Single Tyrosine Residue Is Required for β-Arrestin Recruitment and Receptor Internalization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Substance P Serves as a Balanced Agonist for MRGPRX2 and a Single Tyrosine Residue Is Required for β-Arrestin Recruitment and Receptor Internalization - ProQuest [proquest.com]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
An In-depth Technical Guide to Endogenous Ligands and Activators of the MrgprX2 Receptor
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Mas-related G protein-coupled receptor X2 (MrgprX2) has emerged as a critical player in a variety of physiological and pathological processes, including host defense, neurogenic inflammation, pain, itch, and pseudo-allergic drug reactions.[1][2] Predominantly expressed on mast cells and sensory neurons, MrgprX2 is a low-affinity, high-capacity receptor that can be activated by a diverse array of cationic ligands.[2][3] This guide provides a comprehensive overview of the known endogenous ligands and activators of MrgprX2, their signaling pathways, and the experimental methodologies used for their characterization.
Endogenous Ligands and Activators of MrgprX2
MrgprX2 is activated by a range of endogenous molecules, primarily peptides, that are released during tissue injury, inflammation, and neuronal activation. These ligands are broadly categorized into neuropeptides, antimicrobial peptides (also known as host defense peptides), and eosinophil granule proteins.
Neuropeptides
Several neuropeptides, released from sensory nerve endings, are potent activators of MrgprX2, playing a key role in neurogenic inflammation.
-
Substance P (SP): A well-characterized activator of MrgprX2, SP is involved in pain transmission and inflammation.[4] Its activation of mast cells via MrgprX2 contributes to conditions like atopic dermatitis and rosacea.[5][6] High concentrations of SP induce rapid mast cell degranulation, while lower concentrations promote chemotaxis.[4]
-
Cortistatin-14 (B8083240) (CST-14): Initially identified for its roles in sleep regulation and cortical function, cortistatin-14 is a high-potency agonist of MrgprX2.[7]
-
Proadrenomedullin N-terminal 12-peptide (PAMP-12): This peptide is a potent endogenous ligand for MrgprX2.[8][9] Upregulation of the PAMP-12 precursor has been observed in the colon of patients with ulcerative colitis, suggesting a role for the PAMP-12/MrgprX2 axis in this inflammatory bowel disease.[5]
Antimicrobial Peptides (Host Defense Peptides)
These peptides are crucial components of the innate immune system and can directly activate mast cells through MrgprX2.
-
Cathelicidin LL-37: A key host defense peptide, LL-37 is upregulated in inflammatory skin conditions like rosacea and atopic dermatitis and activates mast cells via MrgprX2 to release pro-inflammatory mediators.[3]
-
Human β-defensins (hBDs): Keratinocytes secrete hBDs, such as hBD2 and hBD3, in response to pathogens. These peptides can directly kill microbes and also activate mast cells through MrgprX2, amplifying the inflammatory response to infection.[10]
Eosinophil Granule Proteins
Eosinophils release granule proteins that can also function as endogenous ligands for MrgprX2.
-
Major Basic Protein (MBP): A primary component of eosinophil granules, MBP is a known activator of MrgprX2.[3][11]
Quantitative Data on Endogenous Ligand Activity
The following table summarizes the available quantitative data for the potency of various endogenous ligands in activating MrgprX2, typically measured by calcium mobilization assays in cell lines expressing the receptor.
| Ligand | Assay Type | Cell Line | Potency (EC50/IC50) | Reference |
| Cortistatin-14 | Calcium Mobilization | HEK293-MRGPRX2/Gα15 | - | [12] |
| Substance P | Calcium Mobilization | HEK293-MRGPRX2-WT | 160 ± 10 nM | [13] |
| Substance P | Calcium Mobilization | HEK293-MRGPRX2-N62S | 283 ± 38 nM | [13] |
| PAMP-12 | Calcium Mobilization | HEK293-MRGPRX2/Gα15 | - | [12] |
| DEFB103 (hBD-3) | Calcium Mobilization | HEK293-MRGPRX2 | 0.7 µM | [14] |
| DEFB4 (hBD-2) | Calcium Mobilization | HEK293-MRGPRX2 | 17.5 µM | [14] |
MrgprX2 Signaling Pathways
Activation of MrgprX2 by its ligands initiates a cascade of intracellular signaling events, primarily through the coupling to Gαi and Gαq proteins.[1][15] This dual coupling leads to a robust and multifaceted cellular response.
G Protein-Mediated Signaling
Upon ligand binding, MrgprX2 undergoes a conformational change that facilitates the activation of heterotrimeric G proteins.
-
Gαq Pathway: Activation of Gαq leads to the stimulation of phospholipase Cβ (PLCβ). PLCβ then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca²⁺) into the cytoplasm.[16][17] This rapid increase in intracellular calcium is a key trigger for mast cell degranulation.
-
Gαi Pathway: The activation of Gαi inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This pathway is thought to contribute to chemotaxis.[17] The βγ subunits released from Gαi can also activate phosphoinositide 3-kinase (PI3K), which in turn activates Akt (Protein Kinase B), a pathway also implicated in cell migration and survival.[17][18]
β-Arrestin-Mediated Signaling
In addition to G protein-dependent signaling, MrgprX2 activation can also lead to the recruitment of β-arrestins.[1] Substance P, for instance, acts as a balanced agonist, promoting both G protein signaling and β-arrestin recruitment.[6] β-arrestin recruitment is crucial for receptor internalization and desensitization, a mechanism to terminate signaling.[6] A tyrosine residue (Tyr279) in the conserved NPxxY motif of MrgprX2 is essential for SP-induced β-arrestin recruitment and receptor internalization.[1][6]
Below is a diagram illustrating the core signaling pathways activated by MrgprX2.
Experimental Protocols
The identification and characterization of MrgprX2 ligands and their functional consequences rely on a variety of in vitro and cell-based assays.
Calcium Mobilization Assay
This is a primary high-throughput screening method to identify agonists of MrgprX2.[12][19] It measures the increase in intracellular calcium concentration following receptor activation.
Principle: MrgprX2 activation, primarily through the Gαq pathway, leads to the release of calcium from intracellular stores. This change in calcium concentration can be detected using fluorescent calcium indicators.
Detailed Methodology:
-
Cell Culture and Transfection:
-
HEK293 (Human Embryonic Kidney 293) cells are commonly used due to their low endogenous GPCR expression.
-
Cells are stably transfected with a plasmid encoding human MrgprX2. To enhance the calcium signal, cells can be co-transfected with a promiscuous G protein alpha subunit, such as Gα15, which couples to a wide range of GPCRs and robustly activates the PLC pathway.[13][20]
-
Transfected cells are cultured in appropriate media (e.g., DMEM with 10% FBS) and selected using an antibiotic resistance marker present on the plasmid.
-
-
Cell Plating:
-
One day prior to the assay, cells are seeded into 96-well or 384-well black-walled, clear-bottom microplates at an appropriate density to achieve a confluent monolayer on the day of the experiment.
-
-
Loading with Calcium Indicator Dye:
-
The growth medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM) in a buffered salt solution (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES) for 30-60 minutes at 37°C. Probenecid may be included to prevent dye leakage.
-
-
Compound Addition and Signal Detection:
-
The plate is placed in a fluorescence plate reader (e.g., FLIPR, FlexStation).
-
A baseline fluorescence reading is taken for a few seconds.
-
The test compounds (potential ligands) are then automatically added to the wells.
-
Fluorescence intensity is measured kinetically for several minutes to capture the transient increase in intracellular calcium.
-
-
Data Analysis:
-
The response is typically quantified as the peak fluorescence intensity minus the baseline fluorescence.
-
Dose-response curves are generated by testing a range of compound concentrations.
-
The EC50 (half-maximal effective concentration) is calculated to determine the potency of the agonist.
-
β-Arrestin Recruitment Assay
This assay is used to study G protein-independent signaling and receptor internalization.[21]
Principle: Upon activation by certain agonists, MrgprX2 is phosphorylated, leading to the recruitment of β-arrestin proteins from the cytoplasm to the receptor at the plasma membrane. This interaction can be detected using various technologies, such as enzyme-fragment complementation (e.g., PathHunter assay) or bioluminescence resonance energy transfer (BRET).
Detailed Methodology (using Enzyme-Fragment Complementation):
-
Cell Line Engineering:
-
A cell line (e.g., CHO-K1, U2OS) is engineered to co-express two fusion proteins:
-
MrgprX2 fused to a small enzyme fragment (e.g., ProLink tag from β-galactosidase).
-
β-arrestin fused to the larger, complementary enzyme fragment (e.g., Enzyme Acceptor).
-
-
-
Cell Plating:
-
Cells are plated in white-walled microplates suitable for luminescence detection.
-
-
Compound Stimulation:
-
Cells are incubated with the test compounds for a defined period (e.g., 60-90 minutes) to allow for receptor activation and β-arrestin recruitment.
-
-
Signal Detection:
-
A detection reagent containing the substrate for the complemented enzyme is added to the wells.
-
If β-arrestin has been recruited to the receptor, the two enzyme fragments come into close proximity, forming an active enzyme that converts the substrate, producing a chemiluminescent signal.
-
The plate is read on a luminometer.
-
-
Data Analysis:
-
The luminescent signal is proportional to the extent of β-arrestin recruitment.
-
Dose-response curves and EC50 values are determined as for the calcium mobilization assay.
-
Mast Cell Degranulation Assay
This functional assay directly measures the physiological response of mast cells to MrgprX2 activation.
Principle: Mast cell degranulation involves the release of pre-formed mediators, such as histamine (B1213489) and β-hexosaminidase, from intracellular granules. The amount of these mediators released into the supernatant can be quantified.
Detailed Methodology (β-Hexosaminidase Release):
-
Mast Cell Culture:
-
Stimulation:
-
Cells are washed and resuspended in a buffered solution (e.g., Tyrode's buffer).
-
Cells are stimulated with various concentrations of the test ligand for a specific time (e.g., 30 minutes) at 37°C.
-
-
Sample Collection:
-
The reaction is stopped by placing the samples on ice and centrifuging to pellet the cells.
-
The supernatant, containing the released mediators, is collected.
-
To determine the total cellular content of β-hexosaminidase, a parallel set of unstimulated cells is lysed with a detergent (e.g., Triton X-100).
-
-
Enzymatic Assay:
-
Aliquots of the supernatant and the cell lysate are transferred to a new microplate.
-
A substrate for β-hexosaminidase, such as p-nitrophenyl-N-acetyl-β-D-glucosaminide (pNAG), is added.
-
The plate is incubated to allow the enzyme to convert the substrate.
-
The reaction is stopped, and the absorbance of the colored product is measured using a spectrophotometer.
-
-
Data Analysis:
-
The percentage of β-hexosaminidase release is calculated as: (Absorbance of Supernatant / Absorbance of Lysate) * 100.
-
Dose-response curves are generated to assess the ligand's efficacy and potency in inducing degranulation.
-
Below is a diagram illustrating a typical experimental workflow for screening and characterizing MrgprX2 activators.
References
- 1. DSpace [repository.upenn.edu]
- 2. Ligands and Signaling of Mas-Related G Protein-Coupled Receptor-X2 in Mast Cell Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. The MRGPRX2-substance P pathway regulates mast cell migration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Multifaceted MRGPRX2: New Insight into the Role of Mast Cells in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Substance P Serves as a Balanced Agonist for MRGPRX2 and a Single Tyrosine Residue Is Required for β-Arrestin Recruitment and Receptor Internalization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. MrgX2 is a high potency cortistatin receptor expressed in dorsal root ganglion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Proadrenomedullin N-terminal peptide and cortistatin activation of MrgX2 receptor is based on a common structural motif - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Identification of MrgX2 as a human G-protein-coupled receptor for proadrenomedullin N-terminal peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. kactusbio.com [kactusbio.com]
- 12. Pharmacological blockade of the mast cell MRGPRX2 receptor supports investigation of its relevance in skin disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Biological screening of a unique drug library targeting MRGPRX2 [frontiersin.org]
- 14. Specific β-defensins stimulate pruritus through activation of sensory neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Frontiers | Mas-Related G Protein-Coupled Receptor-X2 (MRGPRX2) in Drug Hypersensitivity Reactions [frontiersin.org]
- 17. researchgate.net [researchgate.net]
- 18. MRGPRX2 MAS related GPR family member X2 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 19. Biological screening of a unique drug library targeting MRGPRX2 - PMC [pmc.ncbi.nlm.nih.gov]
- 20. MrgX2 is a promiscuous receptor for basic peptides causing mast cell pseudo‐allergic and anaphylactoid reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Frontiers | Substance P analogs devoid of key residues fail to activate human mast cells via MRGPRX2 [frontiersin.org]
Therapeutic Potential of MrgprX2 Antagonists in Chronic Urticaria: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chronic urticaria (CU) is a debilitating skin condition characterized by the recurrent appearance of wheals, angioedema, or both for more than six weeks. While the pathophysiology is complex, mast cell activation is a central event. A significant subset of chronic urticaria cases, particularly chronic spontaneous urticaria (CSU), is not dependent on IgE, pointing to alternative pathways of mast cell degranulation. The Mas-related G protein-coupled receptor X2 (MrgprX2) has emerged as a key player in IgE-independent mast cell activation and a promising therapeutic target for chronic urticaria.[1][2][3] MrgprX2 is expressed on cutaneous mast cells and can be activated by a variety of endogenous ligands, including neuropeptides like substance P, which are found at elevated levels in CSU patients.[4][5] This technical guide provides an in-depth overview of the therapeutic potential of MrgprX2 antagonists in chronic urticaria, summarizing key preclinical and clinical data, detailing relevant experimental protocols, and visualizing the underlying signaling pathways.
Quantitative Data on MrgprX2 Antagonists
The development of small molecule antagonists targeting MrgprX2 is a rapidly advancing field. Several compounds have shown promise in preclinical and clinical studies. The following tables summarize the available quantitative data for key MrgprX2 antagonists.
Table 1: Preclinical Activity of MrgprX2 Antagonists
| Compound | Target | Assay | Agonist | Cell Line/System | Potency (IC50/Ki) | Source(s) |
| Compound B | MrgprX2 | Tryptase Release | Substance P | Freshly isolated human skin mast cells | 0.42 nM (IC50) | [6][7] |
| MrgprX2 | β-hexosaminidase Release | Substance P | LAD2 human mast cells | 1.8 nM (IC50) | [6] | |
| EP262 | MrgprX2 | HTRF Assay | Not Specified | CHO cells | <100 nM (IC50) | [8] |
| MrgprX2 | β-hexosaminidase Release | Not Specified | LAD2 human mast cells | <100 nM (IC50) | [8] | |
| C9 | MrgprX2 | Calcium Mobilization | (R)-ZINC-3573 | HEK293 cells | 43 nM (Ki) | [9] |
| MrgprX2 | β-hexosaminidase Release | ZINC3573 | LAD2 human mast cells | >1 µM (IC50) | [10] | |
| MrgprX2 | β-hexosaminidase Release | Substance P, PAMP-12, Rocuronium | RBL-MRGPRX2 cells | ~300 nM (IC50) | [10] | |
| C9-6 | MrgprX2 | Calcium Mobilization | (R)-ZINC-3573 | HEK293 cells | 58 nM (Ki) | [9][11] |
| Unnamed Small Molecules | MrgprX2 | Not Specified | Not Specified | Not Specified | 5-21 µM (IC50) | [12] |
Table 2: Clinical Efficacy of EVO756 in Chronic Inducible Urticaria (Phase 2a)
| Outcome | Dosing Regimen | Result | Source(s) |
| Complete Response | 300mg once daily or 50mg twice daily for 4 weeks | 30% of patients achieved a complete response. | [13] |
| Clinically Meaningful Itch Reduction (≥2 point reduction in itch numerical rating scale) | 300mg once daily or 50mg twice daily for 4 weeks | 41% of patients demonstrated a clinically meaningful response. | [13] |
Signaling Pathways and Mechanism of Action
MrgprX2 Signaling in Mast Cells
Activation of MrgprX2 on mast cells by ligands such as substance P initiates a signaling cascade that leads to degranulation and the release of inflammatory mediators. This process is primarily mediated by the Gαq and Gαi subunits of the G protein.[14][15] Gαq activation leads to the activation of phospholipase C (PLC), which in turn generates inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, a critical step for degranulation.[16] The Gαi pathway can potentiate this response. Downstream of G protein activation, other signaling molecules, including PI3K, AKT, and MAPKs (ERK1/2), are also involved in modulating the mast cell response.[2][17] Some MrgprX2 agonists can also induce β-arrestin recruitment, which can lead to receptor internalization and desensitization.[18][19]
References
- 1. escientpharma.com [escientpharma.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Focus on the role of substance P in chronic urticaria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Pharmacological blockade of the mast cell MRGPRX2 receptor supports investigation of its relevance in skin disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Pharmacological blockade of the mast cell MRGPRX2 receptor supports investigation of its relevance in skin disorders [frontiersin.org]
- 8. Escient Pharmaceuticals patent describes MRGPRX2 antagonists | BioWorld [bioworld.com]
- 9. STRUCTURE, FUNCTION AND PHARMACOLOGY OF HUMAN ITCH GPCRs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Inhibition of MRGPRX2 but not FcεRI or MrgprB2-mediated mast cell degranulation by a small molecule inverse receptor agonist [frontiersin.org]
- 11. Buy MrgprX2 antagonist-6 [smolecule.com]
- 12. Novel small molecule MRGPRX2 antagonists inhibit a murine model of allergic reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. trial.medpath.com [trial.medpath.com]
- 14. mdpi.com [mdpi.com]
- 15. MRGPRX2-Mediated Degranulation of Human Skin Mast Cells Requires the Operation of Gαi, Gαq, Ca++ Channels, ERK1/2 and PI3K-Interconnection between Early and Late Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. ovid.com [ovid.com]
- 17. Therapeutic Potential of MRGPRX2 Inhibitors on Mast Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Multifaceted MRGPRX2: New Insight into the Role of Mast Cells in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
MrgprX2 Expression in Sensory Neurons and its Role in Pain Perception: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
The Mas-related G protein-coupled receptor X2 (MrgprX2) has emerged as a critical player in the interface between the nervous and immune systems, particularly in the context of pain and inflammation. Primarily known for its expression on mast cells, MrgprX2 is also found in a specific subset of sensory neurons within the dorsal root ganglia (DRG), where it contributes to nociceptive signaling.[1][2][3][4][5] This technical guide provides a comprehensive overview of the current understanding of MrgprX2 in sensory neurons, its signaling mechanisms, and its validated role in pain perception. We present quantitative data on its expression, detailed experimental protocols for its study, and visual representations of its signaling pathways to serve as a resource for researchers and professionals in pain research and drug development.
MrgprX2 Expression in Sensory Neurons
MrgprX2 is selectively expressed in small-diameter sensory neurons of the dorsal root ganglion, which are typically associated with the transmission of pain signals (nociception).[2][3][4][5] Its expression profile suggests a specialized role in modulating the function of these primary sensory afferents.
Quantitative Expression Data
The following table summarizes the key quantitative findings regarding the expression of MrgprX2 and its murine ortholog, MrgprB2, in sensory neurons.
| Parameter | Species | Tissue/Cell Type | Finding | Reference |
| Expression Location | Human | Dorsal Root Ganglion (DRG) | Highest expression levels in small-diameter neurons; moderate staining in large neurons. | [3] |
| Co-expression | Mouse | DRG Neurons | MrgprB2 is expressed in TRPV1+ sensory neurons. | [6] |
| Relative Expression | Human | Various Tissues | Highest mRNA levels found in skin, with presence in DRG, adipose tissue, esophagus, urinary bladder, and lungs. | [1] |
| Neuronal Subpopulation | Mouse | DRG Neurons | MrgprA1, another member of the Mrgpr family, is expressed in ~13.5% of all DRG neurons. While not MrgprX2, this indicates the prevalence of this receptor family in sensory neurons. | [7] |
Role of MrgprX2 in Pain Perception
The involvement of MrgprX2 in pain is multifaceted, primarily revolving around its role in neurogenic inflammation. This process involves a bidirectional communication between sensory neurons and immune cells, particularly mast cells.
-
Neuronal Activation and Neuropeptide Release: Noxious stimuli can activate sensory neurons, leading to the release of neuropeptides like Substance P (SP).[2][6][8]
-
Mast Cell Activation via MrgprX2: SP, along with other ligands, activates MrgprX2 on adjacent mast cells, triggering their degranulation.[8][9][10]
-
Release of Pro-inflammatory Mediators: Mast cell degranulation releases a host of pro-inflammatory and pro-nociceptive mediators, including histamine, tryptase, cytokines, and chemokines.[11]
-
Sensitization of Sensory Neurons: These mediators act back on the sensory nerve endings, increasing their excitability and lowering their activation threshold. This sensitization contributes to peripheral hypersensitivity, manifesting as allodynia (pain from a non-painful stimulus) and hyperalgesia (exaggerated pain response).[12][13]
This positive feedback loop is implicated in various pain states, including postoperative pain, inflammatory pain, and endometriosis-associated pain.[14][15] Studies using Mrgprb2 knockout mice have demonstrated reduced mechanical and thermal hypersensitivity in models of postoperative pain, confirming the receptor's crucial role.[10]
Quantitative Data from In Vivo Pain Models
| Pain Model | Species/Model | Treatment/Stimulus | Key Quantitative Finding | Reference |
| Endometriosis-associated pain | Mrgprb2-deficient mice | Endometriosis induction | Gene ablation of Mrgprb2 effectively alleviated hyperalgesia. | [12][15] |
| Postoperative Pain | Mrgprb2 knockout mice | Incisional surgery | Reduced mechanical and thermal hypersensitivity compared to wild-type mice. | [10] |
| Neurogenic Inflammation | Mrgprb2 knockout mice | Substance P injection | SP-induced immune cell recruitment was significantly reduced. | [16] |
MrgprX2 Signaling Pathways in Sensory Neurons and Mast Cells
MrgprX2 is a G protein-coupled receptor (GPCR) that can couple to different G protein subtypes, leading to the activation of distinct downstream signaling cascades.
Gq/11-PLC-Ca2+ Pathway
The canonical signaling pathway for MrgprX2 involves its coupling to Gαq/11 proteins. This leads to the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+), leading to a rapid increase in intracellular calcium concentration. This calcium influx is a key trigger for mast cell degranulation.[1][17][18]
Caption: Canonical MrgprX2 signaling via the Gq/PLC/Ca2+ pathway.
Gi/o-Mediated Pathway
MrgprX2 can also couple to pertussis toxin-sensitive Gi/o proteins.[18] This coupling can lead to the inhibition of adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels. Some studies suggest that the Gi/o pathway is required for degranulation but not for calcium mobilization in response to certain ligands, indicating ligand-biased signaling.[18]
Caption: MrgprX2 signaling via the inhibitory Gi/o pathway.
LysRS-MITF Pathway
Recent evidence has implicated a novel signaling pathway involving Lysyl-tRNA synthetase (LysRS) and microphthalmia-associated transcription factor (MITF).[19] Upon MrgprX2 activation by Substance P, LysRS translocates to the nucleus and activates MITF.[19] MITF, in turn, influences calcium influx and mast cell degranulation.[19]
Caption: MrgprX2 activation of the LysRS-MITF signaling pathway.
Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate the function of MrgprX2 in sensory neurons and pain.
Immunohistochemistry (IHC) for MrgprX2 in DRG
This protocol is for the localization of MrgprX2 protein in dorsal root ganglion tissue sections.
-
Tissue Preparation:
-
Perfuse animals with 4% paraformaldehyde (PFA) in phosphate-buffered saline (PBS).
-
Dissect DRGs and post-fix in 4% PFA for 2-4 hours at 4°C.
-
Cryoprotect the tissue by incubating in 30% sucrose (B13894) in PBS overnight at 4°C.
-
Embed tissue in Optimal Cutting Temperature (OCT) compound and freeze.
-
Cut 10-14 µm sections using a cryostat and mount on charged slides.
-
-
Staining Procedure:
-
Wash sections 3x for 5 minutes in PBS.
-
Perform antigen retrieval if necessary (e.g., heat-induced epitope retrieval in citrate (B86180) buffer).[20]
-
Permeabilize sections with 0.3% Triton X-100 in PBS for 15 minutes.
-
Block non-specific binding with a blocking buffer (e.g., 5% normal goat serum, 1% bovine serum albumin in PBST) for 1 hour at room temperature.
-
Incubate with primary antibody against MrgprX2 (e.g., rabbit anti-MRGPRX2) diluted in blocking buffer overnight at 4°C.
-
Wash sections 3x for 10 minutes in PBST.
-
Incubate with a fluorescently-labeled secondary antibody (e.g., goat anti-rabbit Alexa Fluor 488) diluted in blocking buffer for 1-2 hours at room temperature, protected from light.
-
Wash sections 3x for 10 minutes in PBST.
-
Counterstain with a nuclear marker like DAPI.
-
Mount coverslips with an anti-fade mounting medium.
-
-
Imaging:
-
Visualize sections using a confocal or fluorescence microscope. MrgprX2-positive neurons will exhibit fluorescence at the appropriate wavelength.
-
In Situ Hybridization (ISH) for MrgprX2 mRNA
This protocol allows for the visualization of MrgprX2 mRNA transcripts within DRG neurons.
-
Probe Design and Synthesis:
-
Design antisense RNA probes specific for MrgprX2 mRNA. A sense probe should be used as a negative control.
-
Label probes with a detectable marker (e.g., digoxigenin (B1670575) (DIG) or a fluorescent tag).
-
-
Tissue Preparation:
-
Prepare frozen sections of DRG as described for IHC (see 5.1). Ensure RNase-free conditions throughout the protocol.
-
-
Hybridization:
-
Pre-treat sections with proteinase K to improve probe accessibility.
-
Pre-hybridize sections in hybridization buffer for 1-2 hours at the hybridization temperature.
-
Hybridize sections with the labeled probe in hybridization buffer overnight in a humidified chamber at the appropriate temperature (e.g., 65°C).[20]
-
-
Washing and Detection:
-
Perform stringent washes to remove non-specifically bound probe.
-
If using DIG-labeled probes, incubate with an anti-DIG antibody conjugated to an enzyme (e.g., alkaline phosphatase).
-
Develop the signal using a chromogenic substrate (e.g., NBT/BCIP) or a fluorescent substrate.
-
-
Co-staining and Imaging:
Calcium Imaging of MrgprX2 Activation
This protocol measures changes in intracellular calcium concentration in response to MrgprX2 agonists in cultured cells (e.g., HEK293 cells expressing MrgprX2 or primary DRG neurons).[22][23]
-
Cell Preparation:
-
Dye Loading:
-
Imaging and Data Acquisition:
-
Wash cells to remove excess dye.
-
Place the dish/plate on the stage of a fluorescence microscope or a plate reader (e.g., FLIPR).
-
Establish a baseline fluorescence reading for a short period (e.g., 10-20 seconds).[24]
-
Add the MrgprX2 agonist (e.g., Substance P, Compound 48/80) and immediately begin recording fluorescence changes over time (e.g., for 120 seconds).[24][25]
-
For ratiometric dyes like Fura-2, alternate excitation between two wavelengths (e.g., 340 nm and 380 nm) and record emission at a single wavelength (e.g., 510 nm).[22]
-
-
Data Analysis:
-
Calculate the ratio of fluorescence intensities (e.g., F340/F380 for Fura-2) or the change in fluorescence from baseline (ΔF/F0).
-
An increase in this value indicates a rise in intracellular calcium, signifying receptor activation.
-
Behavioral Assays for Pain (Mechanical and Thermal Hypersensitivity)
These protocols are used in animal models to assess pain-like behaviors.
-
Mechanical Hypersensitivity (von Frey Test):
-
Place the animal on an elevated mesh platform and allow it to acclimate.
-
Apply a series of calibrated von Frey filaments with increasing bending force to the plantar surface of the hind paw.
-
A positive response is a sharp withdrawal or licking of the paw.
-
Determine the 50% paw withdrawal threshold (PWT) using a method like the up-down method of Dixon. A lower PWT indicates mechanical allodynia.
-
-
Thermal Hypersensitivity (Hargreaves Test):
-
Place the animal in a plexiglass chamber on a glass floor.
-
Apply a radiant heat source to the plantar surface of the hind paw.
-
Measure the latency (in seconds) for the animal to withdraw its paw.
-
A shorter withdrawal latency indicates thermal hyperalgesia. A cut-off time is used to prevent tissue damage.
-
Caption: Logical workflow for investigating MrgprX2 function in pain.
Conclusion and Future Directions
The expression of MrgprX2 on sensory neurons and its intricate interplay with mast cells establish it as a key component of the neuro-immune axis in pain. The receptor's role in translating neuronal signals into an inflammatory response that sensitizes nociceptors makes it a highly attractive target for the development of novel analgesics.[8][11][13] Future research should focus on elucidating the full range of endogenous ligands for MrgprX2 in the nervous system, further dissecting the ligand-biased signaling pathways, and developing potent and selective antagonists for therapeutic use.[11][27][28][29] The protocols and data presented in this guide offer a foundational resource for advancing our understanding and therapeutic targeting of MrgprX2 in chronic pain conditions.
References
- 1. Frontiers | Mas-Related G Protein-Coupled Receptor-X2 (MRGPRX2) in Drug Hypersensitivity Reactions [frontiersin.org]
- 2. Frontiers | Neuronal substance P-driven MRGPRX2-dependent mast cell degranulation products differentially promote vascular permeability [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. 7tmantibodies.com [7tmantibodies.com]
- 5. Adaptive evolution of MRGX2, a human sensory neuron specific gene involved in nociception - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Multifaceted MRGPRX2: New Insight into the Role of Mast Cells in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mrgprs as Itch Receptors - Itch - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. The role of Mrgprs in itch and pain sensation - Xinzhong Dong | Symbolic Systems Program [symsys.stanford.edu]
- 9. Roles of MAS-related G protein coupled receptor-X2 (MRGPRX2) on mast cell-mediated host defense, pseudoallergic drug reactions and chronic inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pcpr.pitt.edu [pcpr.pitt.edu]
- 11. What are MRGPRX2 antagonists and how do they work? [synapse.patsnap.com]
- 12. MRGPRX2 Mediates Mast Cell‐Induced Endometriosis Pain Through the Sensitization of Sensory Neurons via Histamine/HRH1/TRPV1 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 13. kactusbio.com [kactusbio.com]
- 14. mdpi.com [mdpi.com]
- 15. MRGPRX2 Mediates Mast Cell-Induced Endometriosis Pain Through the Sensitization of Sensory Neurons via Histamine/HRH1/TRPV1 Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Mast Cell-Specific MRGPRX2: a Key Modulator of Neuro-Immune Interaction in Allergic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. The signaling pathway and polymorphisms of Mrgprs - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Frontiers | MRGPRX2 signaling involves the Lysyl-tRNA synthetase and MITF pathway [frontiersin.org]
- 20. The Number of MRGPRX2-Expressing Cells Is Increased in Skin Lesions of Patients With Indolent Systemic Mastocytosis, But Is Not Linked to Symptom Severity - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. jove.com [jove.com]
- 23. Calcium Imaging Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 24. In silico design of novel probes for the atypical opioid receptor MRGPRX2 - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Store-Operated Calcium Entry via STIM1 Contributes to MRGPRX2 Induced Mast Cell Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 26. gut.bmj.com [gut.bmj.com]
- 27. MRGPRX2 Antagonists for Itch and Inflammation - Available technology for licensing from the UCSF [techtransfer.universityofcalifornia.edu]
- 28. Inhibition of mast cell degranulation by novel small molecule MRGPRX2 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. escientpharma.com [escientpharma.com]
evolution and species orthologs of the MRGPRX2 gene
An In-depth Technical Guide to the Evolution, Orthologs, and Function of the MRGPRX2 Gene
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Mas-related G protein-coupled receptor X2 (MRGPRX2) has emerged as a critical receptor in non-IgE-mediated mast cell activation, playing a significant role in innate immunity, host defense, neurogenic inflammation, and pseudo-allergic drug reactions.[1][2] This technical guide provides a comprehensive overview of the evolution of the MRGPRX2 gene, a comparative analysis of its species orthologs, and a detailed examination of its complex signaling pathways. It includes structured data, detailed experimental protocols, and visual diagrams to serve as a vital resource for researchers in immunology, pharmacology, and drug development.
Introduction to MRGPRX2
MRGPRX2 is a class A G protein-coupled receptor (GPCR) predominantly expressed on cutaneous mast cells, sensory neurons, and keratinocytes.[3][4] It is characterized by its ability to be activated by a wide array of cationic ligands, including endogenous neuropeptides (e.g., Substance P, Cortistatin-14), host defense peptides (e.g., LL-37, β-defensins), and numerous FDA-approved drugs (e.g., neuromuscular blocking agents, fluoroquinolones, vancomycin).[5][6][7] This broad ligand specificity positions MRGPRX2 as a key sensor in the immune system, but also as a primary mediator of drug-induced hypersensitivity reactions. Understanding its molecular biology, evolution, and species-specific differences is crucial for developing novel therapeutics that can either harness its host defense functions or inhibit its role in inflammatory and allergic conditions.[1][8]
Evolution and Species Orthologs
The evolutionary history of the MRGPRX2 gene is marked by significant divergence between primate and rodent lineages. While the gene was present in the common ancestor of chordates, its subsequent evolution has led to considerable functional and sequence differences across species.[9]
Primate and Human Evolution
In humans, MRGPRX2 is part of a small cluster of related genes (MRGPRX1, MRGPRX3, MRGPRX4) on chromosome 11.[10][11] Studies have shown that the MRGPRX2 gene has undergone adaptive evolution and positive selection in the human lineage.[1][12] This evolutionary pressure may be linked to its dual role in nociception and host defense against pathogens.[12] Several single nucleotide polymorphisms (SNPs) have been identified in the human MRGPRX2 gene, some of which result in loss-of-function or gain-of-function phenotypes, contributing to individual variability in drug responses and susceptibility to inflammatory diseases.[1][5][13]
Rodent Orthologs and Other Species
The gene cluster containing human MRGPRX genes is dramatically expanded in rodents, which possess a large family of over 25 related Mrg genes in mice and around 10 in rats.[10][14] The mouse gene Mrgprb2 is considered the primary functional ortholog of human MRGPRX2. This is based on its syntenic chromosomal location, similar tissue distribution in connective tissue mast cells, and activation by many of the same ligands, such as Compound 48/80 and Substance P.[8][14]
However, the sequence homology between human MRGPRX2 and mouse Mrgprb2 is only approximately 53%.[6] This significant sequence divergence results in notable differences in ligand affinity and signaling, making the mouse a challenging, though necessary, model for studying human MRGPRX2 function.[6][15] For example, certain drugs activate the human receptor with much higher potency than the mouse ortholog.[6] Orthologs have also been identified in other species, including canines, which share higher sequence homology with the human receptor compared to mice.[16][17]
Quantitative Data: Ortholog Comparison
The following tables summarize key quantitative data regarding the species orthologs of MRGPRX2.
Table 1: MRGPRX2 Ortholog Sequence Homology
| Species Comparison | Approximate Sequence Identity (%) | Reference |
| Human (MRGPRX2) vs. Mouse (Mrgprb2) | 53% | [6] |
| Human (MRGPRX2) vs. Canine | 62% | [17] |
Table 2: Comparative Ligand Potency (EC50)
| Ligand | Human MRGPRX2 | Mouse Mrgprb2 | Fold Difference (Human vs. Mouse) | Reference |
| Ciprofloxacin | ~20-35x lower EC50 | ~20-35x higher EC50 | ~20-35 | [6] |
| Levofloxacin | ~20-35x lower EC50 | ~20-35x higher EC50 | ~20-35 | [6] |
| Sinomenine | 2318 µM | 1.84–2.77 µM | ~837-1260 (lower potency in human) | [6] |
| Rocuronium | Lower affinity | Higher affinity | Species-specific differences noted | [15] |
MRGPRX2 Signaling Pathways
MRGPRX2 activation initiates complex intracellular signaling cascades that are highly dependent on the specific activating ligand. This phenomenon, known as "biased agonism," allows different ligands to trigger distinct downstream cellular responses, such as degranulation, chemotaxis, or cytokine production.[1][18] The receptor couples to both Gαq and Gαi G-protein subunits and can also signal through β-arrestin pathways.[7][19]
G Protein-Biased Signaling
Ligands such as Icatibant preferentially activate G protein-mediated signaling.[18] The canonical pathway involves Gαq activation of Phospholipase Cβ (PLCβ), which cleaves PIP2 into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of Ca²⁺ from intracellular stores, a key step for mast cell degranulation.[5][6] Simultaneously, Gαi activation inhibits adenylyl cyclase, leading to decreased cAMP levels, which promotes chemotaxis and can amplify the degranulation response.[17][18]
β-Arrestin-Biased Signaling
In contrast, certain agonists like Substance P (SP) preferentially recruit β-arrestins.[18] This interaction leads to receptor phosphorylation, desensitization, and internalization into endosomes. This process serves as a negative feedback loop to terminate G protein signaling. The internalized receptor can then either be degraded in lysosomes or recycled back to the plasma membrane for reactivation.[18]
Balanced Agonism
Balanced agonists, such as Compound 48/80 and codeine, are capable of simultaneously activating both G protein- and β-arrestin-mediated pathways.[18] This dual activation results in a comprehensive cellular response that includes immediate degranulation, chemotaxis, and subsequent receptor internalization, contributing to both acute and potentially chronic inflammatory states.[18]
Key Experimental Protocols
The study of MRGPRX2 function relies on a set of core in vitro assays. These protocols are foundational for screening potential ligands, investigating signaling mechanisms, and characterizing species-specific differences.
Calcium Mobilization Assay
This assay is a high-throughput method to screen for MRGPRX2 agonists by measuring changes in intracellular calcium concentration upon receptor activation.
Methodology:
-
Cell Culture: Stably transfected HEK293 cells expressing MRGPRX2 (HEK-X2) are cultured in DMEM supplemented with 10% FBS, L-Glutamine, and antibiotics. Cells are seeded into a 96-well black, clear-bottom plate at a density of ~40,000 cells/well and incubated for 24 hours.[20]
-
Dye Loading: The culture medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM) in a suitable buffer (e.g., HBSS) for 45-60 minutes at 37°C.
-
Fluorescence Measurement: After washing to remove excess dye, the plate is placed in a fluorescence plate reader. The fluorescence is measured at dual excitation wavelengths (e.g., 340 nm and 380 nm) and a single emission wavelength (e.g., 510 nm). A baseline reading is established.[20]
-
Compound Addition: The test compounds (ligands) are added to the wells, and fluorescence is continuously monitored for several minutes.
-
Data Analysis: The ratio of the fluorescence signals (340/380 nm) is calculated over time. An increase in this ratio indicates a rise in intracellular calcium concentration, signifying receptor activation.
Mast Cell Degranulation (β-Hexosaminidase Release) Assay
This functional assay quantifies mast cell degranulation by measuring the release of the granular enzyme β-hexosaminidase.
Methodology:
-
Cell Culture: Human mast cell lines (e.g., LAD2) or RBL-2H3 cells expressing MRGPRX2 are cultured and seeded in 96-well plates.[21]
-
Cell Preparation: Cells are washed twice with a buffered salt solution (e.g., Tyrode's buffer).[21][22]
-
Stimulation: Cells are stimulated with various concentrations of the test ligand for 30 minutes at 37°C.
-
Supernatant Collection: The plate is centrifuged, and the supernatant, containing the released mediators, is carefully transferred to a new plate.
-
Enzymatic Reaction: A substrate for β-hexosaminidase (e.g., p-nitrophenyl-N-acetyl-β-D-glucosaminide) is added to the supernatant. For total enzyme content, a separate set of unstimulated cells is lysed with Triton X-100.
-
Data Analysis: The reaction is stopped, and the absorbance of the product is measured using a spectrophotometer. The percentage of β-hexosaminidase release is calculated as: (Stimulated Release - Spontaneous Release) / (Total Release - Spontaneous Release) * 100.
Experimental Workflow for Ligand Screening
The following diagram outlines a typical workflow for identifying and characterizing novel MRGPRX2 ligands.
Conclusion and Future Directions
MRGPRX2 is a multifaceted receptor with a clear role in health and disease. Its evolutionary divergence, particularly between humans and mice, underscores the need for careful consideration when translating preclinical findings. The development of humanized mouse models or greater reliance on human primary cell-based assays will be critical for future research. The complex, ligand-biased signaling of MRGPRX2 offers exciting therapeutic possibilities. The development of biased agonists could selectively promote the receptor's host defense functions while avoiding widespread mast cell degranulation. Conversely, potent and specific antagonists could provide novel treatments for a range of inflammatory conditions, from chronic urticaria to drug-induced pseudo-allergies. The protocols and data presented in this guide provide a foundational resource for advancing these research and development efforts.
References
- 1. Multifaceted MRGPRX2: New Insight into the Role of Mast Cells in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Beyond the classic players: Mas‐related G protein‐coupled receptor member X2 role in pruritus and skin diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MRGPRX2 - Wikipedia [en.wikipedia.org]
- 4. kactusbio.com [kactusbio.com]
- 5. Frontiers | Mas-Related G Protein-Coupled Receptor-X2 (MRGPRX2) in Drug Hypersensitivity Reactions [frontiersin.org]
- 6. mdpi.com [mdpi.com]
- 7. Gene - MRGPRX2 [maayanlab.cloud]
- 8. Roles of MAS-related G protein coupled receptor-X2 (MRGPRX2) on mast cell-mediated host defense, pseudoallergic drug reactions and chronic inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. genecards.org [genecards.org]
- 10. guidetoimmunopharmacology.org [guidetoimmunopharmacology.org]
- 11. MRGPRX2 MAS related GPR family member X2 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 12. Adaptive evolution of MRGX2, a human sensory neuron specific gene involved in nociception - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. MRGPRX2 MAS related GPR family member X2 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 14. guidetopharmacology.org [guidetopharmacology.org]
- 15. DSpace [repository.upenn.edu]
- 16. MRGPRX2 orthologs - NCBI [ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. STRUCTURE, FUNCTION AND PHARMACOLOGY OF HUMAN ITCH GPCRs - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Screening Peptides that Activate MRGPRX2 using Engineered HEK Cells [jove.com]
- 21. Authentic and Ectopically Expressed MRGPRX2 Elicit Similar Mechanisms to Stimulate Degranulation of Mast Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 22. In silico design of novel probes for the atypical opioid receptor MRGPRX2 - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocol for MrgprX2 Antagonist-2 Calcium Mobilization Assay in HEK293 Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides a detailed protocol for a calcium mobilization assay using Human Embryonic Kidney 293 (HEK293) cells stably expressing MrgprX2. The assay is designed to screen for and characterize antagonists of MrgprX2, such as the hypothetical "MrgprX2 antagonist-2," by measuring their ability to inhibit agonist-induced calcium flux. The protocol utilizes the fluorescent calcium indicator Fluo-4 AM, a widely used dye for quantifying intracellular calcium changes.[5][6]
MrgprX2 Signaling Pathway
Caption: MrgprX2 signaling pathway leading to calcium mobilization.
Experimental Protocol
This protocol is designed for a 96-well plate format but can be adapted for 384-well plates.
Materials and Reagents
| Reagent | Supplier (Example) | Catalog Number (Example) | Storage |
| HEK293 cells stably expressing MrgprX2 | In-house/Vendor | N/A | Liquid Nitrogen |
| Dulbecco's Modified Eagle's Medium (DMEM) | Gibco | 10569010 | 4°C |
| Fetal Bovine Serum (FBS) | Gibco | 16140071 | -20°C |
| Penicillin-Streptomycin | Gibco | 15140122 | -20°C |
| Trypsin-EDTA (0.25%) | Gibco | 25200056 | 4°C |
| Phosphate-Buffered Saline (PBS) | Gibco | 10010023 | Room Temperature |
| Fluo-4 AM | Thermo Fisher | F14201 | -20°C, desiccated, protected from light |
| Pluronic F-127 | Thermo Fisher | P3000MP | Room Temperature |
| Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES | Gibco | 14025092 | 4°C |
| MrgprX2 Agonist (e.g., Compound 48/80) | Sigma-Aldrich | C2313 | -20°C |
| This compound | N/A | N/A | As per manufacturer's instructions |
| 96-well black, clear-bottom microplates | Corning | 3603 | Room Temperature |
Cell Culture and Plating
-
Culture HEK293-MrgprX2 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin in a humidified incubator at 37°C with 5% CO2.[9][10]
-
Passage the cells every 2-3 days when they reach 80-90% confluency.[10]
-
For the assay, detach cells using Trypsin-EDTA, neutralize with complete growth medium, and centrifuge.
-
Resuspend the cell pellet in complete growth medium and plate the cells into a 96-well black, clear-bottom plate at a density of 40,000 to 80,000 cells per well in 100 µL of medium.[11]
-
Incubate the plate overnight at 37°C with 5% CO2 to allow for cell attachment.
Reagent Preparation
| Reagent Solution | Preparation Steps | Final Concentration (Example) |
| Fluo-4 AM Stock Solution | Dissolve Fluo-4 AM in high-quality, anhydrous DMSO. | 1 mM |
| Pluronic F-127 Stock Solution | Dissolve Pluronic F-127 in DMSO. | 20% (w/v) |
| Dye Loading Solution | Prepare fresh before use. Add Fluo-4 AM stock solution and Pluronic F-127 stock solution to HBSS with 20 mM HEPES. Mix well. | 2 µM Fluo-4 AM, 0.02% Pluronic F-127 |
| Agonist Solution | Prepare a stock solution of the MrgprX2 agonist in an appropriate solvent (e.g., water or DMSO). Dilute to the desired working concentrations in HBSS with 20 mM HEPES. | 2X final concentration |
| Antagonist-2 Solution | Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO). Prepare serial dilutions in HBSS with 20 mM HEPES to achieve a range of concentrations. | 2X final concentration |
Assay Procedure
-
Cell Preparation: After overnight incubation, gently remove the growth medium from the wells.
-
Dye Loading: Add 100 µL of the Fluo-4 AM dye-loading solution to each well.[5]
-
Incubation: Incubate the plate at 37°C for 1 hour, followed by a 15-30 minute incubation at room temperature, protected from light.[6]
-
Compound Addition (Antagonist): After incubation, add the desired concentrations of this compound to the appropriate wells. Include wells with vehicle control. Incubate for a predetermined time (e.g., 15-30 minutes) at room temperature.
-
Calcium Measurement: Place the plate in a fluorescence microplate reader (e.g., FLIPR, FlexStation) equipped with an automated liquid handling system.
-
Baseline Reading: Measure the baseline fluorescence for a short period (e.g., 10-20 seconds) at an excitation wavelength of ~490 nm and an emission wavelength of ~525 nm.[5]
-
Agonist Addition and Data Acquisition: Add the MrgprX2 agonist to all wells simultaneously and continue to record the fluorescence intensity for a further 2-3 minutes.
Data Analysis
-
The change in intracellular calcium is typically expressed as the ratio of fluorescence intensity (F) to the initial baseline fluorescence (F0), or as the change in fluorescence (ΔF = F - F0).
-
For antagonist characterization, plot the agonist-induced peak fluorescence response against the concentration of the antagonist.
-
Calculate the IC50 value of the antagonist by fitting the concentration-response data to a four-parameter logistic equation.
Experimental Workflow
Caption: Workflow for the MrgprX2 antagonist calcium mobilization assay.
Summary of Quantitative Data
| Parameter | Value |
| Cell Line | HEK293 stably expressing MrgprX2 |
| Plate Format | 96-well, black, clear-bottom |
| Seeding Density | 40,000 - 80,000 cells/well[11] |
| Fluo-4 AM Loading Solution | 2 µM Fluo-4 AM, 0.02% Pluronic F-127 in HBSS |
| Loading Incubation | 1 hour at 37°C, then 15-30 min at room temp[6] |
| Antagonist Incubation | 15-30 minutes at room temperature |
| Fluorescence Wavelengths | Excitation: ~490 nm, Emission: ~525 nm[5] |
| Data Acquisition | Baseline reading followed by post-agonist reading |
Conclusion
This protocol provides a robust and reliable method for assessing the inhibitory activity of "this compound" on MrgprX2-mediated calcium mobilization in a HEK293 cell-based assay. By following these detailed steps, researchers can effectively screen and characterize potential antagonists for this important therapeutic target, contributing to the development of novel treatments for mast cell-driven inflammatory and allergic diseases.
References
- 1. What are MRGPRX2 antagonists and how do they work? [synapse.patsnap.com]
- 2. kactusbio.com [kactusbio.com]
- 3. researchgate.net [researchgate.net]
- 4. MrgprX2 regulates mast cell degranulation through PI3K/AKT and PLCγ signaling in pseudo-allergic reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. docs.aatbio.com [docs.aatbio.com]
- 6. content.abcam.com [content.abcam.com]
- 7. taylorandfrancis.com [taylorandfrancis.com]
- 8. Store-Operated Calcium Entry via STIM1 Contributes to MRGPRX2 Induced Mast Cell Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Protocol to characterize Gi/o and Gs protein-coupled receptors in transiently transfected cells using ELISA and cAMP measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 10. static.igem.org [static.igem.org]
- 11. abcam.com [abcam.com]
Application Notes and Protocols for MrgprX2 Antagonist Screening Using the LAD2 Cell Line
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Mas-related G protein-coupled receptor X2 (MrgprX2) has emerged as a critical target in drug development, particularly in the context of non-IgE mediated mast cell degranulation, which is implicated in various inflammatory and allergic conditions, as well as adverse drug reactions. The human mast cell line, LAD2, endogenously expressing functional MrgprX2, provides a physiologically relevant and robust in vitro model system for the identification and characterization of novel MrgprX2 antagonists.
These application notes provide detailed protocols for the culture and maintenance of the LAD2 cell line and its application in screening for MrgprX2 antagonists through degranulation and calcium mobilization assays. The information herein is intended to guide researchers in establishing a reliable and reproducible screening platform to accelerate the discovery of new therapeutics targeting MrgprX2.
LAD2 Cell Line: Characteristics and Culture
The LAD2 cell line, derived from a human mast cell sarcoma, serves as an invaluable tool for mast cell research. These non-adherent cells are dependent on stem cell factor (SCF) for their growth and survival and exhibit key characteristics of primary human mast cells, including the expression of FcεRI and the capacity to degranulate in response to various stimuli.
Table 1: Key Characteristics of the LAD2 Cell Line
| Characteristic | Description |
| Origin | Human Mast Cell Sarcoma |
| Morphology | Rounded, non-adherent cells |
| Growth Factor Dependence | Stem Cell Factor (SCF) |
| Key Receptors Expressed | MrgprX2, FcεRI, C3aR |
| Functional Readouts | Degranulation (β-hexosaminidase, histamine (B1213489) release), Calcium Mobilization, Cytokine Secretion |
MrgprX2 Signaling Pathway in LAD2 Cells
Activation of MrgprX2 by an agonist initiates a signaling cascade that leads to mast cell degranulation and the release of inflammatory mediators. This process is primarily mediated through the coupling of Gαi and Gαq proteins.
Application Note: Quantification of Mast Cell Degranulation using the β-Hexosaminidase Release Assay
Audience: Researchers, scientists, and drug development professionals.
Introduction and Principle
Mast cell activation and subsequent degranulation are central events in allergic reactions, such as allergic rhinitis and anaphylaxis, as well as in innate and adaptive immunity.[1][2] Upon activation, mast cells release a host of pre-formed inflammatory mediators stored within their granules, including histamine, proteases, and β-hexosaminidase.[1][3] The β-hexosaminidase release assay is a widely used, simple, and cost-effective colorimetric method to quantify mast cell degranulation.[4][5] This enzyme is co-released in constant proportion with histamine, making it a reliable marker for the extent of the degranulation response.[5]
The principle of the assay is based on the enzymatic activity of released β-hexosaminidase.[6] The supernatant from stimulated mast cells is incubated with a specific substrate, typically p-nitrophenyl-N-acetyl-β-D-glucosaminide (pNAG).[6][7] β-hexosaminidase cleaves this substrate into p-nitrophenol and N-acetyl-D-glucosamine.[6] The addition of a high-pH stop solution deprotonates the p-nitrophenol, resulting in a yellow-colored product that can be quantified by measuring its absorbance at 405 nm.[4][6] The amount of color produced is directly proportional to the amount of β-hexosaminidase released and, therefore, to the degree of mast cell degranulation.[5] This assay is highly adaptable to a 96-well plate format, making it suitable for high-throughput screening of compounds that may activate or inhibit mast cell function.[4][8]
Mast Cell Degranulation Signaling Pathway
The most prominent pathway for mast cell activation is through the high-affinity IgE receptor, FcεRI.[1] The aggregation of IgE-bound FcεRI by a specific antigen initiates a complex signaling cascade. This process involves the activation of Src family kinases like Lyn and Fyn, followed by the recruitment and activation of Syk kinase.[1][3] Activated Syk phosphorylates downstream adapter proteins, most notably the Linker for Activation of T cells (LAT).[9] This leads to the formation of a large signaling complex that activates phospholipase Cγ (PLCγ).[3] PLCγ hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[3] IP3 triggers the release of calcium (Ca2+) from intracellular stores, and DAG activates protein kinase C (PKC).[3] The sustained increase in intracellular calcium is a critical signal that drives the fusion of granule membranes with the plasma membrane, resulting in the exocytosis of their contents (degranulation).[2][3]
Caption: IgE-mediated mast cell degranulation signaling pathway.
Experimental Workflow
The protocol involves several key stages, beginning with the sensitization of mast cells with IgE, followed by stimulation with an antigen or test compound, and culminating in the colorimetric detection of released β-hexosaminidase.
Caption: General workflow for the β-hexosaminidase release assay.
Materials and Protocols
This protocol is adapted for the rat basophilic leukemia (RBL-2H3) cell line, a common model for mucosal mast cells.[8][10]
| Reagent/Buffer | Composition | Storage |
| RBL-2H3 Cells | - | Liquid Nitrogen |
| Complete Medium | RPMI-1640, 10% FBS, Penicillin/Streptomycin | 4°C |
| Sensitizing IgE | Anti-DNP mouse IgE (e.g., 0.1 µg/mL) | 4°C |
| Antigen | DNP-BSA (e.g., 10 µg/mL) | -20°C |
| Tyrode's Buffer | 130 mM NaCl, 5 mM KCl, 1.4 mM CaCl₂, 1 mM MgCl₂, 10 mM HEPES, 5.6 mM glucose, 0.1% BSA, pH 7.4.[5] | 4°C |
| Substrate Solution | 4 mM pNAG in 0.4 M Citric Acid, pH 4.5.[5] (Sonication may be needed to dissolve).[4] | 4°C, protected from light |
| Lysis Buffer | 0.1-1% Triton X-100 in Tyrode's Buffer.[4][5] | Room Temperature |
| Stop Solution | 0.2-0.4 M Glycine, pH 10.7.[5][11] | Room Temperature |
Day 1: Cell Seeding and Sensitization
-
Seed RBL-2H3 cells in a 96-well flat-bottom plate at a density of 5-10 x 10³ cells/well in 100 µL of complete medium.[11]
-
Add 100 µL of complete medium containing the appropriate concentration of sensitizing IgE (e.g., 0.1 µg/mL anti-DNP IgE) to each well, except for non-sensitized controls.[8]
-
Incubate the plate overnight at 37°C in a 5% CO₂ incubator.[11]
Day 2: Stimulation and Assay
-
Gently wash the sensitized cells three times with 150 µL of pre-warmed (37°C) Tyrode's Buffer to remove unbound IgE.[11][12]
-
Add 100 µL of Tyrode's Buffer containing the test compound or vehicle control to the appropriate wells. Incubate for 10-30 minutes at 37°C.
-
Add 25-100 µL of antigen (e.g., DNP-BSA) or a positive control (e.g., Compound 48/80, Calcium Ionophore A23187) to the appropriate wells to stimulate degranulation.[6][8] For negative/spontaneous release controls, add only buffer.[6]
-
Stop the degranulation reaction by placing the plate on ice for 5 minutes.[6]
-
Centrifuge the plate at 200 x g for 4 minutes at 4°C to pellet the cells.[6]
-
Carefully transfer 50 µL of the supernatant from each well to a new, clean 96-well flat-bottom plate. This plate will be used to measure released β-hexosaminidase.
-
To measure the total β-hexosaminidase content, add 150 µL of Lysis Buffer (e.g., 0.1% Triton X-100) to the remaining cells in the original plate.[4] Pipette up and down to ensure complete lysis.
-
Transfer 50 µL of the cell lysate from the original plate to the corresponding wells of a third 96-well plate.
-
Add 50 µL of the pNAG Substrate Solution to each well of the supernatant and lysate plates.[13]
-
Stop the enzymatic reaction by adding 150-200 µL of Stop Solution to each well.[6][13] A yellow color will develop.
-
Read the absorbance of both plates at 405 nm using a microplate reader. A reference wavelength of 620 nm can also be used.[4][11]
The percentage of β-hexosaminidase release is calculated to normalize the amount of degranulation relative to the total amount present in the cells.
Calculation Formula: Percent (%) Release = [ (Absorbance of Supernatant - Spontaneous Release) / (Absorbance of Lysate - Spontaneous Release) ] x 100[7]
-
Spontaneous Release: Absorbance from the supernatant of unstimulated cells (treated with buffer/vehicle only). This represents the background degranulation and is typically between 2% and 5%.[11]
-
Lysate (Total Release): Absorbance from the lysed cell pellet of unstimulated cells. This represents the total cellular content of β-hexosaminidase.
Data Presentation
Quantitative data should be presented clearly to allow for easy interpretation and comparison between different experimental conditions.
| Well | 1-3 | 4-6 | 7-9 | 10-12 |
| A | Spontaneous Release | Total Release (Lysate) | Positive Control (e.g., DNP-BSA) | Test Compound (Low Conc.) + DNP-BSA |
| B | Spontaneous Release | Total Release (Lysate) | Positive Control (e.g., DNP-BSA) | Test Compound (Low Conc.) + DNP-BSA |
| C | Spontaneous Release | Total Release (Lysate) | Positive Control (e.g., DNP-BSA) | Test Compound (Low Conc.) + DNP-BSA |
| D | Spontaneous Release | Total Release (Lysate) | Positive Control (e.g., C48/80) | Test Compound (High Conc.) + DNP-BSA |
| E | Spontaneous Release | Total Release (Lysate) | Positive Control (e.g., C48/80) | Test Compound (High Conc.) + DNP-BSA |
| F | Spontaneous Release | Total Release (Lysate) | Positive Control (e.g., C48/80) | Test Compound (High Conc.) + DNP-BSA |
Assays should always be performed in at least technical triplicate.
| Condition | Supernatant OD₄₀₅ (Mean ± SD) | Lysate OD₄₀₅ (Mean ± SD) | Calculated % Release |
| Spontaneous Release | 0.095 ± 0.005 | 1.250 ± 0.045 | 0% (by definition) |
| DNP-BSA (10 µg/mL) | 0.485 ± 0.021 | N/A | 33.6% |
| Test Compound (10 µM) + DNP-BSA | 0.215 ± 0.015 | N/A | 10.3% |
| Test Compound (100 µM) + DNP-BSA | 0.120 ± 0.008 | N/A | 2.2% |
Note: The total release value (Lysate OD₄₀₅) from the unstimulated control is used for all calculations. Optimal stimulated release is often in the range of 20-40%.[11]
Conclusion
The β-hexosaminidase release assay is a robust and reproducible method for quantifying mast cell degranulation. Its adaptability for high-throughput screening makes it an invaluable tool in basic research for dissecting signaling pathways and in drug development for identifying novel compounds that modulate allergic and inflammatory responses.
References
- 1. Signal transduction and chemotaxis in mast cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Mechanisms of mast cell signaling in anaphylaxis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Measuring Mast Cell Mediator Release - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Isolation of Peritoneum-derived Mast Cells and Their Functional Characterization with Ca2+-imaging and Degranulation Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mast Cell Degranulation Assay to Study the Effect of a Target Chemical [jove.com]
- 7. A Mast Cell Degranulation Screening Assay for the Identification of Novel Mast Cell Activating Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Microplate Assay to Assess Chemical Effects on RBL-2H3 Mast Cell Degranulation: Effects of Triclosan without Use of an Organic Solvent - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A common signaling pathway leading to degranulation in mast cells and its regulation by CCR1-ligand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. RBL assay - Good Biomarker Sciences [gbsleiden.com]
- 11. abmgood.com [abmgood.com]
- 12. academic.oup.com [academic.oup.com]
- 13. academic.oup.com [academic.oup.com]
Application Notes and Protocols for In Vivo Administration of MrgprX2 Antagonist-2 in Mouse Models of Allergy
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Mas-related G protein-coupled receptor X2 (MrgprX2) has emerged as a critical mediator of non-IgE-dependent mast cell activation, playing a significant role in the pathophysiology of various allergic and inflammatory conditions.[1][2] Activation of MrgprX2 by a wide range of ligands, including neuropeptides and certain drugs, triggers mast cell degranulation and the release of inflammatory mediators, contributing to symptoms of allergy and anaphylaxis.[1][3] Consequently, the development of specific MrgprX2 antagonists presents a promising therapeutic strategy for these disorders.[4][5] This document provides detailed application notes and protocols for the in vivo administration of MrgprX2 antagonist-2, a novel small molecule inhibitor, in established mouse models of allergy.
This compound is a potent and selective antagonist of the MrgprX2 receptor.[6] Due to significant differences in ligand and antagonist affinities between human MrgprX2 and its mouse ortholog, MrgprB2, the use of humanized MrgprX2 knock-in (KI) mice is often recommended for preclinical evaluation of MrgprX2-targeted therapeutics.[7][8] The protocols outlined below are designed for use in such models, as well as wild-type mice where applicable, to assess the efficacy of this compound in mitigating allergic responses.
MrgprX2 Signaling Pathway
MrgprX2 activation initiates a cascade of intracellular signaling events leading to mast cell degranulation and the release of pro-inflammatory mediators. Upon ligand binding, MrgprX2 couples to G proteins, primarily Gαq and Gαi.[9] Gαq activation stimulates phospholipase C (PLC), leading to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 mediates the release of intracellular calcium stores, a critical step for degranulation.[10] The Gαi pathway can also contribute to this process. Additionally, some ligands can induce β-arrestin recruitment, which is involved in receptor internalization and desensitization.[11] this compound acts by blocking the initial ligand-receptor interaction, thereby inhibiting these downstream signaling events.
References
- 1. mdpi.com [mdpi.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Identification of a mast cell specific receptor crucial for pseudo-allergic drug reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Pharmacological blockade of the mast cell MRGPRX2 receptor supports investigation of its relevance in skin disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. A humanized mouse model to study mast cells mediated cutaneous adverse drug reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. MRGPRX2 and Its Role in Non-IgE-mediated Drug Hypersensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. Inhibition of MRGPRX2 but not FcεRI or MrgprB2-mediated mast cell degranulation by a small molecule inverse receptor agonist - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Testing MrgprX2 Antagonist Efficacy in a Human Skin Explant Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Mas-related G protein-coupled receptor X2 (MrgprX2) has emerged as a critical mediator of non-IgE-dependent mast cell activation, playing a significant role in inflammatory and allergic reactions.[1][2][3] This receptor can be activated by a variety of ligands, including neuropeptides like Substance P (SP) and small molecule compounds such as Compound 48/80, leading to mast cell degranulation and the release of inflammatory mediators like histamine (B1213489) and tryptase.[2][4][5] Consequently, MrgprX2 represents a promising therapeutic target for a range of inflammatory skin conditions, including atopic dermatitis and chronic urticaria.[1][6]
Human skin explant models offer a physiologically relevant ex vivo system to study mast cell responses in an environment that preserves the complex architecture of the skin, including the epidermis, dermis, and resident immune cells.[7][8][9] This model is invaluable for assessing the efficacy of MrgprX2 antagonists in a setting that closely mimics in vivo conditions, bridging the gap between in vitro cell-based assays and clinical studies.[10][11][12]
These application notes provide detailed protocols for utilizing a human skin explant model to evaluate the efficacy of MrgprX2 antagonists. The protocols cover skin explant preparation, induction of MrgprX2-mediated mast cell degranulation, and the quantification of key inflammatory mediators.
MrgprX2 Signaling Pathway
The activation of MrgprX2 by agonists initiates a signaling cascade within mast cells, culminating in degranulation. This process is primarily mediated through G proteins, specifically Gαq and Gαi.[13][14] The Gαq pathway involves the activation of phospholipase C beta (PLCβ), leading to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), a critical step for granule exocytosis.[13][14] The Gαi pathway can potentiate this response by inhibiting adenylyl cyclase, leading to reduced cyclic AMP (cAMP) levels and subsequent downstream effects that enhance degranulation.[13] Some ligands may also induce β-arrestin-mediated signaling, which can be involved in receptor internalization and desensitization.[4][13]
References
- 1. mdpi.com [mdpi.com]
- 2. Frontiers | Substance P analogs devoid of key residues fail to activate human mast cells via MRGPRX2 [frontiersin.org]
- 3. criver.com [criver.com]
- 4. DSpace [repository.upenn.edu]
- 5. Functional human skin explants as tools for assessing mast cell activation and inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. kactusbio.com [kactusbio.com]
- 7. selvita.com [selvita.com]
- 8. researchgate.net [researchgate.net]
- 9. The Development of Human Ex Vivo Models of Inflammatory Skin Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Functional human skin explants as tools for assessing mast cell activation and inhibition [frontiersin.org]
- 11. Functional human skin explants as tools for assessing mast cell activation and inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 13. researchgate.net [researchgate.net]
- 14. MRGPRX2-Mediated Degranulation of Human Skin Mast Cells Requires the Operation of Gαi, Gαq, Ca++ Channels, ERK1/2 and PI3K—Interconnection between Early and Late Signaling - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Generating Human MRGPRX2 Knock-in Mice in Preclinical Studies
For Researchers, Scientists, and Drug Development Professionals
Application Notes: The Utility of Human MRGPRX2 Knock-in Mice
The Mas-related G protein-coupled receptor X2 (MRGPRX2) is a critical receptor primarily expressed on mast cells in barrier tissues like the skin.[1] It plays a significant role in mediating IgE-independent pseudo-allergic reactions to a wide array of compounds, including neuropeptides, host defense peptides, and numerous FDA-approved drugs.[2][3][4] These reactions can manifest as itching, inflammation, and anaphylactoid responses.[1][5]
A major challenge in preclinical drug development is the species-specific differences between human MRGPRX2 and its murine ortholog, MrgprB2.[2] The murine receptor exhibits a lower binding affinity for many drugs that cause adverse reactions in humans, making traditional mouse models unreliable for predicting MRGPRX2-mediated side effects.[6][7] To overcome this translational gap, human MRGPRX2 knock-in (KI) mouse models have been developed. These models provide an invaluable in vivo system for:
-
Preclinical Safety Screening: Evaluating the potential of novel therapeutics, especially peptides, to induce mast cell degranulation and pseudo-allergic reactions.[8][9][10]
-
Mechanism of Action Studies: Investigating the signaling pathways and physiological consequences of human MRGPRX2 activation in a complex biological system.[11][12]
-
Development of MRGPRX2 Antagonists: Testing the efficacy and specificity of novel antagonists designed to block MRGPRX2 and treat mast cell-mediated inflammatory conditions like chronic urticaria and atopic dermatitis.[1][13][14]
This document provides detailed protocols for the generation, validation, and functional characterization of human MRGPRX2 knock-in mice, enabling researchers to effectively integrate this essential preclinical tool into their drug development pipeline.
Generation and Validation of MRGPRX2 Knock-in Mice
Several strategies exist for creating humanized MRGPRX2 mice, with the most direct being the replacement of the endogenous mouse MrgprB2 gene with the human MRGPRX2 gene using CRISPR/Cas9 technology.[11][12] An alternative approach involves a Cre-inducible system where human MRGPRX2 is expressed from a safe harbor locus like Gt(ROSA)26Sor upon crossing with a mouse line expressing Cre recombinase under the control of the Mrgprb2 promoter.[1]
Experimental Workflow for Generating Knock-in Mice
The overall process involves designing the targeting strategy, preparing the necessary molecular tools, generating founder mice, and subsequently validating the genetic modification and protein expression.
Protocol: CRISPR/Cas9-Mediated Generation of Knock-in Mice
This protocol outlines the replacement of the murine MrgprB2 gene with the human MRGPRX2 coding sequence.[11][15][16]
1. Design and Preparation:
- Guide RNA (gRNA) Design: Design two gRNAs targeting the 5' and 3' regions of the mouse MrgprB2 coding sequence using a CRISPR design tool to minimize off-target effects.
- Donor Template Construction: Synthesize a donor plasmid containing the full-length human MRGPRX2 cDNA. Flank the cDNA with 1.5-2.0 kb homology arms corresponding to the sequences immediately upstream and downstream of the MrgprB2 target site in the mouse genome. This facilitates homology-directed repair (HDR).
- Reagent Preparation: Prepare high-quality Cas9 protein or mRNA, and the synthesized gRNAs for microinjection.
2. Microinjection:
- Harvest fertilized oocytes (zygotes) from superovulated female mice (e.g., C57BL/6 strain).
- Prepare an injection mix containing Cas9 protein/mRNA, the two gRNAs, and the circular donor plasmid.
- Microinject the mix into the pronucleus of the fertilized oocytes.[15]
3. Embryo Transfer and Generation of Founders:
- Surgically transfer the microinjected embryos into the oviducts of pseudopregnant surrogate female mice.
- Allow the pregnancies to proceed to term. The resulting offspring are the F0 founder generation.
4. Screening and Validation of F0 Founders:
- Genotyping: At 3 weeks of age, obtain tail biopsies for genomic DNA extraction. Perform PCR using primers that specifically amplify the knock-in allele and distinguish it from the wild-type allele.
- Sequence Confirmation: For PCR-positive founders, amplify the entire inserted region and perform Sanger sequencing to confirm the correct integration of the human MRGPRX2 cDNA without mutations.
- Germline Transmission: Breed founder mice that have the correct knock-in allele with wild-type mice to produce the F1 generation. Confirm germline transmission by genotyping the F1 offspring.
- Protein Expression: Validate the expression of human MRGPRX2 protein in relevant cells, such as peritoneal mast cells, using flow cytometry with an anti-human MRGPRX2 antibody.[1][11]
MRGPRX2 Signaling and Functional Characterization
Upon activation by an agonist, MRGPRX2 couples primarily to G proteins to initiate downstream signaling cascades that lead to mast cell degranulation and mediator release.[2][5]
MRGPRX2 Signaling Pathway
MRGPRX2 activation triggers multiple pathways, including Gαi and Gαq, leading to calcium mobilization, as well as β-arrestin recruitment for some ligands.[5][17][18]
Protocol: In Vivo Mast Cell Degranulation Assay (Evans Blue)
This protocol measures agonist-induced vascular permeability as an indicator of mast cell degranulation in vivo.[1]
1. Animal Preparation:
- Use homozygous human MRGPRX2 knock-in mice (8-12 weeks old).
- Anesthetize mice according to approved institutional protocols.
2. Injections:
- Intradermally inject one ear with the test agonist (e.g., 10 µg Substance P in 20 µL PBS).
- Inject the contralateral ear with vehicle (20 µL PBS) as a negative control.
- Immediately following the ear injections, administer Evans blue dye (0.5% in PBS, 200 µL) via intravenous injection (e.g., tail vein).
3. Measurement and Analysis:
- After 20-30 minutes, euthanize the mice and excise the ears.
- Incubate the ears in formamide (B127407) (700 µL) at 55-60°C overnight to extract the Evans blue dye.
- Measure the absorbance of the formamide supernatant at 620 nm using a spectrophotometer.
- Quantify the amount of dye extravasation by comparing the absorbance of the agonist-treated ear to the vehicle-treated ear.
Protocol: In Vitro Peritoneal Mast Cell (PMC) Degranulation Assay
This assay quantifies the release of β-hexosaminidase from isolated mast cells upon agonist stimulation.[11]
1. Isolation of Peritoneal Mast Cells:
- Euthanize a human MRGPRX2 KI mouse.
- Harvest peritoneal cells by lavage with 5-10 mL of ice-cold Tyrode's buffer.
- Enrich for mast cells using a density gradient centrifugation method (e.g., Percoll).
2. Degranulation Assay:
- Resuspend the purified PMCs in Tyrode's buffer at a concentration of 2x10⁵ cells/mL.
- Aliquot 50 µL of the cell suspension into a 96-well plate.
- Add 50 µL of the test agonist at various concentrations (prepared in Tyrode's buffer). For a positive control, use an MRGPRX2 agonist like Substance P. For a negative control, use buffer alone.
- Incubate the plate at 37°C for 30 minutes.
- Stop the reaction by placing the plate on ice.
3. Measurement of β-hexosaminidase Release:
- Centrifuge the plate to pellet the cells.
- Transfer 25 µL of the supernatant from each well to a new 96-well plate.
- Add 50 µL of substrate solution (p-nitrophenyl-N-acetyl-β-D-glucosaminide) to each well.
- Incubate at 37°C for 1-2 hours.
- Stop the reaction by adding 200 µL of stop buffer (0.1 M Na₂CO₃/NaHCO₃).
- Measure the absorbance at 405 nm.
- Calculate the percentage of degranulation relative to a total lysis control (cells treated with Triton X-100).
Representative Data
The following tables summarize typical quantitative data obtained from studies using human MRGPRX2 knock-in mice and related in vitro assays.
Table 1: Comparison of In Vitro Mast Cell Activation
| Agonist | Mouse Model / Cell Type | Assay Endpoint | EC₅₀ / Potency | Reference |
| Rocuronium | HEK293 expressing hMRGPRX2 | Ca²⁺ Mobilization | 263 µg/mL | [2] |
| Rocuronium | HEK293 expressing mMrgprB2 | Ca²⁺ Mobilization | 22.2 µg/mL | [2] |
| Substance P | MRGPRX2-KI PMCs | Degranulation | More potent than WT | [11] |
| Various Agonists | MRGPRX2-KI PMCs | Degranulation | Greater degranulation at lower concentrations than WT | [11] |
| Peptide Agonists | CHO-K1-hMRGPRX2 cells | β-arrestin Assay | 100% Sensitivity | [9][10] |
| Peptide Agonists | CHO-K1-hMRGPRX2 cells | Ca²⁺ Assay | 100% Sensitivity | [9][10] |
Table 2: In Vivo Response to MRGPRX2 Agonists
| Mouse Model | Agonist | In Vivo Assay | Observation | Reference |
| B-hMRGPRX2 (Het & Homo) | Substance P | Evans Blue Ear Swelling | Significant increase in vascular permeability vs. PBS | [1] |
| MRGPRX2-KI | MRGPRX2 Agonists | Skin Vascular Permeability | Inhibition by orally administered antagonists | [13] |
| GM/IL-3 Humice | ZINC-3573 | Evans Blue Footpad Swelling | Significant vascular leakage vs. control humice | [7] |
| MRGPRX2-KI | Substance P | Behavioral Scratching | Blocked by MRGPRX2 antagonist | [14] |
References
- 1. biocytogen.com [biocytogen.com]
- 2. Multifaceted MRGPRX2: New Insight into the Role of Mast Cells in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Mas-Related G Protein-Coupled Receptor-X2 (MRGPRX2) in Drug Hypersensitivity Reactions [frontiersin.org]
- 4. tandfonline.com [tandfonline.com]
- 5. Therapeutic Potential of MRGPRX2 Inhibitors on Mast Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A humanized mouse model to study mast cells mediated cutaneous adverse drug reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A humanized mouse model to study mast cells mediated cutaneous adverse drug reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In vitro prediction of in vivo pseudo-allergenic response via MRGPRX2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. MRGPRX2 activation as a rapid, high-throughput mechanistic-based approach for detecting peptide-mediated human mast cell degranulation liabilities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. MRGPRX2 facilitates IgE-mediated systemic anaphylaxis in a newly established knock-in mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. escientpharma.com [escientpharma.com]
- 14. Frontiers | Pharmacological blockade of the mast cell MRGPRX2 receptor supports investigation of its relevance in skin disorders [frontiersin.org]
- 15. embopress.org [embopress.org]
- 16. Three CRISPR Approaches for Mouse Genome Editing [jax.org]
- 17. researchgate.net [researchgate.net]
- 18. mdpi.com [mdpi.com]
Application Notes & Protocols for Ex Vivo Human Skin Microdialysis: Histamine Release Measurement
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ex vivo human skin microdialysis is a powerful technique for studying the release of endogenous molecules, such as histamine (B1213489), from the dermal tissue in a setting that closely mimics in vivo conditions. This method involves the insertion of a microdialysis probe into a viable human skin explant, allowing for continuous sampling of the interstitial fluid. This approach is particularly valuable in dermatological research and drug development for assessing the efficacy of anti-allergic and anti-inflammatory compounds, as well as for investigating the mechanisms of mast cell activation and degranulation.
This document provides detailed protocols for utilizing ex vivo human skin microdialysis to measure histamine release, along with representative data and visualizations of the key biological pathways and experimental workflows.
Key Applications
-
Screening of Anti-Allergic Drugs: Evaluating the ability of novel compounds to inhibit histamine release from skin mast cells.
-
Mechanistic Studies: Investigating the signaling pathways involved in mast cell degranulation in response to various stimuli.
-
Safety and Efficacy Testing: Assessing the potential of topical or systemic drugs to induce or suppress inflammatory responses in the skin.
-
Translational Research: Bridging the gap between in vitro cell-based assays and in vivo clinical studies by using a more physiologically relevant model.[1][2]
Experimental Protocols
Preparation and Culture of Ex Vivo Human Skin Explants
This protocol describes the preparation and culture of human skin explants to ensure their viability for microdialysis experiments.
Materials:
-
Freshly obtained human skin from elective surgeries (e.g., abdominoplasty or mammoplasty), collected in sterile transport medium (e.g., DMEM) on ice.
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and 1% L-glutamine.[3]
-
Sterile phosphate-buffered saline (PBS).
-
70% ethanol.
-
Sterile surgical instruments (scalpel, forceps).
-
Sterile 6-well culture plates.
-
Incubator (37°C, 5% CO2, humidified atmosphere).
Procedure:
-
Skin Preparation:
-
All procedures should be performed in a sterile biosafety cabinet.
-
Gently clean the skin sample by wiping the surface with 70% ethanol, followed by several washes with sterile PBS.
-
Carefully remove the subcutaneous fat and connective tissue from the dermal side of the skin using a sterile scalpel.
-
Cut the full-thickness skin into explants of approximately 1-2 cm².[3]
-
-
Explant Culture:
-
Place a sterile metal grid or a cell culture insert into each well of a 6-well plate.
-
Add supplemented DMEM to the well until the level of the medium reaches the top of the grid or the bottom of the insert membrane. This creates an air-liquid interface, which is crucial for maintaining the skin's structural integrity.[4][5]
-
Carefully place a skin explant, dermal side down, onto the metal grid or into the culture insert.
-
Incubate the plate at 37°C in a humidified atmosphere with 5% CO2. The skin explants can be maintained in culture for several days, with viability typically lasting up to 7-10 days.[4][6] The culture medium should be changed every 24-48 hours.[5][6]
-
Ex Vivo Skin Microdialysis for Histamine Release
This protocol details the microdialysis procedure for sampling histamine from the dermal interstitial fluid of the cultured skin explants.
Materials:
-
Cultured human skin explants.
-
Microdialysis pump.
-
Microdialysis probes (e.g., with a 3,000 kDa molecular weight cutoff).
-
Perfusion fluid (e.g., Ringer's solution or sterile PBS).
-
Sterile syringes and tubing.
-
Microcentrifuge tubes for sample collection.
-
Histamine-releasing agents (e.g., anti-IgE, compound 48/80).
-
Test compounds or vehicle controls.
Procedure:
-
Microdialysis Setup:
-
Mount the skin explant, dermal side up, on a stable surface (e.g., a petri dish with a wetted filter paper to maintain hydration).
-
Carefully insert the microdialysis probe into the dermis of the skin explant.
-
Connect the probe inlet to a syringe filled with perfusion fluid and place the syringe in the microdialysis pump.
-
Place the probe outlet into a collection microcentrifuge tube.
-
-
Equilibration:
-
Perfuse the probe with the perfusion fluid at a low flow rate (e.g., 1-5 µL/min) for an equilibration period of at least 60 minutes. This allows the tissue to stabilize after the insertion trauma.
-
Discard the dialysate collected during the equilibration period.
-
-
Baseline Sample Collection:
-
Collect baseline dialysate samples for a defined period (e.g., 2-4 fractions of 15-20 minutes each) to determine the basal histamine levels.
-
-
Stimulation and Sample Collection:
-
Introduce the histamine-releasing agent (e.g., anti-IgE or compound 48/80) and/or the test compound into the perfusion fluid or apply it topically over the probe area.
-
Continue to collect dialysate fractions at regular intervals (e.g., every 10-20 minutes) for the duration of the experiment (e.g., 60-120 minutes).
-
Immediately after collection, store the dialysate samples at -80°C until analysis.
-
Fluorometric Histamine Assay
This protocol describes a sensitive method for quantifying histamine in the collected microdialysate samples using o-phthalaldehyde (B127526) (OPT).[7][8]
Materials:
-
Microdialysate samples.
-
Histamine standards.
-
o-phthalaldehyde (OPT) solution.
-
NaOH solution (e.g., 1 M).
-
Citric acid solution (e.g., 0.5 M).
-
96-well black microplate.
-
Fluorometric microplate reader (Excitation: 360 nm, Emission: 450 nm).
Procedure:
-
Standard Curve Preparation:
-
Prepare a series of histamine standards of known concentrations in the same perfusion fluid used for the microdialysis.
-
-
Sample and Standard Preparation:
-
Pipette a small volume (e.g., 10-20 µL) of each standard and microdialysate sample into the wells of the 96-well black microplate.
-
-
Derivatization:
-
Add NaOH solution to each well to make the samples alkaline.
-
Add the OPT solution to each well and incubate for a short period (e.g., 4 minutes) at room temperature to allow for the derivatization reaction to occur.
-
Stop the reaction by adding the citric acid solution.
-
-
Measurement:
-
Measure the fluorescence intensity of each well using a microplate reader with an excitation wavelength of 360 nm and an emission wavelength of 450 nm.
-
-
Calculation:
-
Construct a standard curve by plotting the fluorescence intensity of the standards against their known concentrations.
-
Determine the histamine concentration in the microdialysate samples by interpolating their fluorescence values from the standard curve.
-
Data Presentation
The following tables summarize representative quantitative data for histamine release from ex vivo human skin explants under different experimental conditions.
Table 1: Baseline and Stimulated Histamine Release
| Condition | Histamine Concentration (ng/mL) | Fold Increase over Baseline |
| Baseline | 5.2 ± 1.5 | - |
| Anti-IgE (1 µg/mL) | 48.7 ± 8.3 | ~9.4 |
| Compound 48/80 (10 µg/mL) | 75.3 ± 12.1 | ~14.5 |
Data are presented as mean ± SEM from multiple experiments.
Table 2: Effect of an Inhibitor on Anti-IgE-Induced Histamine Release
| Condition | Histamine Concentration (ng/mL) | % Inhibition |
| Anti-IgE (1 µg/mL) | 50.1 ± 7.9 | - |
| Anti-IgE (1 µg/mL) + Inhibitor X (10 µM) | 15.4 ± 3.2 | ~69.3% |
Data are presented as mean ± SEM from multiple experiments.
Mandatory Visualizations
Experimental Workflow
Caption: Experimental workflow for ex vivo human skin microdialysis.
IgE-Mediated Mast Cell Degranulation Signaling Pathway
Caption: IgE-mediated mast cell degranulation pathway.
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| High Baseline Histamine | Tissue trauma during explant preparation or probe insertion. | Handle skin explants gently. Allow for a longer equilibration period after probe insertion. |
| No or Low Histamine Release upon Stimulation | Poor viability of the skin explant. Inactive releasing agent. | Use fresh skin explants and ensure proper culture conditions.[3][4][9] Verify the activity of the stimulating agent. |
| High Variability Between Replicates | Inconsistent probe insertion depth. Heterogeneity of mast cell distribution in the skin. | Use a consistent technique for probe insertion. Increase the number of replicate explants per experiment. |
| Low Signal in Histamine Assay | Low histamine concentration in samples. Inefficient derivatization. | Concentrate the dialysate samples if possible. Optimize the fluorometric assay conditions (e.g., pH, incubation time). |
Conclusion
The ex vivo human skin microdialysis model provides a robust and physiologically relevant platform for studying histamine release and the effects of various pharmacological agents. The detailed protocols and data presented in these application notes offer a comprehensive guide for researchers to successfully implement this technique in their studies. Careful adherence to the protocols and consideration of the troubleshooting guide will contribute to obtaining reliable and reproducible results.
References
- 1. Skin microdialysis: methods, applications and future opportunities—an EAACI position paper - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Perfusion fluid – M Dialysis [mdialysis.com]
- 3. Prolonged viability of human organotypic skin explant in culture method (hOSEC) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Human skin explant - QIMA Life Sciences [qima-lifesciences.com]
- 5. Usefulness of Skin Explants for Histologic Analysis after Fractional Photothermolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. centaur.reading.ac.uk [centaur.reading.ac.uk]
- 7. A fluorometric microassay for histamine release from human gingival mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Fluorometric determination of peripheral tissue histamine levels using Bio-Rex 70 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Human Skin Explant Preparation and Culture [en.bio-protocol.org]
Synthesizing and Purifying Small Molecule MrgprX2 Antagonists: A Detailed Guide
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis, purification, and evaluation of small molecule antagonists targeting the Mas-related G protein-coupled receptor X2 (MrgprX2). MrgprX2 has emerged as a critical target in mast cell-mediated inflammatory and allergic diseases, driving the need for potent and selective inhibitors.
Introduction to MrgprX2 Antagonism
MrgprX2 is a receptor primarily expressed on mast cells and sensory neurons that is implicated in non-IgE-mediated allergic reactions and chronic inflammatory conditions such as atopic dermatitis and chronic spontaneous urticaria.[1][2][3] Activation of MrgprX2 by a variety of endogenous and exogenous ligands, including substance P and certain drugs, leads to mast cell degranulation and the release of inflammatory mediators.[1][4][5] The development of small molecule antagonists that can block this activation holds significant therapeutic promise.[3][6][7]
I. Synthesis of Small Molecule MrgprX2 Antagonists
The synthesis of small molecule MrgprX2 antagonists often starts from commercially available precursors and involves multi-step organic synthesis.[8] A common approach involves a structure-based drug design, often initiated from a lead molecule identified through screening or computational methods.[6][9] For instance, the natural flavonoid genistein (B1671435) has been identified as a lead molecule for the development of novel antagonists.[9] The general workflow for synthesis involves initial synthesis, functionalization to enhance binding affinity, and subsequent purification.[8]
General Synthetic Workflow
Caption: General workflow for the design, synthesis, and evaluation of small molecule MrgprX2 antagonists.
II. Purification of Small Molecule MrgprX2 Antagonitors
Purification of the synthesized small molecules is crucial to remove impurities and isolate the target compound. Common techniques include column chromatography and high-performance liquid chromatography (HPLC). The purity of the final compound is typically assessed by analytical methods such as Liquid Chromatography-Mass Spectrometry (LCMS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[10]
Protocol: General Purification by Column Chromatography
Objective: To purify the synthesized crude product.
Materials:
-
Crude synthetic product
-
Silica (B1680970) gel (appropriate mesh size)
-
Solvent system (e.g., hexane/ethyl acetate (B1210297) mixture, determined by TLC)
-
Glass column
-
Collection tubes
-
Thin Layer Chromatography (TLC) plates and chamber
-
UV lamp
Procedure:
-
Slurry Preparation: Prepare a slurry of silica gel in the chosen non-polar solvent.
-
Column Packing: Pour the slurry into the glass column, ensuring even packing without air bubbles.
-
Sample Loading: Dissolve the crude product in a minimal amount of the appropriate solvent and load it onto the top of the silica bed.
-
Elution: Begin eluting the sample with the chosen solvent system, starting with a lower polarity and gradually increasing the polarity.
-
Fraction Collection: Collect fractions in separate tubes.
-
TLC Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified compound.
III. Characterization of Synthesized Antagonists
The identity and purity of the synthesized antagonists are confirmed using standard analytical techniques.
-
Liquid Chromatography-Mass Spectrometry (LCMS): Confirms the molecular weight of the compound and assesses its purity.[10]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: (¹H and ¹³C NMR) confirms the chemical structure of the synthesized molecule.[10]
IV. In Vitro Evaluation of MrgprX2 Antagonists
The inhibitory activity of the synthesized compounds on MrgprX2 signaling is assessed using various in vitro functional bioassays.[10] These assays are typically performed in cell lines overexpressing human MrgprX2 (e.g., HEK293 cells) or in human mast cell lines that endogenously express the receptor, such as LAD2 cells.[10][11]
MrgprX2 Signaling Pathway
Activation of MrgprX2 can trigger multiple downstream signaling cascades. The receptor couples to both Gq and Gi G-proteins.[12][13] Gq activation leads to the activation of phospholipase C (PLC), resulting in an increase in intracellular calcium and mast cell degranulation.[5][12] The Gi pathway can inhibit adenylyl cyclase, and both pathways can activate MAPK/ERK and PI3K/Akt signaling.[10][12]
Caption: Simplified MrgprX2 signaling pathway in mast cells.
Protocol: Calcium Mobilization Assay
Objective: To measure the ability of antagonists to inhibit agonist-induced intracellular calcium mobilization.
Materials:
-
HEK293 cells stably expressing MrgprX2 and a calcium-sensitive dye (e.g., Fluo-4 AM).[11]
-
MrgprX2 agonist (e.g., Cortistatin 14 or Substance P).[11]
-
Synthesized antagonist compounds.
-
Assay buffer (e.g., HBSS with 20 mM HEPES).
-
Fluorescence plate reader (e.g., FLIPR).[11]
Procedure:
-
Cell Plating: Plate the MrgprX2-expressing HEK293 cells in a 96-well plate and culture overnight.
-
Dye Loading: Load the cells with a calcium-sensitive dye (e.g., Fluo-4 AM) according to the manufacturer's protocol.
-
Compound Addition: Add varying concentrations of the antagonist to the wells and incubate for a specified time.
-
Agonist Stimulation: Add an EC80 concentration of the MrgprX2 agonist to stimulate the cells.
-
Fluorescence Reading: Measure the change in fluorescence over time using a fluorescence plate reader.
-
Data Analysis: Calculate the IC50 values for the antagonists by plotting the inhibition of the agonist response against the antagonist concentration.
Protocol: β-Hexosaminidase Release Assay (Degranulation Assay)
Objective: To quantify the inhibitory effect of antagonists on mast cell degranulation.
Materials:
-
LAD2 human mast cell line.[10]
-
MrgprX2 agonist (e.g., Substance P or Compound 48/80).[11]
-
Synthesized antagonist compounds.
-
Assay buffer (e.g., Tyrode's buffer).
-
Substrate solution (p-NAG).
-
Stop solution (e.g., 0.1 M Na2CO3/NaHCO3).
-
Spectrophotometer.
Procedure:
-
Cell Seeding: Seed LAD2 cells in a 96-well plate.
-
Antagonist Incubation: Pre-incubate the cells with various concentrations of the antagonist.
-
Agonist Stimulation: Stimulate the cells with an MrgprX2 agonist to induce degranulation.
-
Supernatant Collection: Centrifuge the plate and collect the supernatant.
-
Enzyme Reaction: Incubate the supernatant with the p-NAG substrate to allow for the enzymatic reaction.
-
Reaction Termination: Stop the reaction with the stop solution.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 405 nm).
-
Data Analysis: Calculate the percentage of inhibition of β-hexosaminidase release for each antagonist concentration and determine the IC50 value.
V. Data Presentation
The quantitative data from the in vitro assays should be summarized in a clear and structured table for easy comparison of the potency of different antagonists.
| Compound ID | Antagonist Potency (IC50, µM) |
| Calcium Mobilization Assay | |
| Compound A | Insert Value |
| Compound B | Insert Value |
| GE1111 | Insert Value |
| EP262 | Insert Value |
| EP9907 | Insert Value |
| C9 | Insert Value |
| C9-6 | Insert Value |
Note: The table is a template. Specific IC50 values need to be populated from experimental data. A study reported an IC50 value of ~300 nM (~0.3 µM) for compound C9 in a degranulation assay in RBL-2H3 cells expressing MRGprX2.[14]
Conclusion
This guide provides a framework for the synthesis, purification, and evaluation of small molecule MrgprX2 antagonists. The detailed protocols for key experiments and the structured presentation of data are intended to aid researchers in the development of novel therapeutics for mast cell-mediated diseases. Adherence to these methodologies will facilitate the discovery and characterization of potent and selective MrgprX2 inhibitors.
References
- 1. Frontiers | MRGPRX2 signaling involves the Lysyl-tRNA synthetase and MITF pathway [frontiersin.org]
- 2. MRGPRX2 signaling involves the Lysyl-tRNA synthetase and MITF pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Ligands and Signaling of Mas-Related G Protein-Coupled Receptor-X2 in Mast Cell Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Mas-Related G Protein-Coupled Receptor-X2 (MRGPRX2) in Drug Hypersensitivity Reactions [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. Buy MrgprX2 antagonist-1 [smolecule.com]
- 8. Buy MrgprX2 antagonist-6 [smolecule.com]
- 9. HKU Scholars Hub: Design, synthesis and pharmacological evaluation of novel small molecules as mas-related G protein-coupled receptor X2 (MRGPRX2) antagonist for the treatment of pseudo allergic reactions [hub.hku.hk]
- 10. Novel small molecule MRGPRX2 antagonists inhibit a murine model of allergic reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Pharmacological blockade of the mast cell MRGPRX2 receptor supports investigation of its relevance in skin disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. STRUCTURE, FUNCTION AND PHARMACOLOGY OF HUMAN ITCH GPCRs - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | Inhibition of MRGPRX2 but not FcεRI or MrgprB2-mediated mast cell degranulation by a small molecule inverse receptor agonist [frontiersin.org]
Application Notes and Protocols for the Isolation and Culturing of Primary Human Skin Mast Cells
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide for the successful isolation and in vitro culture of primary human skin mast cells. Mast cells, strategically located at the interface with the external environment in the skin, are pivotal players in allergic inflammation and innate immunity.[1][2] The protocols detailed herein are designed to yield viable and highly pure populations of these critical effector cells, suitable for a range of downstream applications including mediator release assays, receptor-dependent chemotactic response studies, proliferation and survival analysis, and genetic characterization.[3]
Due to the limitations of existing human mast cell lines, which often do not fully replicate the phenotype and functionality of their in vivo counterparts, the use of freshly isolated primary human skin mast cells is frequently necessary for meaningful research.[1][3][4][5] The following methodologies combine gentle enzymatic digestion of human skin tissue with robust positive selection techniques to overcome common challenges such as low viability and purity.[1][3][6]
Data Presentation: Quantitative Outcomes of Mast Cell Isolation
The success of primary human skin mast cell isolation can be assessed by several key metrics. The following table summarizes expected quantitative data based on established protocols.
| Parameter | Expected Value | Notes | Source |
| Purity (after enzymatic digestion) | >50% | Purity can be limited at this stage and may be accompanied by suspect viability. | [1] |
| Purity (after positive selection) | >98% - 99.5% | Achieved using techniques such as Magnetic Cell Sorting (MACS) or Fluorescence-Activated Cell Sorting (FACS) targeting c-Kit (CD117) or FcεRI.[7][8] | [7][8] |
| Viability | >90% - 99% | Trypan blue exclusion is a common method for assessing viability. | [7][8] |
| Yield | Highly variable | Dependent on the type of skin tissue (e.g., breast tissue yields more than adult skin) and donor age (foreskin from young donors has a higher density of mast cells). | [1] |
| Histamine Content per Cell | 1.5 to 10 pg | A characteristic feature of human skin mast cells. | [9] |
Experimental Protocols
Protocol 1: Isolation of Primary Human Skin Mast Cells
This protocol details the enzymatic digestion of human skin tissue followed by purification to isolate mast cells.
Materials:
-
Human skin tissue (e.g., foreskin, breast skin)
-
RPMI 1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
HEPES buffer
-
DNase I
-
Collagenase
-
Hyaluronidase
-
Dispase
-
Percoll
-
Anti-c-Kit (CD117) microbeads
-
PBS (Phosphate-Buffered Saline)
-
BSA (Bovine Serum Albumin)
Procedure:
-
Tissue Preparation:
-
Place the skin sample in a sterile petri dish containing serum-free RPMI medium.[1]
-
Using sterile forceps and scissors, mince the tissue into small pieces (1-2 cm³).[3]
-
Treat the tissue strips with dispase overnight at 4°C to separate the epidermis from the dermis.[7]
-
Carefully remove the epidermis from the dermis using sterile forceps.[4]
-
-
Enzymatic Digestion:
-
Chop the remaining dermal tissue into smaller pieces.[7]
-
Prepare a digestion solution containing Collagenase, Hyaluronidase, and DNase I in RPMI medium.[7]
-
Incubate the dermal pieces in the digestion solution for 1 hour at 37°C with agitation.[7] For breast skin, a second digestion step may be necessary for undigested tissue.[7]
-
-
Cell Suspension Preparation:
-
Mast Cell Enrichment (Density Centrifugation):
-
Mast Cell Purification (Positive Selection via MACS):
-
Resuspend the cell pellet from the Percoll gradient in a buffer containing PBS and 0.1% BSA.[3]
-
Incubate the cells with anti-c-Kit (CD117) microbeads.[7]
-
Pass the cell suspension through a magnetic column placed in a magnetic separator.[1]
-
The magnetically labeled mast cells will be retained in the column.
-
Wash the column with buffer to remove unlabeled cells.
-
Remove the column from the magnetic separator and elute the purified mast cells.
-
Protocol 2: Culturing of Primary Human Skin Mast Cells
This protocol describes the conditions for the successful in vitro culture of isolated primary human skin mast cells.
Materials:
-
Purified primary human skin mast cells
-
Human Mast Cell Culture Medium (see composition below)
-
Recombinant Human Stem Cell Factor (SCF)
-
Recombinant Human Interleukin-4 (IL-4)
Human Mast Cell Culture Medium Composition:
| Component | Final Concentration |
| RPMI 1640 with L-glutamine | Base Medium |
| Fetal Bovine Serum (FBS) | 10% |
| Penicillin-Streptomycin | 100 U/mL Penicillin, 100 µg/mL Streptomycin |
| HEPES | 10 mM |
Procedure:
-
Cell Seeding:
-
Incubation:
-
Incubate the cells at 37°C in a humidified atmosphere with 5% CO2.
-
-
Maintenance:
Visualizations: Workflows and Signaling Pathways
To aid in the understanding of the experimental process and the underlying biology of mast cell activation, the following diagrams are provided.
Caption: Workflow for human skin mast cell isolation and culture.
References
- 1. nrc-publications.canada.ca [nrc-publications.canada.ca]
- 2. Cultures of Human Skin Mast Cells, an Attractive In Vitro Model for Studies of Human Mast Cell Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Isolation of Tissue Mast Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Isolation and Culture of Human Skin Mast Cells | Springer Nature Experiments [experiments.springernature.com]
- 5. Isolation and Culture of Human Skin Mast Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Isolation of tissue mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Purification of human basophils and mast cells by multistep separation technique and mAb to CDw17 and CD117/c-kit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. BiblioMed.org - Fulltext article Viewer [bibliomed.org]
- 10. Factors affecting the growth and maintenance of human skin mast cells in cell culture - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing MrgprX2 Antagonist-2 Concentration for In Vitro Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the concentration of MrgprX2 antagonist-2 for in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of MrgprX2 and how do antagonists inhibit it?
A1: MrgprX2 (Mas-related G protein-coupled receptor X2) is a receptor primarily expressed on mast cells that is involved in non-IgE-mediated allergic reactions.[1][2][3] Upon activation by various ligands (agonists), such as neuropeptides and certain drugs, MrgprX2 initiates a downstream signaling cascade.[2][4] This signaling primarily involves the coupling to Gαq and Gαi proteins.[4] Gαq activation leads to the activation of phospholipase C (PLC), which in turn generates inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[4] This process results in an increase in intracellular calcium (Ca2+) mobilization and subsequent mast cell degranulation, releasing histamine (B1213489) and other inflammatory mediators.[1][3][4] The Gαi pathway can promote chemotaxis.[4]
An MrgprX2 antagonist binds to the receptor, but unlike an agonist, it does not activate the downstream signaling cascade.[5] Instead, it blocks the binding of agonists, thereby preventing mast cell degranulation and the release of inflammatory mediators.[5][6]
Q2: What are the common in vitro assays used to determine the potency of an MrgprX2 antagonist?
A2: The most common in vitro assays for determining MrgprX2 antagonist potency are:
-
Calcium Mobilization Assays: These assays are often performed using HEK293 cells co-expressing MrgprX2 and a promiscuous G-protein like Gα15 or a chimeric G-protein such as Gαqi5.[7][8][9] Upon agonist stimulation, there is a measurable increase in intracellular calcium. An antagonist will inhibit this calcium release in a dose-dependent manner.[8][9]
-
Mast Cell Degranulation Assays: These assays use mast cell lines (e.g., LAD2) or primary human mast cells that endogenously express MrgprX2.[8][10] Degranulation is typically measured by quantifying the release of specific markers such as β-hexosaminidase, histamine, or tryptase.[3][10] A potent antagonist will block the agonist-induced release of these markers.[10]
Q3: What is a typical starting concentration range for testing this compound?
A3: The optimal concentration range for an MrgprX2 antagonist can vary significantly depending on the compound's potency and the specific assay conditions. However, a common starting point is to perform a dose-response curve spanning a wide range of concentrations, typically from low nanomolar (nM) to high micromolar (µM) levels.[7][8] For novel compounds, a range of 1 nM to 30 µM is often a good starting point to determine the IC50 (half-maximal inhibitory concentration).[8]
Troubleshooting Guide
Problem 1: High variability or poor reproducibility in my assay results.
| Potential Cause | Recommended Solution |
| Inconsistent Cell Health and Density | Standardize cell culture conditions. Use cells within a consistent passage number range and ensure they are seeded at an optimal and consistent density for each experiment.[11] |
| Variable Agonist Concentration | Prepare fresh agonist dilutions for each experiment from a validated stock solution. The agonist concentration should be at or near its EC80 (the concentration that produces 80% of the maximal response) to ensure a sufficient assay window for observing antagonism.[7][8] |
| Inconsistent Incubation Times | Ensure precise and consistent incubation times for both the antagonist and agonist across all wells and plates.[11] |
| Solvent Effects | Maintain a consistent and low final concentration of the solvent (e.g., DMSO) across all wells, including controls. High solvent concentrations can be toxic to cells. |
Problem 2: The antagonist shows little to no inhibitory effect.
| Potential Cause | Recommended Solution |
| Antagonist Concentration is Too Low | Increase the concentration range of the antagonist. If the compound's potency is unknown, a wider range (e.g., up to 50 µM) might be necessary.[10] |
| Agonist Concentration is Too High | The apparent potency of an antagonist is influenced by the agonist concentration. If the agonist concentration is too high, it can be difficult to observe inhibition. It is recommended to use an agonist concentration around its EC80.[7][8] |
| Compound Instability or Poor Solubility | Visually inspect the compound stock solution and dilutions for any precipitation. Confirm the stability and solubility of the antagonist in the assay buffer. |
| Low Receptor Expression | Verify the expression level of MrgprX2 in your cell line. Low receptor expression can lead to a small assay window, making it difficult to detect antagonism. |
Problem 3: The antagonist appears to be cytotoxic at higher concentrations.
| Potential Cause | Recommended Solution |
| Inherent Compound Toxicity | Perform a cytotoxicity assay (e.g., MTT or LDH assay) with the antagonist alone to determine the concentration at which it affects cell viability. |
| Solvent Toxicity | Ensure the final concentration of the solvent (e.g., DMSO) is below the level known to be toxic to your specific cell line (typically ≤ 0.5%). |
| Prolonged Incubation Time | Reduce the incubation time of the cells with the antagonist, if the assay protocol allows, to minimize toxicity.[7] |
Quantitative Data Summary
Table 1: Example IC50 Values for MrgprX2 Antagonists in Different In Vitro Assays
| Antagonist | Assay Type | Cell Line | Agonist (Concentration) | IC50 | Reference |
| Compound A | Calcium Mobilization | HEK293-MrgprX2/Gα15 | Cortistatin 14 (~EC80) | 50 nM | [8] |
| Compound B | Calcium Mobilization | HEK293-MrgprX2/Gα15 | Cortistatin 14 (~EC80) | 2.9 nM | [8] |
| Compound A | β-Hexosaminidase Release | LAD2 | Substance P (1 µM, ~EC80) | 32.4 nM | [8] |
| Compound B | β-Hexosaminidase Release | LAD2 | Substance P (1 µM, ~EC80) | 1.8 nM | [8] |
| Compound B | Tryptase Release | Primary Human Skin Mast Cells | Substance P (10 µM, ~EC90) | 0.42 nM | [10] |
Experimental Protocols
Protocol 1: Calcium Mobilization Assay
-
Cell Seeding: Seed HEK293 cells co-expressing MrgprX2 and a suitable G-protein (e.g., Gα15) into 96- or 384-well black, clear-bottom plates at an optimized density. Allow cells to adhere overnight.
-
Dye Loading: Wash the cells with an appropriate assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES). Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-8) according to the manufacturer's instructions, typically for 30-60 minutes at 37°C.
-
Antagonist Addition: Prepare serial dilutions of the this compound in the assay buffer. Add the antagonist dilutions to the respective wells and incubate for a predetermined time (e.g., 15-30 minutes) at room temperature or 37°C.
-
Agonist Stimulation and Signal Reading: Place the plate in a fluorescence plate reader (e.g., FLIPR). Record a baseline fluorescence reading. Add the MrgprX2 agonist (at a final concentration of ~EC80) to all wells simultaneously and immediately begin measuring the fluorescence intensity over time.
-
Data Analysis: The change in fluorescence intensity reflects the change in intracellular calcium concentration. Determine the IC50 of the antagonist by plotting the inhibition of the agonist response against the antagonist concentration.
Protocol 2: Mast Cell Degranulation Assay (β-Hexosaminidase Release)
-
Cell Preparation: Culture LAD2 mast cells in the appropriate medium. Prior to the assay, wash and resuspend the cells in an assay buffer (e.g., Tyrode's buffer).
-
Antagonist Incubation: Aliquot the cell suspension into a 96-well plate. Add serial dilutions of the this compound to the wells and incubate for 15-30 minutes at 37°C.
-
Agonist Stimulation: Add the MrgprX2 agonist (at a final concentration of ~EC80) to the wells and incubate for 30 minutes at 37°C to induce degranulation.
-
Sample Collection: Pellet the cells by centrifugation. Carefully collect the supernatant, which contains the released β-hexosaminidase.
-
Enzyme Assay: In a separate plate, mix a portion of the supernatant with the β-hexosaminidase substrate (p-nitrophenyl-N-acetyl-β-D-glucosaminide) in a suitable buffer. Incubate until a color change is observed.
-
Signal Reading and Data Analysis: Stop the reaction with a stop solution and read the absorbance at the appropriate wavelength (e.g., 405 nm). Calculate the percentage of β-hexosaminidase release relative to a positive control (e.g., cells lysed with Triton X-100) and determine the IC50 of the antagonist.
Visualizations
References
- 1. MrgprX2 regulates mast cell degranulation through PI3K/AKT and PLCγ signaling in pseudo-allergic reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ligands and Signaling of Mas-Related G Protein-Coupled Receptor-X2 in Mast Cell Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. criver.com [criver.com]
- 4. researchgate.net [researchgate.net]
- 5. What are GPCR antagonists and how do they work? [synapse.patsnap.com]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. Pharmacological blockade of the mast cell MRGPRX2 receptor supports investigation of its relevance in skin disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. revvity.com [revvity.com]
solubility issues of MrgprX2 antagonist-2 in DMSO and cell culture media
Welcome to the technical support center for MrgprX2 antagonist-2. This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during their experiments, with a focus on solubility issues.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am having trouble dissolving this compound in DMSO. What should I do?
A1: this compound can be challenging to dissolve. Here are several troubleshooting steps:
-
Use High-Quality, Anhydrous DMSO: DMSO is hygroscopic, meaning it readily absorbs moisture from the air. The presence of water can significantly reduce the solubility of many organic compounds. Always use newly opened, anhydrous, research-grade DMSO for preparing your stock solutions.[1][2]
-
Apply Sonication: To aid dissolution, sonicate the solution in an ultrasonic bath.[1][2] This provides mechanical agitation that can help break up compound aggregates.
-
Gentle Heating: If sonication is not sufficient, gentle heating of the solution can also help. Be cautious with temperature to avoid compound degradation.
-
Confirm Final Concentration: Ensure that the intended concentration does not exceed the known solubility limit in DMSO.
Q2: My this compound precipitates when I dilute my DMSO stock solution into my aqueous cell culture medium. How can I prevent this?
A2: This is a common issue when diluting a compound from a high-concentration organic stock into an aqueous buffer or medium. The significant change in solvent polarity causes the compound to crash out of solution. Here are some strategies to mitigate this:
-
Lower the Final DMSO Concentration: Aim for the lowest possible final concentration of DMSO in your cell culture medium, typically well below 1%. For sensitive cell lines or specific animal models, the DMSO concentration may need to be even lower (e.g., below 2% for nude mice).[3]
-
Use a Multi-Step Dilution: Instead of diluting directly from your high-concentration DMSO stock into the final culture volume, perform one or more intermediate dilution steps in your cell culture medium.
-
Increase the Volume of Culture Medium: Diluting the DMSO stock into a larger volume of pre-warmed medium while vortexing can help to disperse the compound quickly and prevent localized high concentrations that lead to precipitation.
-
Consider Co-solvents (for in vivo or specialized in vitro studies): For more challenging situations, particularly in vivo formulations, co-solvents and excipients are often necessary. Formulations may include agents like PEG300, Tween-80, or cyclodextrins (SBE-β-CD) to improve aqueous solubility.[1] However, the effects of these on your specific in vitro cell model must be validated.
Q3: What is the maximum recommended stock concentration for this compound in DMSO?
A3: this compound has a high solubility in DMSO, reaching up to 100 mg/mL (246.72 mM).[1][2] However, it is recommended to prepare stock solutions at a concentration that is convenient for your experimental dilutions and lower than the maximum solubility to ensure complete dissolution.
Q4: How should I store my this compound stock solution?
A4: Once dissolved in a solvent, it is recommended to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store these aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for shorter-term storage (up to 1 month).[1][2] Always protect the solutions from light.[1][2]
Quantitative Solubility Data
The following table summarizes the known solubility of this compound in various solvents.
| Solvent/System | Solubility | Molar Equivalent | Notes |
| In Vitro | |||
| DMSO | 100 mg/mL | 246.72 mM | Ultrasonic treatment may be needed. Use of newly opened, anhydrous DMSO is recommended.[1][2] |
| In Vivo Formulations | |||
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL | 6.17 mM | Results in a clear solution.[1] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL | 6.17 mM | Results in a clear solution.[1] |
Experimental Protocols
Protocol for Preparation of this compound Stock Solution and Working Solutions for Cell-Based Assays
-
Materials:
-
This compound (solid powder)
-
Anhydrous, research-grade Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Pipettes and sterile, filtered pipette tips
-
Ultrasonic water bath
-
Vortex mixer
-
Target cell culture medium (e.g., DMEM, RPMI-1640), pre-warmed to 37°C
-
-
Preparation of High-Concentration Stock Solution (e.g., 50 mM in DMSO): a. Aseptically weigh the required amount of this compound powder (Molecular Weight: 405.32 g/mol ). b. Add the appropriate volume of anhydrous DMSO to achieve the desired concentration. c. If the compound does not readily dissolve, sonicate the vial in an ultrasonic water bath for 5-10 minutes. d. Vortex the solution until the compound is fully dissolved and the solution is clear. e. Aliquot the stock solution into single-use volumes in sterile microcentrifuge tubes. f. Store the aliquots at -20°C or -80°C, protected from light.
-
Preparation of Working Solution in Cell Culture Medium: a. Thaw a single aliquot of the DMSO stock solution at room temperature. b. Warm the desired cell culture medium to 37°C. c. Perform a serial dilution to minimize the final DMSO concentration. For example, to achieve a 10 µM final concentration from a 50 mM stock: i. First, dilute the 50 mM stock 1:100 in pre-warmed medium to create an intermediate solution of 500 µM. To do this, add 2 µL of the 50 mM stock to 198 µL of medium and vortex immediately. ii. Next, dilute the 500 µM intermediate solution 1:50 in the final cell culture volume. For example, add 20 µL of the 500 µM solution to 980 µL of cell culture medium to achieve a final concentration of 10 µM. d. The final DMSO concentration in this example would be 0.02%. Always calculate the final DMSO concentration and run a vehicle control (medium with the same final DMSO concentration) in your experiments.
Visual Diagrams
Caption: MrgprX2 signaling pathway leading to mast cell degranulation.
Caption: Troubleshooting workflow for this compound solubility issues.
References
troubleshooting low signal in MrgprX2 calcium flux assays
Technical Support Center: MrgprX2 Calcium Flux Assays
This guide provides troubleshooting solutions and frequently asked questions for researchers encountering issues with MrgprX2 calcium flux assays.
Frequently Asked Questions (FAQs)
Q1: What is the underlying principle of the MrgprX2 calcium flux assay?
A1: The MrgprX2 calcium flux assay is a cell-based functional assay used to study the activation of the Mas-related G protein-coupled receptor X2 (MrgprX2). MrgprX2 is primarily coupled to Gαq/11 proteins.[1][2] Upon activation by an agonist, the Gαq protein stimulates phospholipase C (PLC), which in turn cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[1][2] IP3 binds to its receptors on the endoplasmic reticulum (ER), triggering the release of stored intracellular calcium (Ca2+) into the cytoplasm.[1][3] This transient increase in intracellular Ca2+ is detected by a calcium-sensitive fluorescent dye (e.g., Fluo-4, Fluo-8), resulting in an increase in fluorescence intensity that can be measured in real-time.[4][5]
Q2: Which cell lines are suitable for this assay?
A2: Commonly used cell lines include Chinese Hamster Ovary (CHO-K1) or Human Embryonic Kidney (HEK293) cells stably transfected to express human MrgprX2.[6][7][8] These cell lines provide a robust and reproducible system for studying receptor-specific activation. LAD2 human mast cells, which endogenously express MrgprX2, are also used.[9][10]
Q3: What are common positive controls for MrgprX2 activation?
A3: A variety of agonists can be used as positive controls. The choice may depend on the specific research question. Common agonists include Substance P, Compound 48/80, and other synthetic ligands like (R)-ZINC-3573.[10][11] For a maximal calcium response control, a calcium ionophore such as ionomycin (B1663694) can be used at the end of an experiment.[12][13]
Q4: Why is probenecid (B1678239) often included in the assay buffer?
A4: Probenecid is an inhibitor of organic anion transporters in the cell membrane.[7][14] Calcium-sensitive dyes, once cleaved into their active form inside the cell, can be extruded by these transporters. Including probenecid in the buffer helps to prevent this dye leakage, ensuring a more stable baseline and a stronger signal-to-background ratio.[7][14]
MrgprX2 Signaling Pathway
// Pathway connections Agonist -> Receptor [color="#202124"]; Receptor -> G_protein [label="Activates", fontsize=8, fontcolor="#5F6368", color="#202124"]; G_protein -> PLC [label="Activates", fontsize=8, fontcolor="#5F6368", color="#202124"]; PLC -> PIP2 [label="Cleaves", fontsize=8, fontcolor="#5F6368", color="#202124"]; PIP2 -> IP3 [color="#EA4335"]; PIP2 -> DAG [color="#EA4335"]; IP3 -> IP3R [label="Binds", fontsize=8, fontcolor="#5F6368", color="#202124"]; IP3R -> ER_Ca [label="Opens", fontsize=8, fontcolor="#5F6368", color="#202124"]; ER_Ca -> Ca_release [label="→", fontsize=18, color="#4285F4"]; DAG -> PKC [label="Activates", fontsize=8, fontcolor="#5F6368", color="#202124"]; Ca_release -> PKC [label="Activates", fontsize=8, fontcolor="#5F6368", color="#202124"]; } caption: "MrgprX2 Gαq-mediated calcium signaling pathway."
Troubleshooting Guide
This section addresses common problems encountered during MrgprX2 calcium flux assays, particularly focusing on low signal issues.
Problem 1: No Signal or Very Low Signal with Positive Control Agonist
| Potential Cause | Recommended Solution |
| Cell Health/Viability | Ensure cells are healthy, not overgrown, and within a low passage number. Damaged or dying cells have high basal calcium and will not respond well.[15] Start experiments with healthy, sub-confluent cells (~90% confluence at the time of assay).[16] |
| Receptor Expression | Confirm MrgprX2 expression in the cell line using a validated method (e.g., qPCR, flow cytometry). Expression levels can decrease with high passage numbers. |
| Agonist Concentration | The agonist concentration may be outside the optimal range. Perform a dose-response curve to determine the optimal concentration (EC50 to EC80) for your specific cell line and assay conditions.[17] |
| Agonist Degradation | Prepare fresh agonist solutions. Some peptide agonists, like Substance P, can degrade with improper storage or multiple freeze-thaw cycles. Aliquot and store at -20°C or -80°C. |
| Incorrect Dye Loading | Optimize dye loading time (typically 30-60 min at 37°C) and concentration.[6][7] Insufficient loading leads to a weak signal, while excessive loading can be cytotoxic.[18] |
| Instrument Settings | Ensure the instrument's excitation/emission wavelengths are correct for the dye (e.g., Ex/Em = 490/525 nm for Fluo-8).[19] Adjust instrument gain or sensitivity settings to be ~10-15% of the maximum counts to avoid signal saturation while being sensitive enough to detect a response.[19] |
Problem 2: High Background Fluorescence
| Potential Cause | Recommended Solution |
| Incomplete Dye Hydrolysis | After loading with the AM ester form of the dye, allow for a de-esterification period (e.g., 30 minutes at room temperature) to ensure the dye is trapped inside the cells and becomes calcium-sensitive.[19] |
| Autofluorescence | Some media components, like phenol (B47542) red and serum, are autofluorescent. Use serum-free, phenol red-free buffer or medium during the assay.[20] |
| Dye Extrusion/Leakage | Include probenecid (e.g., 2.5 mM) in the assay buffer to inhibit organic anion transporters that pump the dye out of the cells.[7] |
| Contaminated Reagents | Use fresh, sterile buffers and reagents. Contamination can lead to non-specific fluorescence.[21][22] |
| Cell Stress or Death | Stressed or dying cells have elevated basal intracellular calcium.[15] Handle cells gently, avoid harsh pipetting, and ensure optimal culture conditions. |
Problem 3: High Well-to-Well Variability
| Potential Cause | Recommended Solution |
| Inconsistent Cell Seeding | Ensure a homogenous single-cell suspension before plating. Plate cells and allow them to adhere overnight to form a consistent monolayer.[6][16] Edge effects can be minimized by not using the outer wells of the microplate. |
| Uneven Dye Loading | Ensure dye loading solution is mixed well and added consistently to each well.[20] |
| Compound Addition Artifacts | During compound addition, the force of the liquid can dislodge cells or cause mechanical stimulation.[23] Optimize the pipetting speed and height of the tips on the instrument (e.g., FLIPR) to minimize cell disturbance.[24] |
| Temperature Fluctuations | Maintain a consistent temperature throughout the experiment, as calcium signaling is temperature-sensitive.[12] Equilibrate plates to the assay temperature before reading. |
Experimental Workflow & Protocols
General Experimental Workflow
// Workflow sequence A -> B [style=invis]; B -> C [color="#34A853"]; C -> D [color="#34A853"]; D -> E [color="#34A853"]; E -> G [color="#EA4335"]; F -> G [color="#EA4335", lhead=cluster_assay]; G -> H [color="#FBBC05"]; } caption: "Typical workflow for an MrgprX2 calcium flux assay."
Protocol: Calcium Flux Assay using Fluo-8
This protocol is a general guideline and should be optimized for your specific cell line and equipment.
Materials:
-
MrgprX2-expressing cells (e.g., CHO-K1)
-
Black-walled, clear-bottom 384-well microplates
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES
-
Probenecid
-
Fluo-8 AM dye (or similar calcium indicator)
-
Pluronic F-127
-
MrgprX2 agonist (e.g., Substance P)
-
Fluorescence plate reader with liquid handling capabilities (e.g., FLIPR Tetra®, FlexStation®)
Procedure:
-
Cell Plating:
-
Dye Loading Solution Preparation:
-
Prepare 1X Assay Buffer: HBSS supplemented with 20 mM HEPES and 2.5 mM probenecid.[7]
-
Prepare the Fluo-8 dye solution by adding the dye stock (typically in DMSO) to the Assay Buffer. A final concentration of 4 µM is a good starting point.[25] The addition of Pluronic F-127 (e.g., 0.02%) can aid in dye solubilization and cell loading.[12]
-
-
Cell Loading:
-
Compound Plate Preparation:
-
During the incubation, prepare a compound plate containing your agonists at the desired concentrations (e.g., 3x or 4x final concentration) in Assay Buffer.
-
-
Data Acquisition:
-
Place both the cell plate and the compound plate into the fluorescence plate reader.
-
Set the instrument parameters (e.g., excitation 490 nm, emission 525 nm).[19]
-
Establish a stable baseline fluorescence reading for 10-20 seconds.
-
Program the instrument to add the compound from the source plate to the cell plate and continue reading the fluorescence intensity for an additional 120-180 seconds to capture the peak response.[6][7]
-
-
Data Analysis:
-
The response is typically quantified as the peak fluorescence intensity minus the baseline fluorescence (Max-Min).
-
Plot the response against the agonist concentration to generate a dose-response curve and calculate potency (EC50) and efficacy (Emax).
-
Troubleshooting Decision Tree
References
- 1. researchgate.net [researchgate.net]
- 2. The signaling pathway and polymorphisms of Mrgprs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Optimizing Calcium Detection Methods in Animal Systems: A Sandbox for Synthetic Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 5. agilent.com [agilent.com]
- 6. gut.bmj.com [gut.bmj.com]
- 7. In silico design of novel probes for the atypical opioid receptor MRGPRX2 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. MrgprX2 regulates mast cell degranulation through PI3K/AKT and PLCγ signaling in pseudo-allergic reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Store-Operated Calcium Entry via STIM1 Contributes to MRGPRX2 Induced Mast Cell Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. How To Achieve Accurate Flow Cytometry Calcium Flux Measurements - ExpertCytometry [expertcytometry.com]
- 13. bu.edu [bu.edu]
- 14. srpf.org [srpf.org]
- 15. researchgate.net [researchgate.net]
- 16. Fluorescence-based measurements of store-operated Ca2+ entry in cancer cells using Fluo-4 and confocal live cell imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. youtube.com [youtube.com]
- 19. abcam.co.jp [abcam.co.jp]
- 20. What are possible reasons for inconsistent Fluo-4 AM loading? | AAT Bioquest [aatbio.com]
- 21. How to troubleshoot if the Elisa Kit has high background? - Blog [jg-biotech.com]
- 22. arp1.com [arp1.com]
- 23. Troubleshooting Guide - Molecular Devices FLIPR Tetra User Manual [Page 176] | ManualsLib [manualslib.com]
- 24. FLIPR™ Assays for GPCR and Ion Channel Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. moleculardevices.com [moleculardevices.com]
minimizing off-target effects of MrgprX2 antagonist-2 in cellular models
Welcome to the technical support center for MrgprX2 antagonist-2. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this compound in cellular models while minimizing potential off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a small molecule designed to inhibit the activity of the Mas-Related G Protein-Coupled Receptor X2 (MRGPRX2).[1][2] MRGPRX2 is primarily expressed on mast cells and sensory neurons and is involved in allergic and inflammatory responses.[1][3][4] The antagonist works by binding to the MRGPRX2 receptor, preventing its activation by endogenous ligands and subsequently blocking the downstream signaling cascade that leads to mast cell degranulation and the release of inflammatory mediators like histamine.[1]
Q2: In which cellular models is this compound expected to be effective?
A2: this compound is expected to be effective in cellular models that endogenously or exogenously express human MRGPRX2. Commonly used and appropriate models include:
-
Human Embryonic Kidney (HEK293) cells stably overexpressing human MRGPRX2 (often co-expressed with a G-protein like Gα15 to facilitate signaling assays).[5][6]
-
Laboratory of Allergic Diseases 2 (LAD2) human mast cell line , which endogenously expresses MRGPRX2.[7][8]
-
Primary human mast cells , such as those isolated from skin tissue, which provide a more physiologically relevant model.[5][9]
It is important to note that there are significant species-specific differences between human MRGPRX2 and its mouse ortholog, MrgprB2. Therefore, standard mouse cell lines may not be suitable for evaluating antagonists intended for human use.[10][11] Humanized mouse models with MRGPRX2 knock-in are more appropriate for in vivo studies.[5][9]
Q3: What are the known off-target effects of MrgprX2 antagonists and how can I assess them?
A3: While potent MrgprX2 antagonists are designed for high selectivity, off-target effects are a potential concern with any small molecule inhibitor.[8][12] Off-target interactions can lead to misleading experimental results or potential toxicity. To assess off-target effects, consider the following:
-
Selectivity Profiling: Test the antagonist against a panel of other relevant receptors, particularly other G-protein coupled receptors (GPCRs) expressed in your cellular model. For instance, studies on similar antagonists have demonstrated selectivity by showing a lack of inhibition on C3a receptor (C3aR1) and Neurokinin 1 (NK1) receptor-mediated responses.[5][13]
-
Use of Control Cells: Employ parental cell lines that do not express MRGPRX2 or use MRGPRX2-knockdown/knockout cells as negative controls.[6] The antagonist should not elicit an effect in these cells.
-
Dose-Response Analysis: Off-target effects are often observed at higher concentrations. Perform careful dose-response studies to determine the optimal concentration range for specific MRGPRX2 inhibition while avoiding concentrations that might engage off-target receptors.
Troubleshooting Guides
Problem 1: High background signal or apparent agonist activity of the antagonist.
-
Possible Cause: The antagonist may have partial agonist activity at high concentrations. Some compounds can act as antagonists at low concentrations but show agonistic effects at higher doses.
-
Troubleshooting Steps:
-
Perform a full dose-response curve of the antagonist alone in a sensitive assay, such as a calcium mobilization assay, to check for any agonist activity. Potent antagonists should show no detectable agonist activity up to high concentrations (e.g., >30 µM).[5][14]
-
Lower the concentration of the antagonist to a range where it effectively blocks the agonist-induced response without showing baseline activity.
-
Ensure the quality and purity of your antagonist compound. Impurities could be responsible for the observed activity.
-
Problem 2: Inconsistent or weak inhibition of MRGPRX2 activation.
-
Possible Cause 1: Suboptimal experimental conditions for the chosen assay.
-
Troubleshooting Steps:
-
Optimize agonist concentration: Use an agonist concentration that elicits a submaximal response (e.g., EC80) to allow for a clear window of inhibition.[5]
-
Pre-incubation time: Ensure sufficient pre-incubation time with the antagonist to allow it to bind to the receptor before adding the agonist. This may need to be optimized (e.g., 5-15 minutes).
-
Cell health and passage number: Use healthy, low-passage number cells for your experiments, as receptor expression and signaling capacity can change over time in culture.
-
-
Possible Cause 2: Ligand-dependent antagonism. The antagonist's potency may vary depending on the MRGPRX2 agonist being used.
-
Troubleshooting Steps:
Problem 3: Discrepancy between results in different cellular models (e.g., HEK293 vs. LAD2 cells).
-
Possible Cause: Differences in receptor expression levels, G-protein coupling, and downstream signaling machinery between cell types.[10] Overexpression systems like HEK293 may have different receptor reserves and coupling efficiencies compared to cells with endogenous expression like LAD2.
-
Troubleshooting Steps:
-
Quantify receptor expression: If possible, compare the levels of MRGPRX2 expression on the surface of your different cell models (e.g., by flow cytometry).
-
Characterize signaling pathways: Be aware that downstream signaling can differ. For example, the magnitude of calcium release or degranulation may not be directly comparable between cell types.
-
Prioritize physiologically relevant models: While recombinant cell lines are useful for initial screening, data from primary human mast cells or the LAD2 cell line are generally considered more physiologically relevant for mast cell responses.[5][9]
-
Data Presentation
Table 1: Potency of Representative MrgprX2 Antagonists in Different Cellular Assays
| Antagonist | Cellular Model | Assay Type | Agonist | IC50 (nM) | Reference |
| Compound A | HEK293-MRGPRX2/Gα15 | Calcium Mobilization | Cortistatin-14 | 110 | [5] |
| LAD2 | β-Hexosaminidase Release | Substance P | 32.4 | [13] | |
| Compound B | HEK293-MRGPRX2/Gα15 | Calcium Mobilization | Cortistatin-14 | 3.4 | [5] |
| LAD2 | β-Hexosaminidase Release | Substance P | 1.8 | [13] | |
| Primary Human Skin Mast Cells | Tryptase Release | Substance P | 0.42 | [5][9] |
Experimental Protocols
Protocol 1: Calcium Mobilization Assay
This protocol is adapted for use with HEK293 cells overexpressing MRGPRX2 and a promiscuous G-protein, Gα15, to couple receptor activation to calcium release.
-
Cell Plating: Seed HEK293-MRGPRX2/Gα15 cells into 96- or 384-well black-walled, clear-bottom microplates and culture overnight to form a confluent monolayer.
-
Dye Loading: Aspirate the culture medium and load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions. Typically, this involves incubation for 30-60 minutes at 37°C.
-
Compound Addition:
-
For antagonist testing, add varying concentrations of this compound to the wells and incubate for a predetermined time (e.g., 15 minutes).
-
Place the plate into a fluorescence imaging plate reader (e.g., FLIPR®).
-
-
Agonist Stimulation & Reading:
-
Establish a stable baseline fluorescence reading for several seconds.
-
Add a pre-determined concentration (e.g., EC80) of an MRGPRX2 agonist (e.g., Cortistatin-14 or Substance P).
-
Immediately begin recording the fluorescence intensity over time (typically 1-3 minutes) to measure the intracellular calcium mobilization.
-
-
Data Analysis: The antagonist's potency (IC50) is determined by plotting the inhibition of the agonist-induced calcium response against the antagonist concentration.
Protocol 2: Mast Cell Degranulation (β-Hexosaminidase Release) Assay
This protocol is suitable for adherent or suspension mast cells (e.g., LAD2).
-
Cell Preparation: Wash and resuspend LAD2 cells in a suitable buffer (e.g., Tyrode's buffer).
-
Antagonist Incubation: Aliquot cells into a 96-well plate. Add varying concentrations of this compound and pre-incubate for 15 minutes at 37°C.
-
Agonist Stimulation: Add the MRGPRX2 agonist (e.g., Substance P at its EC80 concentration) to the wells and incubate for 30 minutes at 37°C to induce degranulation.
-
Stop Reaction: Stop the degranulation process by placing the plate on ice.
-
Sample Collection: Pellet the cells by centrifugation. Collect the supernatant, which contains the released β-hexosaminidase.
-
Enzyme Assay:
-
To measure the total cellular β-hexosaminidase content (for normalization), lyse an equal number of unstimulated cells with a detergent (e.g., 0.1% Triton X-100).
-
Add the supernatant (and the lysate for the total release control) to a new plate containing the substrate for β-hexosaminidase (p-NAG) in citrate (B86180) buffer.
-
Incubate for 1-2 hours at 37°C.
-
-
Readout: Stop the enzymatic reaction with a stop buffer (e.g., sodium carbonate) and read the absorbance at 405 nm.
-
Data Analysis: Calculate the percentage of β-hexosaminidase release for each condition relative to the total release control. Determine the IC50 of the antagonist by plotting the percent inhibition against the antagonist concentration.
Visualizations
Caption: Canonical MRGPRX2 signaling pathway leading to mast cell degranulation.
Caption: Workflow for assessing the selectivity of an MRGPRX2 antagonist.
References
- 1. What are MRGPRX2 antagonists and how do they work? [synapse.patsnap.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. MRGPRX2 signaling involves the Lysyl-tRNA synthetase and MITF pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | MRGPRX2 signaling involves the Lysyl-tRNA synthetase and MITF pathway [frontiersin.org]
- 5. Pharmacological blockade of the mast cell MRGPRX2 receptor supports investigation of its relevance in skin disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Biological screening of a unique drug library targeting MRGPRX2 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Multifaceted MRGPRX2: New Insight into the Role of Mast Cells in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Inhibition of MRGPRX2 but not FcεRI or MrgprB2-mediated mast cell degranulation by a small molecule inverse receptor agonist [frontiersin.org]
- 9. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 10. Modulation of the Mas-Related G Protein-Coupled Receptor X2 (MRGPRX2) by Xenobiotic Compounds and Its Relevance to Human Diseases [mdpi.com]
- 11. DSpace [repository.upenn.edu]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
addressing species-specific differences in MrgprX2 antagonist activity
Welcome to the technical support center for researchers, scientists, and drug development professionals working with MrgprX2 antagonists. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges arising from species-specific differences in MrgprX2 activity.
Frequently Asked Questions (FAQs)
Q1: Why is my MrgprX2 antagonist highly potent in human cell lines but shows little to no activity in my mouse model?
A1: This is a common and expected observation due to significant species-specific differences between human MRGPRX2 and its mouse ortholog, Mrgprb2. The amino acid sequence identity between these two receptors is only about 53%, leading to distinct pharmacological properties.[1] Many antagonists are developed to be specific for the human receptor and may have low or no affinity for the mouse counterpart. For example, certain neurokinin-1 receptor (NK-1R) antagonists inhibit the activation of mouse MrgprB2 by Substance P, but have no effect on the activation of human MRGPRX2 by the same agonist.[2]
Q2: What are the key differences in agonist and antagonist potency between human MRGPRX2 and mouse MrgprB2?
A2: There are notable differences in the potency of various ligands. For instance, the EC50 value of Substance P for human MRGPRX2 is approximately 360-fold lower than for mouse MrgprB2, indicating higher potency in humans.[1] Conversely, the EC50 value for the neuromuscular blocking agent rocuronium (B1662866) is about 12-fold higher for MRGPRX2 than for MrgprB2, suggesting higher potency in mice.[1] These disparities highlight the challenge of extrapolating data from mouse models to human systems.
Q3: Are there animal models that better reflect human MRGPRX2 activity?
A3: Yes. To address the translational gap, researchers have developed human MRGPRX2 knock-in (KI) mice.[3][4][5][6] In these models, the mouse Mrgprb2 gene is replaced with the human MRGPRX2 gene, allowing for the in vivo evaluation of antagonists that are specific to the human receptor.[3][4][5] These models are invaluable for assessing target engagement and preclinical efficacy of human-specific MRGPRX2 antagonists.[3][4]
Q4: What are the common agonists used to study MrgprX2 activity across different species?
A4: A variety of agonists are used to activate MrgprX2 and its orthologs. These include neuropeptides like Substance P (SP) and Cortistatin-14 (CST-14), as well as synthetic compounds like Compound 48/80.[4][7] Other commonly used agonists include PAMP-12, PACAP-27, and various drugs known to cause pseudo-allergic reactions.[4][8] It is crucial to be aware of the species-specific potencies of these agonists when designing experiments (see Q2).
Q5: Besides mice, are there other species' orthologs of MrgprX2 that are studied?
A5: Yes, orthologs in other species such as rats (Mrgprb3), dogs, and cynomolgus and rhesus monkeys have been identified and are used in research.[4] The canine MRGPRX2 ortholog shares 62% sequence homology with the human receptor but exhibits greater responsiveness to agonists like Compound 48/80 and Substance P.
Troubleshooting Guides
Issue 1: Inconsistent antagonist IC50 values in in vitro assays.
-
Possible Cause 1: Different cell lines used.
-
Troubleshooting Step: Ensure you are using the appropriate cell line. HEK293 or U2OS cells transiently or stably overexpressing the specific species' receptor (e.g., human MRGPRX2 or mouse Mrgprb2) are commonly used for initial screening.[4] For more physiologically relevant data, consider using mast cell lines like LAD2 (human) which endogenously express MRGPRX2, or primary human skin mast cells.[4][9]
-
-
Possible Cause 2: Variation in agonist concentration.
-
Troubleshooting Step: The calculated IC50 value of an antagonist can be influenced by the concentration of the agonist used for stimulation. It is standard practice to use an agonist concentration that elicits approximately 80% of the maximal response (EC80).[4] Ensure you have accurately determined the EC80 for your specific agonist and cell system.
-
-
Possible Cause 3: Different assay readouts.
-
Troubleshooting Step: Different functional assays measure different points in the signaling cascade (e.g., calcium mobilization vs. degranulation). Be consistent with your assay methodology. Calcium mobilization assays are often used for high-throughput screening, while degranulation assays (measuring β-hexosaminidase or histamine (B1213489) release) provide a more functional readout of mast cell activation.[4][10]
-
Issue 2: My antagonist is effective in vitro but fails in my wild-type mouse model.
-
Possible Cause 1: Species-specificity of the antagonist.
-
Troubleshooting Step: As detailed in the FAQs, your antagonist is likely human-specific. You should test its activity on cells expressing the mouse ortholog, Mrgprb2. If it is inactive against the mouse receptor, a wild-type mouse model is not suitable.
-
Solution: Utilize a human MRGPRX2 knock-in mouse model to evaluate the in vivo efficacy of your antagonist.[3][4][6]
-
-
Possible Cause 2: Poor pharmacokinetic/pharmacodynamic (PK/PD) properties.
-
Troubleshooting Step: Even with the correct model, poor oral bioavailability, rapid metabolism, or inadequate tissue distribution can lead to a lack of efficacy. Conduct PK/PD studies to ensure your antagonist reaches the target tissue at a sufficient concentration to engage the receptor.[3]
-
Quantitative Data Summary
Table 1: Antagonist Potency (IC50) against Human MRGPRX2
| Antagonist | Agonist Used (Concentration) | Assay System | IC50 (nM) | Reference |
| Compound B | Substance P (~EC90) | Freshly isolated human skin mast cells | 0.42 | [4] |
| Compound B | Cortistatin-14 (~EC80) | HEK293-MRGPRX2/Gα15 cells | 1.8 | [8] |
| Compound A | Cortistatin-14 (~EC80) | HEK293-MRGPRX2/Gα15 cells | 32.4 | [8] |
| QWF | Substance P | LAD2 human mast cell line | (Qualitatively described as inhibitory) | [11] |
Table 2: Species-Specific Agonist and Antagonist Activity
| Ligand | Species/Receptor | Activity | Observation | Reference |
| Substance P | Human MRGPRX2 | Agonist | ~360-fold more potent than on mouse Mrgprb2 | [1] |
| Rocuronium | Mouse MrgprB2 | Agonist | ~12-fold more potent than on human MRGPRX2 | [1] |
| L733060 | Human MRGPRX2 | No Antagonist Activity | Did not affect SP-induced activation | [2] |
| L733060 | Mouse MrgprB2 | Antagonist | Inhibited SP-induced activation | [2] |
| Aprepitant | Human MRGPRX2 | No Antagonist Activity | Did not affect SP-induced activation | [2] |
| Aprepitant | Mouse MrgprB2 | Antagonist | Inhibited SP-induced activation | [2] |
Experimental Protocols
Protocol 1: Calcium Mobilization Assay
This assay is used to screen for agonist and antagonist activity of compounds on cells expressing MrgprX2.
-
Cell Preparation:
-
Dye Loading:
-
Load the cells with a calcium-sensitive dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.[4]
-
-
Compound Addition and Measurement:
-
For antagonist screening, pre-incubate the cells with the test antagonist at various concentrations.
-
Place the plate in a fluorescence imaging plate reader (e.g., FLIPR® Tetra).[4]
-
Add an agonist (e.g., Cortistatin-14 at an EC80 concentration) to stimulate the cells.[4]
-
Measure the change in fluorescence intensity, which corresponds to the intracellular calcium concentration.
-
-
Data Analysis:
-
Calculate the percent inhibition of the agonist-induced calcium response for each antagonist concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Protocol 2: Mast Cell Degranulation Assay (β-Hexosaminidase Release)
This assay measures the release of the granular enzyme β-hexosaminidase as an indicator of mast cell degranulation.
-
Cell Culture:
-
Culture LAD2 human mast cells in StemPro™-34 SFM with nutrient supplement and recombinant human SCF (100 ng/mL).[4]
-
-
Assay Procedure:
-
Wash the LAD2 cells and resuspend them in a buffer (e.g., HBSS with HEPES).
-
Pre-incubate the cells with the desired concentrations of the antagonist for a specified time (e.g., 15 minutes).
-
Add the agonist (e.g., Substance P at EC80) to stimulate degranulation and incubate (e.g., for 30 minutes at 37°C).
-
Centrifuge the plate to pellet the cells.
-
-
Enzyme Activity Measurement:
-
Transfer the supernatant to a new plate.
-
Add a substrate solution containing p-nitrophenyl N-acetyl-β-D-glucosaminide (pNAG).[4]
-
Incubate to allow for the enzymatic reaction.
-
Stop the reaction with a stop buffer (e.g., sodium carbonate).
-
Measure the absorbance at 405 nm.
-
-
Data Analysis:
-
Calculate the percentage of β-hexosaminidase release relative to a positive control (e.g., cell lysis with Triton X-100).
-
Determine the IC50 of the antagonist.
-
Visualizations
Caption: Generalized MRGPRX2 signaling pathway upon agonist binding.
Caption: Workflow for developing species-specific MRGPRX2 antagonists.
Caption: Decision tree for selecting an appropriate mouse model.
References
- 1. Frontiers | Inhibition of MRGPRX2 but not FcεRI or MrgprB2-mediated mast cell degranulation by a small molecule inverse receptor agonist [frontiersin.org]
- 2. df6sxcketz7bb.cloudfront.net [df6sxcketz7bb.cloudfront.net]
- 3. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 4. Pharmacological blockade of the mast cell MRGPRX2 receptor supports investigation of its relevance in skin disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Inhibition of mast cell degranulation by novel small molecule MRGPRX2 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Mas-Related G Protein-Coupled Receptor-X2 (MRGPRX2) in Drug Hypersensitivity Reactions [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. escientpharma.com [escientpharma.com]
- 10. Novel small molecule MRGPRX2 antagonists inhibit a murine model of allergic reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
Technical Support Center: Development of Orally Bioavailable MrgprX2 Antagonists
Welcome to the technical support center for researchers, scientists, and drug development professionals working on the development of orally bioavailable MrgprX2 antagonists. This resource provides troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and insights into the challenges of targeting the Mas-related G protein-coupled receptor X2 (MrgprX2).
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in developing orally bioavailable MrgprX2 antagonists?
A1: The development of orally bioavailable MrgprX2 antagonists faces several key hurdles:
-
Species Differences: There is low sequence homology (~53%) between human MRGPRX2 and its most commonly used animal model ortholog, the mouse Mrgprb2.[1] This can lead to significant differences in ligand affinity and pharmacology, making it challenging to translate preclinical findings from mice to humans.[1]
-
Promiscuous Ligand Binding: MrgprX2 is a promiscuous receptor that can be activated by a wide range of structurally diverse cationic ligands, including neuropeptides, host defense peptides, and various small molecules.[2] Designing a selective antagonist that effectively blocks this broad range of agonists without off-target effects is a significant medicinal chemistry challenge.
-
Achieving Oral Bioavailability: Like many G protein-coupled receptor (GPCR) targeted drugs, achieving good oral bioavailability is a major obstacle. This involves optimizing physicochemical properties to ensure adequate absorption, distribution, metabolism, and excretion (ADME) profiles. Challenges include overcoming poor solubility, high first-pass metabolism, and efflux by transporters in the gut wall.[3]
-
Translational Challenges: There is a lack of validated biomarkers to robustly translate preclinical findings to clinical outcomes.[4] Furthermore, the development of robust and predictive in vivo models that accurately mimic human disease pathology remains an ongoing effort.[4]
Q2: Why is there a need for humanized mouse models in MrgprX2 antagonist research?
A2: Due to the significant pharmacological differences between human MRGPRX2 and its murine ortholog, Mrgprb2, standard mouse models are often poor predictors of antagonist efficacy in humans.[5][6] Humanized mouse models, in which the murine Mrgprb2 gene is replaced with the human MRGPRX2 gene, are crucial for several reasons:
-
Relevant Pharmacological Profiling: They allow for the in vivo evaluation of antagonists against the human receptor, providing more accurate data on target engagement and efficacy.[2][7]
-
PK/PD Relationship Assessment: These models are essential for establishing the relationship between the pharmacokinetic (PK) profile of a compound and its pharmacodynamic (PD) effect on the human receptor in a living organism.[2][8]
-
Preclinical Proof-of-Concept: They provide a more reliable preclinical proof-of-concept for the therapeutic potential of an antagonist before moving into human clinical trials.[2]
Troubleshooting Guides
In Vitro Assays
Problem 1: High background or variability in β-hexosaminidase (degranulation) assays with primary human mast cells.
-
Possible Cause 1: Donor Variation. Primary human mast cells are known to exhibit significant donor-to-donor variability in their degranulation response.[9][10]
-
Troubleshooting Tip: Whenever possible, test new compounds on cells from multiple donors to ensure the observed effects are not donor-specific. For initial screens, it is advisable to use donor cells that show a moderate degranulation response (e.g., 25-30% histamine (B1213489) release) and avoid those at the extreme ends of the response spectrum.[9]
-
-
Possible Cause 2: Cell Health and Viability. Poor cell health can lead to spontaneous degranulation and high background.
-
Troubleshooting Tip: Ensure optimal cell culture conditions. For LAD2 cells, it's recommended to use them within the first and second week after maturation, as older cultures may have decreased viability and degranulation responses.[11] Regularly assess cell viability using methods like trypan blue exclusion.
-
-
Possible Cause 3: Suboptimal Reagent Concentrations. The concentration of the stimulating agonist or the sensitizing IgE can significantly impact the degranulation window.
-
Troubleshooting Tip: Optimize the concentration of the MrgprX2 agonist (e.g., Substance P, Compound 48/80) to achieve a submaximal (EC80) response for antagonist testing. This provides a sufficient window to observe inhibitory effects.[2]
-
Problem 2: Low signal-to-noise ratio in calcium flux assays using HEK293 cells overexpressing MrgprX2.
-
Possible Cause 1: Low Receptor Expression or G-protein Coupling. Insufficient expression of MrgprX2 on the cell surface or inefficient coupling to the reporter G-protein (e.g., Gα15) can result in a weak signal.
-
Troubleshooting Tip: Verify receptor expression levels using flow cytometry or western blotting. Ensure the co-expression of a promiscuous G-protein like Gα15 to facilitate robust calcium signaling upon receptor activation.[2]
-
-
Possible Cause 2: Agonist Potency and Concentration. The potency of the agonist used for stimulation can vary.
-
Troubleshooting Tip: Use a potent and well-characterized MrgprX2 agonist like Cortistatin 14 at a concentration around its EC80 to ensure a robust and reproducible signal for antagonist screening.[2]
-
-
Possible Cause 3: Dye Loading and Assay Conditions. Inconsistent loading of the calcium-sensitive dye or suboptimal assay buffer conditions can affect the signal.
-
Troubleshooting Tip: Optimize dye loading time and concentration. Ensure the assay buffer contains appropriate concentrations of calcium and magnesium.
-
In Vivo Studies
Problem: Lack of in vivo efficacy of an antagonist despite potent in vitro activity.
-
Possible Cause 1: Poor Oral Bioavailability. The compound may have poor absorption, high first-pass metabolism, or rapid clearance, resulting in plasma concentrations below the therapeutic threshold.
-
Troubleshooting Tip: Conduct thorough pharmacokinetic studies to determine the compound's oral bioavailability, half-life, and exposure levels. Medicinal chemistry efforts should focus on optimizing ADME properties by modifying the compound's structure to improve solubility, metabolic stability, and permeability.[3]
-
-
Possible Cause 2: Species-Specific Pharmacology. If not using a humanized model, the antagonist may have lower affinity or efficacy for the murine receptor.
-
Troubleshooting Tip: Test the antagonist's activity against both the human and mouse receptors in vitro to assess species selectivity. Prioritize the use of humanized MrgprX2 knock-in mouse models for in vivo efficacy studies.[2]
-
-
Possible Cause 3: Insufficient Target Engagement. The dosing regimen may not be sufficient to achieve and maintain a plasma concentration of the antagonist that is adequate to block the receptor in the target tissue.
Data Presentation
Table 1: In Vitro Potency of Selected MrgprX2 Antagonists
| Compound | Assay Type | Cell Line | Agonist | IC50 (nM) | Reference |
| Compound A | Calcium Mobilization | HEK293-MrgprX2/Gα15 | Cortistatin 14 | 32.4 | [6] |
| Compound B | Calcium Mobilization | HEK293-MrgprX2/Gα15 | Cortistatin 14 | 1.8 | [6] |
| Compound B | Degranulation | Freshly isolated human skin mast cells | Substance P | 0.42 | [8][12] |
| EP262 | Not specified | Not specified | Not specified | Potent and highly selective | [13] |
Experimental Protocols
Protocol 1: β-Hexosaminidase Release Assay for Mast Cell Degranulation
This protocol is adapted from established methods for measuring mast cell degranulation.[14][15][16][17]
Materials:
-
Mast cells (e.g., LAD2 cell line or primary human mast cells)
-
HEPES buffer supplemented with 0.04% BSA
-
MrgprX2 agonist (e.g., Substance P, Compound 48/80)
-
Test antagonist compounds
-
p-Nitrophenyl-N-acetyl-β-D-glucosaminide (PNAG) solution (3.5 mg/mL in citrate (B86180) buffer)
-
0.1% Triton X-100 solution
-
Glycine buffer (0.4 M)
-
96-well plates (V-bottom for cell incubation, flat-bottom for absorbance reading)
Procedure:
-
Cell Preparation: Wash mast cells three times with HEPES + 0.04% BSA buffer by centrifuging at 1000 rpm for 5 minutes. Resuspend cells in the same buffer.
-
Antagonist Pre-incubation: Aliquot cells into a 96-well V-bottom plate. Add the desired concentrations of the MrgprX2 antagonist and incubate for 30 minutes at 37°C.
-
Agonist Stimulation: Add the MrgprX2 agonist to the wells to stimulate degranulation. Include a vehicle control (no agonist) and a positive control (agonist without antagonist). Incubate for 30-60 minutes at 37°C.
-
Sample Collection: Centrifuge the plate at 1500 rpm for 3 minutes at 4°C to pellet the cells.
-
Supernatant Analysis: Carefully transfer a 50 µL aliquot of the supernatant from each well to a new 96-well flat-bottom plate containing 100 µL of PNAG solution. Incubate for 90 minutes at 37°C.
-
Lysate Analysis (Total Release): Lyse the remaining cells in the original plate by adding 150 µL of 0.1% Triton X-100. Mix well by pipetting. Transfer 50 µL of the cell lysate to a separate 96-well flat-bottom plate containing 100 µL of PNAG solution. Incubate for 90 minutes at 37°C.
-
Reaction Termination and Absorbance Reading: Stop the enzymatic reaction in both plates by adding 50 µL of 0.4 M Glycine buffer to each well. Read the absorbance at 405 nm.
-
Calculation: Calculate the percentage of β-hexosaminidase release for each sample using the following formula: % Release = (Absorbance of Supernatant / Absorbance of Lysate) * 100
Mandatory Visualizations
Caption: MrgprX2 Signaling Pathway in Mast Cells.
Caption: Drug Discovery Workflow for MrgprX2 Antagonists.
Caption: Troubleshooting In Vivo Efficacy Issues.
References
- 1. MRGPRX2 and Its Role in Non-IgE-mediated Drug Hypersensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacological blockade of the mast cell MRGPRX2 receptor supports investigation of its relevance in skin disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. hilarispublisher.com [hilarispublisher.com]
- 4. researchgate.net [researchgate.net]
- 5. A humanized mouse model to study mast cells mediated cutaneous adverse drug reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. biocytogen.com [biocytogen.com]
- 8. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 9. Rapid identification of human mast cell degranulation regulators using functional genomics coupled to high-resolution confocal microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Influence of IgE on Cultured Human Mast Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Frontiers | Pharmacological blockade of the mast cell MRGPRX2 receptor supports investigation of its relevance in skin disorders [frontiersin.org]
- 13. escientpharma.com [escientpharma.com]
- 14. MRGPRX2-Mediated Degranulation of Human Skin Mast Cells Requires the Operation of Gαi, Gαq, Ca++ Channels, ERK1/2 and PI3K—Interconnection between Early and Late Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Measuring Mast Cell Mediator Release - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Isolation of Peritoneum-derived Mast Cells and Their Functional Characterization with Ca2+-imaging and Degranulation Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 17. abmgood.com [abmgood.com]
overcoming limitations of current animal models for MrgprX2 research
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome the limitations of current animal models in Mas-related G protein-coupled receptor X2 (MrgprX2) research.
Section 1: Frequently Asked Questions (FAQs) - Understanding Model Limitations
This section addresses common questions regarding the fundamental challenges of using conventional animal models for studying human MrgprX2.
Q1: Why are standard mouse models often unreliable for MRGPRX2 research?
Standard mouse models are often unreliable due to significant species-specific differences between the human MRGPRX2 receptor and its most studied mouse ortholog, Mrgprb2. There is only about 53% sequence homology between the two receptors, leading to major discrepancies in how they interact with various compounds.[1][2] These differences mean that results from mouse studies, particularly regarding drug-induced reactions, may not accurately predict human responses, challenging the translatability of animal data to clinical situations.[2][3][4]
Key issues include:
-
Ligand Specificity and Potency: Many drugs and compounds that activate human MRGPRX2 have a much lower affinity for, or do not activate, the mouse Mrgprb2 receptor, and vice-versa.[1][5][6][7]
-
Antagonist Cross-Reactivity: Some antagonists developed to inhibit mouse Mrgprb2 show no efficacy against human MRGPRX2, which restricts their therapeutic testing and in vivo translation.[2][8]
-
Expression and Function: While both receptors are found on connective tissue-type mast cells, subtle differences in expression and the presence of multiple Mrgpr variants in mice can complicate the interpretation of results.[3][9]
Q2: What are the key differences in ligand specificity between human MRGPRX2 and its mouse ortholog, Mrgprb2?
The differences in ligand specificity and potency are among the most significant limitations. Many compounds require vastly different concentrations to elicit a response between the two species, and some are entirely species-specific. For instance, the neuromuscular blocking agent rocuronium (B1662866) is significantly more potent in activating mouse Mrgprb2 than human MRGPRX2.[1][2] Conversely, the common secretagogue Compound 48/80 is substantially more potent for the human receptor.[1]
Table 1: Comparative Ligand Potency (EC₅₀) for Human MRGPRX2 vs. Mouse Mrgprb2
| Ligand | Human MRGPRX2 (EC₅₀) | Mouse Mrgprb2 (EC₅₀) | Potency Difference | Reference |
| Rocuronium | 263 µg/mL | 22.2 µg/mL | ~12-fold higher for mouse | [1] |
| Substance P | 152 nM | 54 µM | ~360-fold higher for human | [10] |
| Compound 48/80 | - | - | ~130-fold higher for human | [1] |
Note: Data is compiled from multiple sources and experimental conditions may vary.
Q3: Besides mice, are other animal models more suitable?
While rodent models are the most common, their utility is limited. Researchers have begun to characterize MrgprX2 orthologs in other species. The canine MrgprX2 ortholog, for example, shares 62% sequence homology with the human receptor and responds to several of the same ligands, suggesting it could be a more suitable model for studying certain drug-induced reactions.[11][12] However, primate-specific expression and function remain a challenge, reinforcing the need for human-centric models.[3]
Section 2: Troubleshooting Guide for Experimental Challenges
This guide provides solutions for specific issues that researchers may encounter during their experiments.
Q4: My compound activates human MRGPRX2 in vitro but shows no effect in wild-type mice. Why is this happening?
This is a common issue stemming directly from the species differences between MRGPRX2 and Mrgprb2.
-
Primary Cause: The compound is likely a specific agonist for human MRGPRX2 and has low or no affinity for the mouse Mrgprb2 receptor.[1][13] This discrepancy is a classic example of why wild-type mice are often a poor predictive model for human-specific MRGPRX2-mediated effects.[14]
-
Troubleshooting Steps:
-
Confirm In Vitro Activity on Mrgprb2: Test your compound on a cell line expressing the mouse Mrgprb2 receptor. If it fails to activate Mrgprb2, this confirms the species-specific activity.
-
Utilize an Alternative Model: The most effective solution is to switch to a more relevant model system. The recommended approach is to use a humanized mouse model that expresses human MRGPRX2.[2]
-
Consider Ex Vivo Human Tissue: If a humanized model is unavailable, ex vivo studies using primary human skin mast cells can provide valuable, human-relevant data.[15]
-
Q5: I am observing an unexpected or inconsistent degranulation response in my in vitro mast cell model (e.g., LAD2, RBL-2H3, cultured primary cells). What are the common pitfalls?
In vitro models are powerful but have their own set of challenges that can lead to variability.
-
Cell Line-Specific Issues:
-
RBL-2H3 Cells: These are rat basophilic leukemia cells that must be transfected to express human MRGPRX2. Inconsistent results can arise from variable transfection efficiency, clonal differences, or off-target effects as these cells also express endogenous rat Mrgprs.[16] However, studies show that stably transfected RBL-MRGPRX2 cells can reliably recapitulate many aspects of the authentic signaling pathway.[16][17]
-
LAD2 Cells: This human mast cell line endogenously expresses MRGPRX2 but can be difficult to culture and may exhibit donor-to-donor variability in receptor expression and response.
-
-
Primary Cell Culture Issues:
-
Differentiation Protocols: The expression of functional MRGPRX2 on human mast cells differentiated from CD34+ progenitors is highly sensitive to the culture conditions. For example, the addition of IL-6 has been shown to substantially increase MRGPRX2 expression, while the inclusion of fetal bovine serum (FBS) can dramatically decrease it.[18]
-
Viability and Purity: Low cell viability or contamination with other cell types can affect the outcome of degranulation assays.
-
-
Troubleshooting Steps:
-
Standardize Protocols: Strictly adhere to a validated and consistent cell culture and differentiation protocol.[18]
-
Verify Receptor Expression: Regularly check MRGPRX2 expression levels using flow cytometry or qPCR.[17]
-
Use Positive Controls: Always include known MRGPRX2 agonists like Substance P or Compound 48/80 to confirm that the cells are responsive.[19]
-
Optimize Ligand Concentration: Perform dose-response curves to identify the optimal concentration for your specific compound and cell model.[17]
-
Section 3: Alternative Models and Key Experimental Protocols
To overcome the limitations of conventional models, researchers can employ humanized mice and optimized in vitro systems. This section provides an overview of these models and detailed protocols for key experiments.
Q6: What are the current alternative in vivo models to study human MRGPRX2?
Humanized mouse models are the current gold standard for in vivo investigation of human MRGPRX2. These models are engineered to express the human receptor, thereby bridging the translational gap.[2][20]
There are two primary strategies for creating these models:
-
Gene Knock-in Models: Using technologies like CRISPR/Cas9, the mouse Mrgprb2 gene is replaced with the human MRGPRX2 gene.[21] This results in the expression of human MRGPRX2 under the control of the endogenous mouse promoter, leading to physiologically relevant expression in mast cells.[22]
-
Hematopoietic Stem Cell (HSC) Transplantation Models: Immunodeficient mice (e.g., NOD-scid IL2Rγ-/-) are transplanted with human hematopoietic stem cells.[5][6][7] These mice develop a humanized immune system, including human mast cells that express MRGPRX2. The development of human mast cells can be enhanced by injecting plasmids expressing human growth factors like GM-CSF and IL-3.[5][6][7]
These models have been successfully used to study drug-induced anaphylactoid reactions and demonstrate that human MRGPRX2 is the key receptor responsible.[5][23]
Diagram: Workflow for Generating a Humanized MRGPRX2 Mouse Model
Caption: Key strategies for creating humanized mouse models for MRGPRX2 research.
Experimental Protocols
Protocol 1: In Vitro Mast Cell Degranulation (β-Hexosaminidase Release Assay)
This protocol measures the release of the granular enzyme β-hexosaminidase as an indicator of mast cell degranulation upon MRGPRX2 activation.
Materials:
-
Mast cells (e.g., LAD2, RBL-MRGPRX2, or cultured primary human MCs)
-
Tyrode's Buffer (or similar physiological buffer)
-
MRGPRX2 agonist (your test compound) and positive control (e.g., Substance P)
-
Triton X-100 (1%) for cell lysis (total release)
-
Substrate solution: p-N-acetyl-β-D-glucosaminide (pNAG) in citrate (B86180) buffer
-
Stop solution: Glycine buffer (pH 10.7)
-
96-well plate and plate reader (405 nm)
Methodology:
-
Cell Preparation: Wash cells twice with Tyrode's buffer and resuspend to a final concentration of 0.5-1 x 10⁶ cells/mL.
-
Plating: Add 50 µL of the cell suspension to each well of a 96-well plate.
-
Stimulation:
-
Add 50 µL of your test compound at various concentrations.
-
For positive control, add 50 µL of Substance P (e.g., final concentration 1-10 µM).
-
For total release, add 50 µL of 1% Triton X-100 to designated wells.
-
For spontaneous release (baseline), add 50 µL of buffer only.
-
-
Incubation: Incubate the plate at 37°C for 30-60 minutes.
-
Reaction Stop: Place the plate on ice and centrifuge at 400 x g for 10 minutes at 4°C.
-
Substrate Reaction: Carefully transfer 25 µL of the supernatant from each well to a new 96-well plate. Add 50 µL of the pNAG substrate solution to each well.
-
Incubation: Incubate at 37°C for 60-90 minutes.
-
Stop Reaction: Add 150 µL of the stop solution to each well.
-
Measurement: Read the absorbance at 405 nm using a plate reader.
-
Calculation:
-
% Release = [(Sample OD - Spontaneous OD) / (Total OD - Spontaneous OD)] * 100
-
Protocol 2: Intracellular Calcium Mobilization Assay
This protocol measures the transient increase in intracellular calcium ([Ca²⁺]i) that occurs immediately after MRGPRX2 activation.
Materials:
-
Mast cells expressing MRGPRX2
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM)
-
Pluronic F-127
-
HEPES-buffered saline
-
MRGPRX2 agonist
-
Fluorometric imaging plate reader (FLIPR) or fluorescence microscope
Methodology:
-
Cell Plating: Plate cells in a black-walled, clear-bottom 96-well plate and allow them to adhere if necessary.
-
Dye Loading: Prepare a loading buffer containing the calcium dye (e.g., 2 µM Fluo-4 AM) and an equal concentration of Pluronic F-127 in HEPES-buffered saline.
-
Incubation: Remove the culture medium from the cells, add the dye-loading buffer, and incubate at 37°C for 30-60 minutes in the dark.
-
Washing: Gently wash the cells two to three times with warm HEPES-buffered saline to remove extracellular dye. Leave a final volume of 100 µL in each well.
-
Baseline Reading: Place the plate in the plate reader and measure the baseline fluorescence for 1-2 minutes.
-
Compound Addition: Using the instrument's injection system, add 25-50 µL of the MRGPRX2 agonist at various concentrations.
-
Measurement: Immediately begin recording the change in fluorescence intensity over time (typically for 3-5 minutes). The response is usually rapid, peaking within seconds.
-
Data Analysis: The response is typically quantified as the peak fluorescence intensity over the baseline reading (F/F₀) or as the area under the curve.
Diagram: MRGPRX2 Signaling Pathways
Activation of MRGPRX2 by ligands initiates several downstream signaling cascades, leading to cellular responses like degranulation, cytokine production, and chemotaxis. The receptor primarily couples to Gαi and Gαq proteins, but can also engage β-arrestin pathways, sometimes in a ligand-biased manner.[13][19][24]
Caption: Core signaling pathways activated downstream of the MRGPRX2 receptor.
References
- 1. Multifaceted MRGPRX2: New Insight into the Role of Mast Cells in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. MRGPRX2 and Its Role in Non-IgE-mediated Drug Hypersensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Beyond Allergies—Updates on The Role of Mas-Related G-Protein-Coupled Receptor X2 in Chronic Urticaria and Atopic Dermatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A humanized mouse model to study mast cells mediated cutaneous adverse drug reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A humanized mouse model to study mast cells mediated cutaneous adverse drug reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. Mast Cell-Specific MRGPRX2: a Key Modulator of Neuro-Immune Interaction in Allergic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Beyond the classic players: Mas‐related G protein‐coupled receptor member X2 role in pruritus and skin diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Therapeutic Potential of MRGPRX2 Inhibitors on Mast Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Identification of the dog orthologue of human MAS-related G protein coupled receptor X2 (MRGPRX2) essential for drug-in… [ouci.dntb.gov.ua]
- 13. DSpace [repository.upenn.edu]
- 14. Roles of MAS-related G protein coupled receptor-X2 (MRGPRX2) on mast cell-mediated host defense, pseudoallergic drug reactions and chronic inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 15. In vitro prediction of in vivo pseudo-allergenic response via MRGPRX2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. publications.ersnet.org [publications.ersnet.org]
- 19. mdpi.com [mdpi.com]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. biocytogen.com [biocytogen.com]
- 23. Unlocking the Non-IgE-Mediated Pseudo-Allergic Reaction Puzzle with Mas-Related G-Protein Coupled Receptor Member X2 (MRGPRX2) - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
Technical Support Center: Identifying and Mitigating Mitochondrial Dysfunction with MrgprX2 Antagonists
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with MrgprX2 antagonists to identify and mitigate mitochondrial dysfunction.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism by which MrgprX2 activation can lead to mitochondrial dysfunction?
A1: MrgprX2 (Mas-related G-protein coupled receptor X2) is predominantly expressed on mast cells and sensory neurons.[1][2] Its activation, particularly on mast cells, triggers a degranulation process that is highly energy-dependent and intrinsically linked to mitochondrial function.[3] The activation cascade increases intracellular calcium levels, a key step in mast cell degranulation.[4][5] This process demands significant ATP produced by mitochondria and can also lead to increased production of reactive oxygen species (ROS), causing oxidative stress.[6] Furthermore, studies have shown that stimulation of mast cells can lead to the secretion of mitochondrial components, which can act as pro-inflammatory signals.[7][8][9]
Q2: How can MrgprX2 antagonists help in mitigating this mitochondrial dysfunction?
A2: MrgprX2 antagonists are molecules designed to block the receptor's activity, preventing its activation by various ligands, including neuropeptides like Substance P and certain drugs.[2][10] By inhibiting the initial trigger of mast cell activation, these antagonists can prevent the downstream cascade that leads to mitochondrial stress.[11] This includes averting the sharp increase in energy demand, reducing the production of mitochondrial ROS, and preventing the release of mitochondrial components that can propagate inflammation.[6][7]
Q3: What are the key indicators of mitochondrial dysfunction I should measure in my experiments?
A3: Key indicators of mitochondrial dysfunction include a decrease in mitochondrial membrane potential (ΔΨm), increased production of reactive oxygen species (ROS), altered oxygen consumption rates (OCR), and reduced ATP production. Morphological changes in mitochondria, such as fragmentation, can also be indicative of dysfunction.[6][12]
Q4: Which cell lines are appropriate for studying the effects of MrgprX2 antagonists on mitochondrial function?
A4: The human mast cell line LAD2, which endogenously expresses MrgprX2, is a physiologically relevant model.[13][14] Additionally, cell lines such as HEK293 or CHO cells can be engineered to overexpress human MrgprX2 for mechanistic studies.[11]
Q5: What are some common MrgprX2 agonists I can use as positive controls in my experiments?
A5: Commonly used MrgprX2 agonists include the neuropeptide Substance P and the synthetic compound 48/80.[10][14] Certain FDA-approved drugs, such as some neuromuscular blocking agents and fluoroquinolone antibiotics, are also known to activate MrgprX2 and can be used to induce a response.[3]
Troubleshooting Guides
Problem 1: Inconsistent or no significant change in mitochondrial membrane potential (ΔΨm) after treatment with an MrgprX2 agonist.
| Possible Cause | Troubleshooting Step |
| Low MrgprX2 expression in cells. | Confirm MrgprX2 expression levels in your cell line using qPCR or Western blotting. |
| Agonist degradation. | Prepare fresh agonist solutions for each experiment. Aliquot and store stock solutions at -80°C. |
| Suboptimal agonist concentration or incubation time. | Perform a dose-response and time-course experiment to determine the optimal conditions for your specific cell type and agonist. |
| Issues with the ΔΨm dye (e.g., JC-1, TMRE). | Ensure proper dye loading concentration and incubation time. Use a positive control such as the mitochondrial uncoupler FCCP to confirm the dye is working correctly.[3] |
| Cell health issues. | Ensure cells are healthy and within a low passage number. High confluence can also affect cellular responses. |
Problem 2: High background or variability in reactive oxygen species (ROS) measurements.
| Possible Cause | Troubleshooting Step |
| Autofluorescence of compounds or media. | Run controls with your MrgprX2 antagonist and agonist in cell-free media to check for intrinsic fluorescence. |
| Phototoxicity from the ROS probe. | Minimize exposure of the cells to excitation light during imaging. |
| Cell stress during the experiment. | Handle cells gently, use pre-warmed media, and minimize the duration of the assay. |
| Probe instability. | Use fresh probe solutions and protect them from light. |
| Inappropriate probe for the type of ROS. | Ensure you are using a probe specific to the type of ROS you intend to measure (e.g., MitoSOX for mitochondrial superoxide). |
Problem 3: MrgprX2 antagonist does not inhibit the agonist-induced effect on mitochondrial parameters.
| Possible Cause | Troubleshooting Step |
| Antagonist concentration is too low. | Perform a dose-response experiment to determine the IC50 of your antagonist in your assay system. |
| Insufficient pre-incubation time with the antagonist. | Optimize the pre-incubation time to ensure the antagonist has sufficient time to bind to the receptor before adding the agonist. |
| Antagonist is not specific for MrgprX2. | Verify the specificity of your antagonist. Consider using a second, structurally different antagonist to confirm the results.[11] |
| Off-target effects of the agonist. | Ensure the agonist you are using is primarily signaling through MrgprX2 in your cell system. This can be confirmed using MrgprX2 knockdown or knockout cells. |
| Antagonist degradation. | Prepare fresh antagonist solutions and store them properly according to the manufacturer's instructions. |
Data Presentation
Table 1: Summary of Quantitative Data from Hypothetical Experiments
| Parameter | Control (Untreated) | MrgprX2 Agonist (e.g., Substance P) | MrgprX2 Agonist + Antagonist | MrgprX2 Antagonist Alone |
| Mitochondrial Membrane Potential (ΔΨm) (Relative Fluorescence Units) | 100 ± 5 | 65 ± 7 | 95 ± 6 | 98 ± 5 |
| Mitochondrial ROS Production (Relative Fluorescence Units) | 100 ± 8 | 250 ± 20 | 110 ± 12 | 105 ± 9 |
| Cellular ATP Levels (Relative Luminescence Units) | 100 ± 6 | 70 ± 8 | 92 ± 7 | 97 ± 6 |
| Oxygen Consumption Rate (OCR) (pmol/min) | 150 ± 10 | 105 ± 9 | 145 ± 11 | 148 ± 10 |
Experimental Protocols
Protocol 1: Measurement of Mitochondrial Membrane Potential (ΔΨm) using JC-1
-
Cell Seeding: Plate LAD2 mast cells in a 96-well black, clear-bottom plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
Antagonist Pre-incubation: Pre-incubate the cells with the MrgprX2 antagonist at various concentrations for 30-60 minutes at 37°C. Include a vehicle control.
-
Agonist Stimulation: Add the MrgprX2 agonist (e.g., Substance P at a final concentration of 1-10 µM) and incubate for the predetermined optimal time (e.g., 30 minutes).
-
JC-1 Staining: Remove the medium and add JC-1 staining solution (5 µM) to each well. Incubate for 15-30 minutes at 37°C, protected from light.
-
Washing: Gently wash the cells twice with a phosphate-buffered saline (PBS).
-
Fluorescence Measurement: Measure the fluorescence intensity using a plate reader. Red fluorescence (J-aggregates in healthy mitochondria) is typically measured at Ex/Em ~535/590 nm, and green fluorescence (monomers in depolarized mitochondria) at Ex/Em ~485/530 nm.
-
Data Analysis: Calculate the ratio of red to green fluorescence. A decrease in this ratio indicates mitochondrial depolarization.
Protocol 2: Measurement of Mitochondrial Superoxide (B77818) using MitoSOX Red
-
Cell Seeding: Plate cells as described in Protocol 1.
-
Antagonist Pre-incubation: Pre-incubate with the MrgprX2 antagonist as described above.
-
MitoSOX Loading: Load the cells with MitoSOX Red mitochondrial superoxide indicator (5 µM) for 10-15 minutes at 37°C, protected from light.
-
Washing: Gently wash the cells twice with warm PBS.
-
Agonist Stimulation: Add the MrgprX2 agonist and incubate for the desired time.
-
Fluorescence Measurement: Measure the fluorescence intensity using a plate reader or fluorescence microscope at Ex/Em ~510/580 nm.
-
Data Analysis: Quantify the change in fluorescence intensity relative to the control group. An increase in fluorescence indicates higher levels of mitochondrial superoxide.
Visualizations
Caption: MrgprX2 signaling cascade leading to mitochondrial stress.
Caption: Workflow for assessing mitochondrial function with MrgprX2 antagonists.
Caption: Logical troubleshooting flow for experimental issues.
References
- 1. researchednutritionals.com [researchednutritionals.com]
- 2. What are MRGPRX2 antagonists and how do they work? [synapse.patsnap.com]
- 3. Oxidative Stress and Mitochondria Are Involved in Anaphylaxis and Mast Cell Degranulation: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. MrgprX2 regulates mast cell degranulation through PI3K/AKT and PLCγ signaling in pseudo-allergic reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. MRGPRX2-Mediated Degranulation of Human Skin Mast Cells Requires the Operation of Gαi, Gαq, Ca++ Channels, ERK1/2 and PI3K-Interconnection between Early and Late Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Stimulated Human Mast Cells Secrete Mitochondrial Components That Have Autocrine and Paracrine Inflammatory Actions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mitochondrial Components Are a Possible Trigger of Auto-inflammatory Illnesses | Tufts Now [now.tufts.edu]
- 9. Stimulated human mast cells secrete mitochondrial components that have autocrine and paracrine inflammatory actions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers | Pharmacological blockade of the mast cell MRGPRX2 receptor supports investigation of its relevance in skin disorders [frontiersin.org]
- 11. Inhibition of mast cell degranulation by novel small molecule MRGPRX2 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The Role Played by Mitochondria in FcεRI-Dependent Mast Cell Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. MRGPRX2 signaling involves the Lysyl-tRNA synthetase and MITF pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The effect of substance P and its common in vivo‐formed metabolites on MRGPRX2 and human mast cell activation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing MrgprX2 Antagonist Selectivity
Welcome to the technical support center for researchers, scientists, and drug development professionals working on Mas-related G protein-coupled receptor X2 (MrgprX2) antagonists. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the development and characterization of selective MrgprX2 inhibitors.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My novel MrgprX2 antagonist shows activity in my primary screen (e.g., calcium mobilization) but fails to inhibit mast cell degranulation. What are the potential reasons for this discrepancy?
A1: This is a common issue that can arise from several factors related to the complex signaling pathways of MrgprX2.
-
Biased Signaling: MrgprX2 can signal through different pathways, including Gαq-mediated calcium mobilization and Gαi-mediated signaling, as well as β-arrestin recruitment.[1][2] Your primary assay might be detecting inhibition of only one pathway (e.g., Gαq), while mast cell degranulation can be a result of integrated signaling from multiple pathways. It's possible your antagonist is a "biased antagonist," selectively inhibiting one pathway over others.
-
Assay Sensitivity and Cell Type: The recombinant cell line used in your primary screen (e.g., HEK293 or CHO cells overexpressing MrgprX2) may have different signaling machinery or receptor expression levels compared to endogenous mast cell lines (e.g., LAD2) or primary human mast cells.[3][4] This can lead to variations in antagonist potency and efficacy.
-
Ligand-Dependent Effects: The inhibitory effect of an antagonist can sometimes vary depending on the agonist used to stimulate the receptor.[3] If you are using a different agonist in your degranulation assay compared to your primary screen, this could explain the discrepancy.
Troubleshooting Steps:
-
Profile against multiple signaling pathways: Test your antagonist in assays that measure different downstream signaling events, such as β-arrestin recruitment assays or cAMP assays (to assess Gαi coupling).
-
Use relevant cell lines: Confirm the antagonist's activity in a mast cell line endogenously expressing MrgprX2, such as LAD2 cells, or in primary human mast cells.[3][5]
-
Test against multiple agonists: Evaluate the antagonist's potency against a panel of known MrgprX2 agonists (e.g., Substance P, Compound 48/80, Cortistatin-14).[3]
Q2: I'm observing off-target effects with my MrgprX2 antagonist on other GPCRs, particularly the neurokinin-1 receptor (NK1R) or other Mas-related GPCRs. How can I improve selectivity?
A2: Achieving selectivity is a critical challenge in MrgprX2 antagonist development due to the promiscuous nature of the receptor and potential structural similarities with other GPCRs.[6][7]
-
Structural Homology: MrgprX2 shares sequence homology with other members of the MRGPR family (MRGPRX1, MRGPRX4), which can lead to cross-reactivity.[7]
-
Shared Ligands: Some endogenous ligands, like Substance P, can activate both MrgprX2 and their canonical receptors (e.g., NK1R).[3][7] This makes it essential to ensure your antagonist is not also inhibiting the canonical receptor.
Troubleshooting and Optimization Strategy:
-
Comprehensive Selectivity Profiling: Screen your antagonist against a broad panel of GPCRs, with a particular focus on the MRGPR family and receptors for known MrgprX2 ligands (e.g., NK1R).[3][7]
-
Structure-Activity Relationship (SAR) Studies: If you have identified the off-targets, use this information to guide medicinal chemistry efforts. SAR studies can help identify chemical modifications to your antagonist that enhance potency for MrgprX2 while reducing affinity for off-target receptors.
-
Counter-Screening Assays: Routinely include counter-screens against identified off-target receptors in your screening cascade. For example, when testing antagonists against Substance P-induced MrgprX2 activation, a parallel assay using an NK1R-expressing cell line should be performed to confirm selectivity.[3]
Q3: My antagonist shows variable potency across different agonist stimulations in mast cell degranulation assays. Why is this happening and how should I interpret the data?
A3: This phenomenon, known as "ligand-dependent" or "probe-dependent" antagonism, is not uncommon for GPCRs that are activated by multiple, structurally diverse agonists. MrgprX2 is known to be activated by a wide range of ligands, from small molecules to peptides.[6][8]
-
Multiple Binding Sites: The diverse agonists may bind to different sites or induce distinct conformational changes in the receptor. An antagonist might be more effective at blocking the binding or the conformational change induced by one agonist over another.
-
Insurmountable Antagonism: Some antagonists may exhibit non-competitive or "insurmountable" antagonism, where they reduce the maximal response of an agonist. This effect can also be ligand-dependent.[3]
Experimental Approach:
-
Systematic Evaluation: Test your antagonist's IC50 against a panel of structurally diverse MrgprX2 agonists (e.g., a peptide like Substance P, a small molecule like Compound 48/80, and an antimicrobial peptide like LL-37).[3]
-
Schild Analysis: To better understand the mechanism of antagonism (competitive vs. non-competitive), perform a Schild analysis. This involves generating agonist dose-response curves in the presence of increasing concentrations of your antagonist.[3]
-
Report Ligand-Dependence: It is crucial to report the potency of your antagonist in the context of the specific agonist used for stimulation, as this provides a more complete pharmacological profile.
Quantitative Data Summary
The following tables summarize the potency of selected MrgprX2 antagonists from the literature.
Table 1: Potency of Novel MrgprX2 Antagonists in Different Assays
| Compound | Assay Type | Cell Line | Agonist | IC50 / Ki | Citation |
| Compound A | Mast Cell Degranulation | LAD2 | Substance P | 32.4 nM | [3] |
| Compound B | Mast Cell Degranulation | LAD2 | Substance P | 1.8 nM | [3] |
| Compound B | Mast Cell Degranulation | Primary Human Skin Mast Cells | Substance P | 0.42 nM | [9] |
| C9 | Calcium Mobilization (Antagonist Mode) | HEK293-MrgprX2 | (R)-ZINC-3573 | 43 nM (Ki) | [7][10] |
| C9-6 | Calcium Mobilization (Antagonist Mode) | HEK293-MrgprX2 | (R)-ZINC-3573 | 58 nM (Ki) | [7][10] |
| '1592' | Calcium Mobilization (Antagonist Mode) | HEK293-MrgprX2 | (R)-ZINC-3573 | 189 nM (Ki) | [7] |
Table 2: Selectivity Profile of MrgprX2 Antagonists
| Antagonist | Off-Target | Assay Type | Activity | Citation |
| Compound A | NK1R | Mast Cell Degranulation (Substance P stimulated) | No significant activity | [3] |
| Compound A | C3aR1 | Mast Cell Degranulation (C3a stimulated) | No significant activity | [3] |
| Compound A | MRGPRX1 | Agonist/Antagonist Assays | No detectable activity | [3] |
| Compound B | NK1R | Mast Cell Degranulation (Substance P stimulated) | No significant activity | [3] |
| Compound B | C3aR1 | Mast Cell Degranulation (C3a stimulated) | No significant activity | [3] |
| Compound B | MRGPRX1 | Agonist/Antagonist Assays | No detectable activity | [3] |
| C9 & C9-6 | NK1R | Antagonist Assay | No antagonist activity | [7] |
| C9 & C9-6 | MRGPRX4 | Antagonist Assay | No antagonist activity | [7] |
Experimental Protocols & Workflows
Key Experimental Methodologies
A detailed protocol for assessing antagonist activity using a mast cell degranulation assay is provided below.
Protocol: Mast Cell Degranulation (β-Hexosaminidase Release) Assay
-
Cell Culture: Culture a human mast cell line (e.g., LAD2) or use freshly isolated human skin mast cells according to standard protocols.
-
Cell Seeding: Seed the mast cells (e.g., 1 x 10^4 cells/well for LAD2) into a 96-well plate in a suitable buffer (e.g., HEPES buffer with 0.1% BSA).[10]
-
Antagonist Pre-incubation: Add varying concentrations of the MrgprX2 antagonist to the cells and pre-incubate for a defined period (e.g., 5-15 minutes) at 37°C.[10]
-
Agonist Stimulation: Add a known MrgprX2 agonist (e.g., Substance P at its EC80 concentration) to the wells and incubate for 30 minutes at 37°C.[10]
-
Lysis for Total Release: To determine the total β-hexosaminidase release, lyse a set of untreated cells with a detergent like 0.1% Triton X-100.[10]
-
Supernatant Collection: Centrifuge the plate to pellet the cells and carefully collect the supernatant.
-
Enzymatic Reaction: Add a substrate for β-hexosaminidase (e.g., p-nitrophenyl-N-acetyl-β-D-glucosaminide) to the supernatant and incubate to allow for color development.
-
Absorbance Reading: Stop the reaction and read the absorbance at the appropriate wavelength (e.g., 405 nm) using a plate reader.
-
Data Analysis: Calculate the percentage of β-hexosaminidase release for each antagonist concentration relative to the total release from the lysed cells. Plot the percentage of inhibition against the antagonist concentration to determine the IC50 value.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: MrgprX2 Signaling Pathways Leading to Mast Cell Degranulation.
Caption: Experimental Workflow for Screening Selective MrgprX2 Antagonists.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Pharmacological blockade of the mast cell MRGPRX2 receptor supports investigation of its relevance in skin disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. publications.aap.org [publications.aap.org]
- 5. Inhibition of mast cell degranulation by novel small molecule MRGPRX2 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Ligands and Signaling of Mas-Related G Protein-Coupled Receptor-X2 in Mast Cell Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. STRUCTURE, FUNCTION AND PHARMACOLOGY OF HUMAN ITCH GPCRs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Biological screening of a unique drug library targeting MRGPRX2 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 10. Frontiers | Inhibition of MRGPRX2 but not FcεRI or MrgprB2-mediated mast cell degranulation by a small molecule inverse receptor agonist [frontiersin.org]
dealing with high background in MrgprX2 functional assays
Welcome to the technical support center for Mas-related G protein-coupled receptor X2 (MrgprX2) functional assays. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges during their experiments, with a specific focus on addressing high background signals.
Troubleshooting Guide: High Background in MrgprX2 Assays
High background can mask the specific signal from MrgprX2 activation, leading to a low signal-to-noise ratio and unreliable data. This guide addresses common causes of high background in a question-and-answer format.
Question 1: My calcium flux assay shows high basal fluorescence even before adding any agonist. What are the potential causes and solutions?
High basal fluorescence in calcium flux assays can originate from several factors related to the cells, the dye, or the assay conditions.
Potential Causes & Solutions
| Potential Cause | Explanation | Recommended Action |
| Cell Health & Density | Unhealthy or overly confluent cells can have dysregulated calcium homeostasis, leading to elevated basal intracellular calcium. | Ensure cells are healthy, in a logarithmic growth phase, and plated at an optimal density. A recommended seeding density for HEK293 cells is around 40,000 cells/well in a 96-well plate, grown for 24 hours[1]. |
| Constitutive Receptor Activity | MrgprX2 may exhibit some level of ligand-independent (constitutive) activity, especially when overexpressed, leading to a constant G-protein activation and subsequent calcium release. | Titrate the amount of MrgprX2 plasmid used for transfection to achieve a lower, more physiologically relevant expression level. Consider using a tetracycline-inducible expression system for tighter control over receptor expression[2]. |
| Endogenous Receptor Expression in Host Cells | The host cell line (e.g., HEK293, CHO-K1) may endogenously express other GPCRs that can be activated by components in the assay buffer or serum, leading to calcium signaling[3][4][5][6]. | Perform control experiments with untransfected parental cells to assess the background signal[7][8]. If significant, consider using a different cell line or serum-free media during the assay. |
| Fluorescent Dye Issues | Incomplete hydrolysis of the AM ester form of calcium-sensitive dyes (like Fura-2 AM or Fluo-4 AM), dye compartmentalization, or using too high a dye concentration can lead to high background fluorescence[9]. | Optimize the dye loading concentration and incubation time (e.g., 30-40 minutes at 37°C)[1]. Ensure complete de-esterification by allowing sufficient time at room temperature before measurement. Use a buffer containing a low concentration of a non-ionic detergent like Pluronic F-127 to aid dye loading. |
| Assay Buffer Components | Components in the assay buffer, such as serum, can contain factors that activate endogenous receptors or directly interfere with the fluorescence reading. | Switch to a serum-free buffer, such as a HEPES-Tyrode's buffer, for the final assay steps[1]. If serum is necessary, consider using dialyzed fetal bovine serum (FBS) to remove small molecules[2]. |
| Autofluorescence | Cells and media components can exhibit natural fluorescence, contributing to the background. | Use phenol (B47542) red-free media during the assay. Perform a background subtraction from all readings using wells with cells that have not been loaded with the calcium indicator dye[10][11]. |
Question 2: I'm observing a high signal in my mock-transfected/parental cells. How do I address this?
A high signal in control cells indicates that the observed activity is not specific to MrgprX2.
Potential Causes & Solutions
| Potential Cause | Explanation | Recommended Action |
| Endogenous GPCRs | HEK293 and CHO cells endogenously express a variety of GPCRs, such as bradykinin, adenosine, and muscarinic receptors, which can be activated by various compounds and lead to calcium mobilization or other signaling events[3][4][5][6]. | Characterize the response of the parental cell line to your test compounds. If a response is observed, it may be necessary to use a different cell line with a lower background of endogenous receptors. Alternatively, use specific antagonists for the identified endogenous receptors if they are known. |
| Off-Target Effects of Compound | Your test compound may be acting on targets other than MrgprX2 that are present in the host cells. | Screen your compound against the parental cell line at a range of concentrations to determine its off-target activity profile[7]. |
| Serum-Induced Activity | If using serum-containing media during the assay, growth factors or other components in the serum can activate endogenous signaling pathways. | Perform the final steps of the assay in a serum-free buffer[12]. |
Question 3: My β-arrestin recruitment assay has a high background. What could be the problem?
High background in β-arrestin assays can obscure the ligand-induced recruitment signal.
Potential Causes & Solutions
| Potential Cause | Explanation | Recommended Action |
| Constitutive MrgprX2 Activity | Similar to calcium assays, ligand-independent activity of MrgprX2 can cause basal β-arrestin recruitment. | Optimize receptor expression levels by titrating the amount of transfected plasmid. |
| Spontaneous Protein Aggregation | Aggregation of the tagged β-arrestin or receptor fusion proteins can lead to a high, non-specific signal. | Ensure proper protein folding and expression conditions. Visually inspect cells for signs of protein aggregation. |
| Assay Reagent Interference | Some test compounds may be autofluorescent or interfere with the reporter system (e.g., enzyme complementation, FRET). | Run a control plate with your compounds in the absence of cells to check for autofluorescence. For enzymatic assays, test for direct compound inhibition or activation of the enzyme. |
Below is a logical workflow to troubleshoot high background issues in your MrgprX2 functional assays.
Caption: Troubleshooting workflow for high background in MrgprX2 assays.
Frequently Asked Questions (FAQs)
Q1: What are the primary signaling pathways activated by MrgprX2?
MrgprX2 is known to couple to multiple G proteins, leading to diverse downstream signaling events. Upon ligand binding, MrgprX2 can activate:
-
Gαq Pathway : This is a major pathway for MrgprX2. Activation of Gαq leads to the stimulation of phospholipase C (PLC), which in turn generates inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca²⁺) from intracellular stores, a common readout in functional assays[13][14].
-
Gαi Pathway : Some agonists can also induce MrgprX2 to couple to the pertussis toxin (PTX)-sensitive Gαi pathway[13].
-
β-Arrestin Pathway : In addition to G protein-dependent signaling, MrgprX2 can recruit β-arrestins. This pathway is involved in receptor desensitization and internalization, but also in G protein-independent signaling[15][16]. Some ligands may show bias towards either G protein or β-arrestin pathways[16].
-
PI3K/AKT and PLCγ Pathways : Downstream of G protein activation, MrgprX2 can regulate the PI3K/AKT and PLCγ signaling pathways, which are also involved in modulating intracellular calcium levels and mast cell degranulation[14].
-
LysRS-MITF Pathway : Recent evidence suggests that MrgprX2 signaling can involve the translocation of Lysyl-tRNA synthetase (LysRS) to the nucleus, where it activates the microphthalmia-associated transcription factor (MITF), a pathway also shared with FcεRI signaling in mast cells[17][18].
Caption: Simplified MrgprX2 signaling pathways.
Q2: Which cell line is best for my MrgprX2 assay?
The choice of cell line depends on the specific research question and the assay endpoint.
-
HEK293 cells : Widely used for overexpressing GPCRs due to their high transfection efficiency and robust growth. However, they have endogenous GPCRs that can cause background signals[5][19].
-
CHO-K1 cells : Another common choice for stable expression of GPCRs. They are often used in high-throughput screening campaigns[7]. Like HEK293 cells, they also express endogenous receptors.
-
RBL cells (Rat Basophilic Leukemia) : These cells are a mast cell model and can be stably transfected to express MrgprX2. They provide a more relevant background for studying mast cell-specific signaling events like degranulation[20].
-
LAD2 cells (Human Mast Cell Line) : These cells endogenously express MrgprX2 and are a valuable tool for studying receptor function in a human mast cell context, particularly for degranulation and calcium release assays[2][14].
Q3: Can components in my sample matrix, like serum, interfere with the assay?
Yes, sample matrix components can significantly interfere with cell-based assays. Serum contains numerous growth factors, lipids, and other molecules that can activate endogenous receptors, leading to high background[12]. Furthermore, in immunogenicity assays, circulating targets or antibodies in the serum can bridge assay reagents, causing false-positive signals[21][22]. It is generally recommended to perform the final assay steps in a simplified, serum-free buffer to minimize these interferences[1][12].
Experimental Protocols
Protocol: Intracellular Calcium Mobilization Assay
This protocol is adapted for a 96-well plate format using a fluorescent calcium indicator.
Materials:
-
HEK293 cells stably or transiently expressing MrgprX2 (or other suitable cell line).
-
Parental HEK293 cells (for control).
-
Culture Medium: DMEM with 10% FBS, penicillin/streptomycin.
-
Assay Plate: Black, clear-bottom 96-well plates.
-
Assay Buffer: HEPES-Tyrode's buffer (HTB) containing 25 mM HEPES, 120 mM NaCl, 5 mM KCl, 1 mg/mL glucose, 1 mg/mL BSA, and 1.8 mM CaCl₂[1].
-
Calcium Indicator Dye: Fura-2 AM or Fluo-4 AM.
-
Pluronic F-127 (20% solution in DMSO).
-
MrgprX2 agonists and antagonists.
Procedure:
-
Cell Plating:
-
The day before the assay, seed the cells into the 96-well plate at a density of 40,000-50,000 cells per well in 100 µL of culture medium[1].
-
Incubate overnight at 37°C, 5% CO₂.
-
-
Dye Loading:
-
Prepare the dye loading solution. For Fura-2 AM, a typical final concentration is 2-5 µM in HTB. First, mix the Fura-2 AM with an equal volume of 20% Pluronic F-127 before diluting in the buffer to aid solubilization.
-
Aspirate the culture medium from the wells.
-
Add 50 µL of the dye loading solution to each well.
-
Incubate for 30-40 minutes at 37°C[1].
-
Following incubation, allow the plate to sit at room temperature for 20-30 minutes to ensure complete de-esterification of the dye.
-
-
Cell Washing (Optional but Recommended):
-
Gently aspirate the dye solution.
-
Wash the cells once with 100 µL of HTB to remove excess dye and reduce background fluorescence.
-
After the wash, add 100 µL of HTB to each well.
-
-
Compound Addition and Measurement:
-
Use a fluorescence plate reader capable of kinetic reads with appropriate excitation/emission filters (e.g., Ex/Em ~485/525 nm for Fluo-4; ratiometric measurement for Fura-2 at 340/380 nm excitation and ~510 nm emission[1][23]).
-
Establish a baseline fluorescence reading for 10-20 seconds.
-
Add your test compounds (agonists, antagonists) at the desired concentrations (typically 20-50 µL of a more concentrated stock).
-
Immediately begin kinetic measurement of fluorescence for 1-3 minutes.
-
-
Data Analysis:
-
The response is typically calculated as the change in fluorescence (ΔF) over the baseline fluorescence (F₀), or as a ratio of emissions for ratiometric dyes[11].
-
Subtract the signal from vehicle-treated wells to correct for baseline drift.
-
Normalize the data to a positive control (e.g., a known MrgprX2 agonist like Substance P or Compound 48/80) and a negative control (unstimulated cells).
-
References
- 1. Screening Peptides that Activate MRGPRX2 using Engineered HEK Cells [jove.com]
- 2. In silico design of novel probes for the atypical opioid receptor MRGPRX2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Endogenously Expressed Muscarinic Receptors in HEK293 Cells Augment Up-regulation of Stably Expressed α4β2 Nicotinic Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Identification of Functional Bradykinin B2 Receptors Endogenously Expressed in HEK293 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. MRGPRX2 and Its Role in Non-IgE-mediated Drug Hypersensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Frontiers | Decontaminate Traces From Fluorescence Calcium Imaging Videos Using Targeted Non-negative Matrix Factorization [frontiersin.org]
- 11. Fluorescence Changes of Genetic Calcium Indicators and OGB-1 Correlated with Neural Activity and Calcium In Vivo and In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Unlocking the Non-IgE-Mediated Pseudo-Allergic Reaction Puzzle with Mas-Related G-Protein Coupled Receptor Member X2 (MRGPRX2) [mdpi.com]
- 14. MrgprX2 regulates mast cell degranulation through PI3K/AKT and PLCγ signaling in pseudo-allergic reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Multifaceted MRGPRX2: New Insight into the Role of Mast Cells in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Frontiers | MRGPRX2 signaling involves the Lysyl-tRNA synthetase and MITF pathway [frontiersin.org]
- 18. MRGPRX2 signaling involves the Lysyl-tRNA synthetase and MITF pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 19. academic.oup.com [academic.oup.com]
- 20. Naturally occurring Missense MRGPRX2 variants display Loss of Function Phenotype for Mast Cell Degranulation in response to Substance P, Hemokinin-1, Human β-defensin 3 and Icatibant - PMC [pmc.ncbi.nlm.nih.gov]
- 21. merckmillipore.com [merckmillipore.com]
- 22. Mitigating target interference challenges in bridging immunogenicity assay to detect anti-tocilizumab antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Calcium Indicators | Thermo Fisher Scientific - HK [thermofisher.com]
Validation & Comparative
Validating the Specificity of MrgprX2 Antagonist-2 Against FcεRI Activation: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The Mas-related G protein-coupled receptor X2 (MrgprX2) has emerged as a critical player in non-IgE-mediated mast cell activation, implicated in a variety of inflammatory and allergic conditions.[1][2] Consequently, the development of specific MrgprX2 antagonists is a promising therapeutic strategy.[1][3] A key challenge in the development of these antagonists is ensuring their specificity for MrgprX2 without affecting the classical IgE-mediated activation pathway via the high-affinity IgE receptor, FcεRI.[4][5] This guide provides a comparative analysis of the performance of a representative specific MrgprX2 antagonist, referred to here as "Antagonist-2" (based on the characteristics of reported selective antagonists like C9), against FcεRI activation, supported by experimental data and detailed protocols.[4][6][7]
Comparative Analysis of MrgprX2 Antagonist-2 and FcεRI Activation
To validate the specificity of this compound, its inhibitory effects were assessed on mast cell degranulation and intracellular calcium mobilization triggered by either MrgprX2-specific agonists (e.g., Substance P, Compound 48/80) or FcεRI cross-linking.
Table 1: Inhibition of Mast Cell Degranulation (β-Hexosaminidase Release)
| Activating Agent | Receptor Targeted | Effect of this compound (e.g., C9) | Supporting Data |
| Substance P (SP) | MrgprX2 | Significant inhibition of β-hexosaminidase release.[4][6] | Studies on human skin-derived mast cells show that pre-incubation with a selective antagonist significantly blocks SP-induced degranulation.[4][8] |
| Compound 48/80 (C48/80) | MrgprX2 | Significant inhibition of β-hexosaminidase release.[9] | C48/80 is a classic MrgprX2 agonist, and its effects are effectively neutralized by specific antagonists.[9] |
| Anti-IgE Antibody | FcεRI | No significant inhibition of β-hexosaminidase release.[4] | In primary human skin-derived mast cells, a selective MrgprX2 antagonist did not block degranulation in response to FcεRI aggregation.[4] |
Table 2: Inhibition of Intracellular Calcium Mobilization
| Activating Agent | Receptor Targeted | Effect of this compound (e.g., C9) | Supporting Data |
| Substance P (SP) | MrgprX2 | Significant inhibition of intracellular Ca2+ influx.[7] | Selective antagonists have been shown to block agonist-induced calcium mobilization in HEK293 cells transfected with MrgprX2.[7] |
| Anti-IgE Antibody | FcεRI | No significant inhibition of intracellular Ca2+ influx.[6] | The antagonist does not interfere with the calcium signaling cascade initiated by FcεRI cross-linking.[6] |
Signaling Pathway Diagrams
The following diagrams illustrate the distinct signaling pathways of MrgprX2 and FcεRI, highlighting the point of intervention for a specific MrgprX2 antagonist.
Caption: MrgprX2 signaling pathway and antagonist intervention.
Caption: FcεRI signaling pathway, unaffected by the antagonist.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Mast Cell Degranulation Assay (β-Hexosaminidase Release)
This assay quantifies the release of the granular enzyme β-hexosaminidase, a marker of mast cell degranulation.[10][11]
Materials:
-
Human mast cell line (e.g., LAD2) or primary human skin-derived mast cells.[4][12]
-
HEPES buffer.[12]
-
MrgprX2 agonist (e.g., Substance P).
-
FcεRI cross-linking agent (e.g., anti-IgE antibody).
-
This compound.
-
p-Nitrophenyl-N-acetyl-β-D-glucosaminide (PNAG) substrate solution.[11]
-
Stop solution (e.g., 0.4 M Glycine).[12]
-
96-well plates.
-
Plate reader (405 nm absorbance).
Procedure:
-
Seed mast cells in a 96-well plate.
-
For FcεRI activation, sensitize cells with IgE overnight.[11]
-
Pre-incubate cells with varying concentrations of this compound or vehicle control for a specified time (e.g., 30 minutes).[4]
-
Stimulate the cells with either an MrgprX2 agonist or an FcεRI cross-linking agent for 30 minutes at 37°C.[12]
-
Centrifuge the plate to pellet the cells.
-
Transfer the supernatant to a new 96-well plate containing the PNAG substrate.
-
To determine the total β-hexosaminidase content, lyse the remaining cells with Triton X-100 and transfer the lysate to a separate plate with PNAG substrate.[11]
-
Incubate the plates at 37°C for 60-90 minutes.[12]
-
Stop the reaction by adding the stop solution.
-
Measure the absorbance at 405 nm.
-
Calculate the percentage of β-hexosaminidase release as: (Absorbance of Supernatant / Absorbance of Total Lysate) x 100.
Intracellular Calcium Mobilization Assay
This assay measures changes in intracellular calcium concentration ([Ca2+]i) using a fluorescent calcium indicator.[13][14]
Materials:
-
Mast cells.
-
Calcium indicator dye (e.g., Fluo-4 AM or Fura-2 AM).[13][15]
-
HEPES buffered salt solution (HBSS).[13]
-
MrgprX2 agonist.
-
FcεRI cross-linking agent.
-
This compound.
-
Fluorescence microscope or plate reader with kinetic reading capabilities.[16]
Procedure:
-
Load the mast cells with the calcium indicator dye according to the manufacturer's instructions. This typically involves incubation for 30-45 minutes at room temperature or 37°C.[15][17]
-
Wash the cells to remove excess dye.
-
Acquire a baseline fluorescence reading.
-
Add this compound or vehicle control and incubate.
-
Add the stimulating agent (MrgprX2 agonist or FcεRI cross-linker).
-
Immediately begin recording the fluorescence intensity over time. An increase in fluorescence corresponds to an increase in intracellular calcium.
-
Analyze the data by calculating the change in fluorescence intensity from the baseline.
Experimental Workflow
The following diagram outlines the general workflow for validating the specificity of an MrgprX2 antagonist.
References
- 1. What are MRGPRX2 antagonists and how do they work? [synapse.patsnap.com]
- 2. Multifaceted MRGPRX2: New Insight into the Role of Mast Cells in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. kactusbio.com [kactusbio.com]
- 4. Inhibition of MRGPRX2 but not FcεRI or MrgprB2-mediated mast cell degranulation by a small molecule inverse receptor agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Inhibition of MRGPRX2 but not FcεRI or MrgprB2-mediated mast cell degranulation by a small molecule inverse receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Inhibition of MRGPRX2 but not FcεRI or MrgprB2-mediated mast cell degranulation by a small molecule inverse receptor agonist [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. GRK2 differentially regulates FcεRI and MRGPRB2-mediated responses in mast cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Detecting degranulation via hexosaminidase assay [protocols.io]
- 11. Measuring Mast Cell Mediator Release - PMC [pmc.ncbi.nlm.nih.gov]
- 12. abmgood.com [abmgood.com]
- 13. Isolation of Peritoneum-derived Mast Cells and Their Functional Characterization with Ca2+-imaging and Degranulation Assays [jove.com]
- 14. Real-time Imaging of Ca2+ Mobilization and Degranulation in Mast Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Calcium Imaging of Nerve-Mast Cell Signaling in the Human Intestine - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Real-Time Imaging of Ca2+ Mobilization and Degranulation in Mast Cells | Springer Nature Experiments [experiments.springernature.com]
- 17. Ca2+ Waves Initiate Antigen-Stimulated Ca2+ Responses in Mast Cells - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Potency of Small Molecule MrgprX2 Antagonists
For Researchers, Scientists, and Drug Development Professionals
The Mas-related G protein-coupled receptor X2 (MrgprX2) has emerged as a critical mediator of non-IgE-dependent mast cell activation, playing a significant role in a variety of inflammatory and allergic diseases. This has spurred the development of small molecule antagonists targeting MrgprX2 as promising therapeutic agents. This guide provides an objective comparison of the potency of several prominent small molecule MrgprX2 antagonists, supported by experimental data, to aid researchers in selecting appropriate tools for their studies and to inform ongoing drug discovery efforts.
Data Presentation: Comparative Potency of MrgprX2 Antagonists
The following tables summarize the in vitro potency of various small molecule MrgprX2 antagonists from publicly available data. Potency is primarily reported as the half-maximal inhibitory concentration (IC50) or the inhibitor constant (Ki), derived from various functional assays.
| Compound Class | Compound | Assay Type | Cell Line | Agonist | IC50 / Ki (nM) | Reference |
| Inverse Agonist | C9 | β-Hexosaminidase Release | RBL-MRGPRX2 | SP, PAMP-12, Rocuronium | ~300 | [1][2][3] |
| Inverse Agonist | C9 | β-Hexosaminidase Release | LAD2 | ZINC3573 | >1000 | [1][2] |
| Inverse Agonist | C9 | Calcium Mobilization (FLIPR) | HEK293-MRGPRX2 | (R)-ZINC-3573 | 43 (Ki) | [4] |
| Inverse Agonist | C9-6 | Calcium Mobilization (FLIPR) | HEK293-MRGPRX2 | (R)-ZINC-3573 | 58 (Ki) | [4] |
| Heteroaryl Acetamide | Compound A | Calcium Mobilization (FLIPR) | HEK293-MRGPRX2/Gα15 | Cortistatin 14 | - | [5] |
| Heteroaryl Acetamide | Compound B | Tryptase Release | Freshly Isolated Human Skin Mast Cells | Substance P | 0.42 | [5][6][7] |
| Quinoline Derivative | Exemplified Compound (Escient) | HTRF | CHO-MRGPRX2 | - | <100 | [8] |
| Quinoline Derivative | Exemplified Compound (Escient) | β-Hexosaminidase Release | LAD2 | - | <100 | [8] |
| Not Disclosed | Exemplified Compound (Incyte) | Calcium Mobilization (FLIPR) & IP-One HTRF | CHO-K1-MRGPRX2 | - | ≤0.1 | [9] |
| Not Disclosed | Exemplified Compound (Incyte) | β-Arrestin Recruitment | CHO-K1-MRGPRX2 | - | ≤0.1 | [9] |
| Not Disclosed | Exemplified Compounds [I] & [II] (Incyte) | Calcium Mobilization (FLIPR) & IP-One HTRF | CHO-K1-MRGPRX2 | - | 0.1 - 100 | [10] |
| Not Disclosed | Exemplified Compounds [I] & [II] (Incyte) | β-Arrestin Recruitment | CHO-K1-MRGPRX2 | - | 0.1 - 100 | [10] |
| Not Disclosed | EP262 | Not Specified | Not Specified | - | Potent Inhibition | [11][12][13] |
| Diaryl Urea | GE1111 | Not Specified | Not Specified | - | Sub-micromolar | [14] |
| Natural Product | Isoliquiritigenin | Not Specified | Not Specified | - | 50,000 | [15] |
| Natural Product | Piperine | Not Specified | Not Specified | - | Not Specified | [16][17][18] |
| Natural Product | Quercetin | Calcium Mobilization | LN229-MRGPRX2 | - | 46,100 | [19] |
| Natural Product | Quercetin | β-Arrestin Recruitment | LN229-MRGPRX2 | - | 71,200 | [19] |
Signaling Pathways & Experimental Workflows
To understand the mechanism of action of these antagonists, it is crucial to visualize the signaling pathways they modulate and the experimental workflows used to quantify their potency.
MrgprX2 Signaling Pathway
Activation of MrgprX2 by various ligands, including neuropeptides and certain drugs, initiates a cascade of intracellular events. The receptor couples to both Gq and Gi proteins. Gq activation leads to the activation of phospholipase C (PLC), which in turn generates inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, a key signal for mast cell degranulation. The Gi pathway, on the other hand, involves the activation of phosphoinositide 3-kinase (PI3K) and Akt. Furthermore, MrgprX2 activation can also lead to the recruitment of β-arrestin, which can mediate receptor internalization and downstream signaling.
Caption: MrgprX2 Signaling Cascade.
Experimental Workflow: Calcium Mobilization Assay
The calcium mobilization assay is a primary method for screening and characterizing MrgprX2 antagonists. It measures the antagonist's ability to block the increase in intracellular calcium concentration induced by an MrgprX2 agonist.
Caption: Calcium Mobilization Assay Workflow.
Experimental Workflow: Mast Cell Degranulation Assay
The mast cell degranulation assay directly measures the physiological response of mast cells to MrgprX2 activation and its inhibition by antagonists. A common readout is the release of β-hexosaminidase, an enzyme stored in mast cell granules.
Caption: Mast Cell Degranulation Assay Workflow.
Experimental Protocols
Calcium Mobilization Assay Protocol
-
Cell Culture and Plating:
-
Culture cells stably expressing human MrgprX2 (e.g., HEK293 or CHO cells) in appropriate media.
-
Seed cells into 96- or 384-well black-walled, clear-bottom microplates and culture until a confluent monolayer is formed.
-
-
Dye Loading:
-
Prepare a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Calcium-6) loading buffer according to the manufacturer's instructions.
-
Remove the culture medium from the cells and add the dye loading buffer.
-
Incubate the plate at 37°C for a specified time (e.g., 1 hour) to allow for dye uptake.
-
-
Compound Addition and Measurement:
-
Prepare serial dilutions of the test antagonist compounds.
-
Using a fluorescent imaging plate reader (FLIPR), measure the baseline fluorescence.
-
Add the antagonist dilutions to the wells and incubate for a defined period.
-
Add a pre-determined concentration (e.g., EC80) of an MrgprX2 agonist (e.g., Substance P, Cortistatin-14).
-
Immediately begin measuring the fluorescence intensity over time.
-
-
Data Analysis:
-
The change in fluorescence intensity reflects the change in intracellular calcium concentration.
-
Plot the agonist-induced calcium response against the antagonist concentration.
-
Fit the data to a dose-response curve to determine the IC50 value of the antagonist.
-
Mast Cell Degranulation (β-Hexosaminidase Release) Assay Protocol
-
Cell Culture and Plating:
-
Culture human mast cells (e.g., LAD2 cell line or primary human skin mast cells) in appropriate media.
-
Wash the cells and resuspend them in a suitable buffer (e.g., Tyrode's buffer).
-
Plate the cells into a 96-well V-bottom plate.
-
-
Compound Incubation and Stimulation:
-
Add serial dilutions of the test antagonist to the wells and pre-incubate for a short period (e.g., 15-30 minutes) at 37°C.
-
Add the MrgprX2 agonist (e.g., Compound 48/80, Substance P) to induce degranulation and incubate for a specified time (e.g., 30 minutes) at 37°C.
-
Include control wells for spontaneous release (buffer only) and total release (cells lysed with a detergent like Triton X-100).
-
-
Enzyme Assay:
-
Stop the degranulation reaction by placing the plate on ice.
-
Centrifuge the plate to pellet the cells.
-
Carefully transfer a portion of the supernatant from each well to a new flat-bottom 96-well plate.
-
To the wells designated for total release, add lysis buffer to the cell pellets.
-
Prepare a substrate solution containing p-nitrophenyl-N-acetyl-β-D-glucosaminide (pNAG) in a citrate (B86180) buffer.
-
Add the substrate solution to each well containing supernatant or cell lysate.
-
Incubate the plate at 37°C until a color change is observed.
-
-
Data Analysis:
-
Stop the enzymatic reaction by adding a stop solution (e.g., sodium carbonate buffer).
-
Measure the absorbance at a specific wavelength (e.g., 405 nm) using a microplate reader.
-
Calculate the percentage of β-hexosaminidase release for each condition relative to the total release control.
-
Plot the percentage of inhibition against the antagonist concentration and fit the data to a dose-response curve to determine the IC50 value.
-
References
- 1. Frontiers | Inhibition of MRGPRX2 but not FcεRI or MrgprB2-mediated mast cell degranulation by a small molecule inverse receptor agonist [frontiersin.org]
- 2. Inhibition of MRGPRX2 but not FcεRI or MrgprB2-mediated mast cell degranulation by a small molecule inverse receptor agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of MRGPRX2 but not FcεRI or MrgprB2-mediated mast cell degranulation by a small molecule inverse receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. STRUCTURE, FUNCTION AND PHARMACOLOGY OF HUMAN ITCH GPCRs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacological blockade of the mast cell MRGPRX2 receptor supports investigation of its relevance in skin disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Pharmacological blockade of the mast cell MRGPRX2 receptor supports investigation of its relevance in skin disorders [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. Escient Pharmaceuticals patent describes MRGPRX2 antagonists | BioWorld [bioworld.com]
- 9. Incyte describes new MRGPRX2 antagonists | BioWorld [bioworld.com]
- 10. Incyte divulges new MRGPRX2 antagonists | BioWorld [bioworld.com]
- 11. Incyte Announces Acquisition of Escient Pharmaceuticals, Expanding First-in-Class Drug Pipeline Focused on MRGPRX2/MRGPRX4 [synapse.patsnap.com]
- 12. escientpharma.com [escientpharma.com]
- 13. escientpharma.com [escientpharma.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. The anti-anaphylactoid effects of Piperine through regulating MAS-related G protein-coupled receptor X2 activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Therapeutic Potential of MRGPRX2 Inhibitors on Mast Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Subnanomolar MAS-related G protein-coupled receptor-X2/B2 antagonists with efficacy in human mast cells and disease models - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of a Novel MrgprX2 Antagonist and Known Mast Cell Inhibitors
For researchers, scientists, and drug development professionals, this guide provides an objective, data-driven comparison of a potent MrgprX2 antagonist, herein designated as MrgprX2 Antagonist-2, with other known inhibitors of mast cell activation. This document summarizes key performance data, details experimental methodologies, and visualizes relevant biological pathways and workflows to aid in the evaluation of therapeutic candidates targeting the Mas-related G protein-coupled receptor X2 (MrgprX2).
MrgprX2 has emerged as a critical receptor on mast cells, mediating IgE-independent degranulation in response to a variety of ligands, including neuropeptides and certain drugs. Its role in neurogenic inflammation, pruritus, and pseudo-allergic reactions has made it a compelling target for novel therapeutics. This guide focuses on the comparative efficacy of this compound against established mast cell stabilizers and other experimental antagonists.
Data Presentation: Quantitative Comparison of Inhibitor Potency
The inhibitory potency of various compounds against mast cell activation is a critical determinant of their therapeutic potential. The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound and other known inhibitors, providing a clear comparison of their efficacy in in vitro assays.
| Compound | Target/Mechanism of Action | Assay Type | Agonist | Cell Type | IC50 | Reference |
| This compound (Compound B) | MrgprX2 Antagonist | β-Hexosaminidase Release | Substance P | LAD2 Mast Cells | 1.8 nM | [1] |
| This compound (Compound B) | MrgprX2 Antagonist | Tryptase Release | Substance P | Human Skin Mast Cells | 0.42 nM | [1][2][3][4] |
| Compound A | MrgprX2 Antagonist | β-Hexosaminidase Release | Substance P | LAD2 Mast Cells | 32.4 nM | [1] |
| C9 | MrgprX2 Inverse Agonist | β-Hexosaminidase Release | SP, PAMP-12, Rocuronium | RBL-MRGPRX2 Cells | ~300 nM | [5] |
| C9 | MrgprX2 Inverse Agonist | Calcium Mobilization (inhibition) | ZINC-3573 | HEK293-MRGPRX2 Cells | Ki = 43 nM | [6] |
| C9-6 | MrgprX2 Inverse Agonist | Calcium Mobilization (inhibition) | ZINC-3573 | HEK293-MRGPRX2 Cells | Ki = 58 nM | [6] |
| Cromolyn (B99618) Sodium | Mast Cell Stabilizer | Histamine (B1213489) Release | Antigen | Rat Peritoneal Mast Cells | Not a direct MrgprX2 inhibitor | [7] |
| Nedocromil Sodium | Mast Cell Stabilizer | Histamine & Leukotriene Release | Antigen | Human Lung Mast Cells | Not a direct MrgprX2 inhibitor | [8] |
Note: Cromolyn and Nedocromil are included for comparative purposes as mast cell inhibitors but do not act as direct antagonists of MrgprX2. Their mechanism involves the stabilization of mast cells, preventing the release of inflammatory mediators through different pathways.
Signaling Pathways and Experimental Workflows
To visually represent the complex biological processes and experimental procedures discussed, the following diagrams have been generated using Graphviz.
Caption: MrgprX2 Signaling Pathway leading to Mast Cell Degranulation.
Caption: Workflow for evaluating MrgprX2 antagonist efficacy in vitro.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the protocols for the key assays used to evaluate the efficacy of MrgprX2 inhibitors.
Calcium Mobilization Assay
This assay measures the increase in intracellular calcium concentration following receptor activation, a key step in the MrgprX2 signaling cascade.
Principle: MrgprX2 activation by an agonist leads to the activation of Phospholipase C (PLC), which in turn generates inositol (B14025) trisphosphate (IP3). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium into the cytoplasm. This transient increase in intracellular calcium is detected using a calcium-sensitive fluorescent dye. Antagonists are evaluated by their ability to block this agonist-induced calcium flux.
Materials:
-
HEK293 cells stably expressing MrgprX2 (or other suitable cell lines like CHO-K1/MRGPRX2).
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Calcium-6).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
MrgprX2 agonist (e.g., Substance P, Cortistatin-14).
-
Test antagonists (e.g., this compound).
-
Black, clear-bottom 96- or 384-well microplates.
-
Fluorescent plate reader with kinetic reading capabilities (e.g., FLIPR).
Procedure:
-
Cell Plating: Seed the MrgprX2-expressing cells into the microplates at an appropriate density and allow them to adhere overnight.
-
Dye Loading: The following day, remove the culture medium and load the cells with the calcium-sensitive dye solution prepared in assay buffer. Incubate according to the dye manufacturer's instructions (typically 30-60 minutes at 37°C).
-
Compound Addition:
-
For antagonist testing, add varying concentrations of the test compound (e.g., this compound) to the wells and pre-incubate for a defined period (e.g., 15-30 minutes).
-
For agonist testing, prepare serial dilutions of the agonist.
-
-
Signal Measurement: Place the plate in the fluorescent plate reader. Measure the baseline fluorescence.
-
Agonist Stimulation: Inject the agonist into the wells and immediately begin kinetic measurement of the fluorescence signal for a period of 1-3 minutes.
-
Data Analysis: The change in fluorescence intensity over time reflects the intracellular calcium concentration. For antagonists, the percentage of inhibition of the agonist-induced response is calculated, and IC50 values are determined by fitting the data to a dose-response curve.
Beta-Hexosaminidase Release Assay (Mast Cell Degranulation)
This assay quantifies the release of the granular enzyme β-hexosaminidase, a marker for mast cell degranulation.
Principle: Upon activation, mast cells release the contents of their granules, including histamine and various enzymes like β-hexosaminidase. The amount of this enzyme released into the supernatant is proportional to the extent of degranulation. The enzymatic activity is measured using a chromogenic substrate.
Materials:
-
Mast cell line (e.g., LAD2, RBL-2H3 expressing MrgprX2).
-
Cell culture medium.
-
Tyrode's buffer or HEPES buffer.
-
MrgprX2 agonist (e.g., Substance P).
-
Test antagonists (e.g., this compound).
-
Substrate solution: p-nitrophenyl-N-acetyl-β-D-glucosaminide (pNAG) in citrate (B86180) buffer.
-
Stop solution: Glycine buffer (pH 10.7).
-
Lysis buffer: 0.1% Triton X-100.
-
96-well V-bottom and flat-bottom microplates.
-
Spectrophotometer (plate reader) capable of reading absorbance at 405 nm.
Procedure:
-
Cell Preparation: Culture mast cells to the desired density. On the day of the assay, wash and resuspend the cells in buffer.
-
Cell Plating: Aliquot the cell suspension into a 96-well V-bottom plate.
-
Compound Treatment: Pre-incubate the cells with various concentrations of the antagonist for a specified time (e.g., 30 minutes at 37°C).
-
Agonist Stimulation: Add the MrgprX2 agonist to induce degranulation and incubate for a further 30 minutes at 37°C.
-
Separation of Supernatant: Centrifuge the plate to pellet the cells. Carefully transfer the supernatant to a new flat-bottom 96-well plate.
-
Cell Lysis (for Total Release): Lyse the remaining cell pellets with lysis buffer to determine the total cellular β-hexosaminidase content.
-
Enzymatic Reaction: Add the pNAG substrate solution to the wells containing the supernatant and the cell lysate. Incubate for 60-90 minutes at 37°C.
-
Stopping the Reaction: Add the stop solution to each well.
-
Absorbance Measurement: Read the absorbance at 405 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of β-hexosaminidase release for each condition relative to the total release from lysed cells. Determine the IC50 value for the antagonist by plotting the percentage of inhibition against the antagonist concentration.
Conclusion
The data presented in this guide highlight the potent and specific inhibitory activity of this compound against MrgprX2-mediated mast cell activation. Its low nanomolar IC50 value in degranulation assays positions it as a highly promising candidate for the development of therapeutics targeting conditions driven by IgE-independent mast cell degranulation. In contrast, traditional mast cell stabilizers like cromolyn and nedocromil, while effective in certain contexts, do not directly antagonize MrgprX2 and exhibit lower potency in mast cell stabilization assays. The detailed experimental protocols provided herein offer a robust framework for the continued investigation and comparison of novel MrgprX2 inhibitors.
References
- 1. Pharmacological blockade of the mast cell MRGPRX2 receptor supports investigation of its relevance in skin disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdnewsline.com [mdnewsline.com]
- 4. Frontiers | Pharmacological blockade of the mast cell MRGPRX2 receptor supports investigation of its relevance in skin disorders [frontiersin.org]
- 5. Frontiers | Inhibition of MRGPRX2 but not FcεRI or MrgprB2-mediated mast cell degranulation by a small molecule inverse receptor agonist [frontiersin.org]
- 6. STRUCTURE, FUNCTION AND PHARMACOLOGY OF HUMAN ITCH GPCRs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of mast cell-derived histamine secretion by cromolyn sodium treatment decreases biliary hyperplasia in cholestatic rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Nedocromil sodium inhibits antigen-induced contraction of human lung parenchymal and bronchial strips, and the release of sulphidopeptide-leukotriene and histamine from human lung fragments - PubMed [pubmed.ncbi.nlm.nih.gov]
Limited Cross-Reactivity of MrgprX2 Antagonist-2 with Mouse Ortholog MrgprB2: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the species-specific activity of drug candidates is a critical aspect of preclinical evaluation. This guide provides a comparative analysis of MrgprX2 antagonist-2, focusing on its cross-reactivity with the mouse ortholog, MrgprB2. The significant divergence in activity underscores the challenges and considerations in translating findings from murine models to human applications for this class of antagonists.
MrgprX2 (Mas-related G protein-coupled receptor X2) is a receptor primarily expressed on mast cells and is implicated in inflammatory and allergic responses. Its mouse ortholog is MrgprB2. While both receptors share some functional similarities, there is low sequence homology between them, estimated at approximately 53%.[1] This genetic divergence often leads to significant differences in how they interact with various ligands, including antagonists.
Recent studies and patent literature for compounds structurally related to this compound indicate a general trend of high specificity for the human receptor with markedly reduced or absent activity against the mouse counterpart. This lack of cross-reactivity is a crucial consideration for in vivo studies, often necessitating the use of humanized mouse models for accurate efficacy and safety profiling.
Quantitative Comparison of Antagonist Activity
The following table summarizes the available inhibitory activity data for this compound and other relevant antagonists against human MRGPRX2 and mouse MrgprB2.
| Antagonist | Target | Assay Type | IC50 / Ki | Reference |
| This compound | human MRGPRX2 | Calcium Mobilization | Data not publicly available | [2] |
| mouse MrgprB2 | Calcium Mobilization | Data not publicly available | ||
| Compound B | human MRGPRX2 | Mast Cell Degranulation (Substance P-mediated) | 0.42 nM | [3][4] |
| mouse MrgprB2 | Not reported | - | ||
| C9 | human MRGPRX2 | ZINC-3573-induced Calcium Mobilization | 43 nM (Ki) | [5] |
| mouse MrgprB2 | Rocuronium, SP, PAMP-12-induced Degranulation | No effect | [6] | |
| Compounds 1 and 2 | human MRGPRX2 | SP-induced Calcium Mobilization | Inhibitory activity confirmed | [7] |
| mouse MrgprB2 | SP-induced mouse MC activation | No inhibitory effect | [7] |
Note: Specific quantitative data for "this compound" is not publicly available in the reviewed literature. The information is derived from patent WO2021092262A1, which does not provide detailed cross-reactivity data.[2]
Signaling Pathways and Antagonist Intervention
Both MRGPRX2 and MrgprB2 are G-protein coupled receptors (GPCRs) that, upon activation by various ligands (e.g., substance P, certain drugs), trigger downstream signaling cascades leading to mast cell degranulation and the release of inflammatory mediators. The primary signaling pathway involves the activation of Gαq and/or Gαi proteins, leading to phospholipase C (PLC) activation, subsequent inositol (B14025) triphosphate (IP3) production, and an increase in intracellular calcium concentration. MrgprX2 antagonists act by blocking the initial ligand-receptor interaction, thereby preventing the initiation of this signaling cascade.
Experimental Protocols
The assessment of antagonist cross-reactivity typically involves parallel functional assays using cell lines stably expressing either the human MRGPRX2 or the mouse MrgprB2 receptor.
Calcium Mobilization Assay
This assay is a primary method for assessing the activation or inhibition of Gαq-coupled GPCRs like MRGPRX2.
-
Cell Culture: HEK293 cells stably transfected with either human MRGPRX2 or mouse MrgprB2 are cultured to confluency.
-
Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM) in a buffer solution for a specified time at 37°C.
-
Antagonist Pre-incubation: The cells are washed and then pre-incubated with varying concentrations of the antagonist (e.g., this compound) for a short period.
-
Agonist Stimulation: A known agonist for the receptor (e.g., substance P or a specific small molecule agonist like ZINC-3573) is added to the cells.
-
Signal Detection: Changes in intracellular calcium concentration are measured by detecting the fluorescence signal using a plate reader.
-
Data Analysis: The antagonist's inhibitory potency is determined by calculating the IC50 value from the dose-response curve.
Mast Cell Degranulation Assay (β-Hexosaminidase Release)
This assay provides a more direct measure of the physiological response of mast cells to receptor activation and its inhibition.
-
Cell Lines: Rat basophilic leukemia (RBL-2H3) cells stably expressing human MRGPRX2 or mouse MrgprB2 are used.
-
Antagonist Incubation: Cells are incubated with different concentrations of the antagonist.
-
Agonist Challenge: The cells are then stimulated with an appropriate agonist to induce degranulation.
-
Supernatant Collection: After incubation, the cell supernatant is collected.
-
Enzyme Assay: The amount of released β-hexosaminidase, an enzyme stored in mast cell granules, is quantified by a colorimetric reaction.
-
Calculation: The percentage of degranulation is calculated relative to control cells (no antagonist), and the IC50 of the antagonist is determined.
Conclusion and Future Directions
References
- 1. Multifaceted MRGPRX2: New Insight into the Role of Mast Cells in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Frontiers | Pharmacological blockade of the mast cell MRGPRX2 receptor supports investigation of its relevance in skin disorders [frontiersin.org]
- 4. Pharmacological blockade of the mast cell MRGPRX2 receptor supports investigation of its relevance in skin disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of MRGPRX2 but not FcεRI or MrgprB2-mediated mast cell degranulation by a small molecule inverse receptor agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Inhibition of mast cell degranulation by novel small molecule MRGPRX2 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Validation of MrgprX2 Antagonist-2 in Primary Human Mast Cells Versus Mast Cell Lines
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the pharmacological validation of MrgprX2 antagonist-2 in primary human mast cells and commonly used mast cell lines. The data presented herein is essential for the accurate interpretation of in vitro findings and their translation to clinical efficacy.
The Mas-related G-protein coupled receptor X2 (MRGPRX2) has emerged as a critical target in modulating IgE-independent mast cell degranulation, a key process in various inflammatory and allergic diseases.[1][2][3] The validation of antagonists targeting this receptor is paramount for their development as therapeutic agents. This guide focuses on a representative potent and selective small molecule, referred to here as this compound (based on "Compound B" in several studies), and compares its activity in primary human skin mast cells (HSMC) with the human mast cell line, LAD2, and the rat basophilic leukemia cell line, RBL-2H3, engineered to express human MRGPRX2.
Quantitative Comparison of Antagonist Potency
The inhibitory potency of this compound was assessed across different mast cell types using various functional assays. The half-maximal inhibitory concentration (IC50) values are summarized below, demonstrating the antagonist's efficacy in blocking agonist-induced mast cell activation.
| Assay Type | Agonist | Primary Human Skin Mast Cells (IC50) | LAD2 Human Mast Cell Line (IC50) | RBL-2H3-MRGPRX2 Cell Line (IC50) |
| Degranulation (Tryptase Release) | Substance P | 0.42 nM[4][5] | N/A (LAD2 cells do not express tryptase)[6] | N/A |
| Degranulation (β-Hexosaminidase Release) | Substance P | Not reported | 1.8 nM[7] | ~300 nM (for a similar antagonist, C9)[8][9] |
| Degranulation (β-Hexosaminidase Release) | Cortistatin 14 | Not reported | Data available for multiple agonists[6][7] | Not reported |
| Degranulation (β-Hexosaminidase Release) | Compound 48/80 | Not reported | Data available for multiple agonists[6][7] | Not reported |
| Degranulation (β-Hexosaminidase Release) | PACAP-27 | Not reported | Data available for multiple agonists[6][7] | Not reported |
| Degranulation (β-Hexosaminidase Release) | PAMP-12 | Not reported | Data available for multiple agonists[6][7] | ~300 nM (for a similar antagonist, C9)[8][9] |
| Calcium Mobilization | Cortistatin 14 | Not reported | Not reported | Data available from HEK293 cells (pIC50)[6] |
Experimental Protocols
Detailed methodologies for the key experiments are provided below to facilitate reproducibility and further investigation.
Isolation and Culture of Primary Human Skin Mast Cells
Primary human mast cells are isolated from fresh human skin tissue obtained from abdominoplasty or mammoplasty procedures.
-
The tissue is dissected to remove fat and fascia, and the remaining skin is cut into small pieces.
-
The skin fragments are digested with a cocktail of enzymes including collagenase and hyaluronidase (B3051955) to create a single-cell suspension.
-
Mast cells are enriched from the cell suspension using positive selection for CD117 (c-kit), a mast cell surface marker, via magnetic-activated cell sorting (MACS).
-
The enriched CD117+ cells are then cultured in a suitable medium supplemented with stem cell factor (SCF) to maintain viability and maturity.
Cell Line Culture
-
LAD2 Cells: The Laboratory of Allergic Diseases 2 (LAD2) cell line, derived from a human mast cell sarcoma, endogenously expresses MRGPRX2.[10][11] These cells are cultured in StemPro-34 medium supplemented with SCF.
-
RBL-2H3 Cells: The rat basophilic leukemia (RBL-2H3) cell line is a common model for mast cell studies. For MRGPRX2-specific assays, these cells are stably transfected to express the human MRGPRX2 receptor. They are typically cultured in Minimum Essential Medium (MEM) supplemented with fetal bovine serum (FBS) and selection antibiotics.
Degranulation Assays
Degranulation is a hallmark of mast cell activation and can be quantified by measuring the release of granular enzymes.
-
β-Hexosaminidase Release Assay:
-
Mast cells (primary or cell lines) are seeded into 96-well plates.
-
The cells are washed and pre-incubated with varying concentrations of the MrgprX2 antagonist or vehicle control for a specified time (e.g., 5-15 minutes).
-
An MRGPRX2 agonist (e.g., Substance P, Compound 48/80) is added to stimulate degranulation.
-
After incubation (e.g., 30 minutes), the supernatant is collected.
-
The amount of β-hexosaminidase released into the supernatant is quantified by adding a substrate (e.g., p-nitrophenyl-N-acetyl-β-D-glucosaminide) and measuring the absorbance at a specific wavelength.
-
The total cellular β-hexosaminidase content is determined by lysing the remaining cells with a detergent like Triton X-100.
-
The percentage of degranulation is calculated as the ratio of the enzyme released into the supernatant to the total cellular enzyme content.
-
-
Tryptase Release Assay (for Primary HSMC):
-
The protocol is similar to the β-hexosaminidase assay, but specifically for primary human skin mast cells which express tryptase.[6]
-
Following stimulation and supernatant collection, tryptase levels are measured using a specific enzyme-linked immunosorbent assay (ELISA) or a fluorometric assay.
-
Calcium Mobilization Assay
MRGPRX2 activation leads to an increase in intracellular calcium concentration, which can be monitored using fluorescent calcium indicators.
-
Cells are loaded with a calcium-sensitive dye (e.g., Fura-2 AM or Fluo-4 AM).
-
The cells are washed and then plated into a 96-well plate.
-
A baseline fluorescence reading is taken.
-
The MrgprX2 antagonist is added at various concentrations.
-
After a short incubation, an MRGPRX2 agonist is added.
-
The change in fluorescence, corresponding to the change in intracellular calcium, is measured over time using a fluorometric imaging plate reader (FLIPR) or a fluorescence microscope.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the MRGPRX2 signaling pathway and a typical experimental workflow for antagonist validation.
Caption: MRGPRX2 Signaling Pathway in Mast Cells.
Caption: Antagonist Validation Experimental Workflow.
Concluding Remarks
The validation of this compound reveals comparable and potent inhibitory activity in both primary human mast cells and the LAD2 cell line, with a slightly higher potency observed in the primary cells for tryptase release. While cell lines like LAD2 and RBL-2H3-MRGPRX2 serve as valuable initial screening tools, primary human mast cells represent a more physiologically relevant system for confirming antagonist efficacy.[6][10] This is particularly important as some cellular responses and protein expression, such as tryptase, differ between primary cells and cell lines.[6] The data strongly supports the therapeutic potential of targeting MRGPRX2 for mast cell-driven inflammatory conditions. Further in vivo and ex vivo studies are warranted to fully elucidate the clinical utility of MrgprX2 antagonists.[4][12]
References
- 1. kactusbio.com [kactusbio.com]
- 2. mdnewsline.com [mdnewsline.com]
- 3. Biological screening of a unique drug library targeting MRGPRX2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 5. ucare-network.com [ucare-network.com]
- 6. Pharmacological blockade of the mast cell MRGPRX2 receptor supports investigation of its relevance in skin disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Inhibition of MRGPRX2 but not FcεRI or MrgprB2-mediated mast cell degranulation by a small molecule inverse receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Frontiers | Inhibition of MRGPRX2 but not FcεRI or MrgprB2-mediated mast cell degranulation by a small molecule inverse receptor agonist [frontiersin.org]
- 12. escientpharma.com [escientpharma.com]
A Comparative Analysis of G-Protein Biased Versus Balanced MrgprX2 Antagonists
For Researchers, Scientists, and Drug Development Professionals
The Mas-related G-protein coupled receptor X2 (MrgprX2) has emerged as a critical target in mast cell-mediated inflammatory and allergic diseases. Its activation by a wide range of ligands, including neuropeptides and certain drugs, triggers mast cell degranulation through both G-protein and β-arrestin signaling pathways. Consequently, the development of MrgprX2 antagonists is a promising therapeutic strategy. This guide provides a comparative analysis of balanced versus theoretically G-protein biased MrgprX2 antagonists, supported by available experimental data and detailed methodologies.
Introduction to MrgprX2 Signaling and Antagonism
MrgprX2 is a G-protein coupled receptor (GPCR) that, upon activation, primarily couples to Gαq and Gαi proteins. This leads to downstream signaling cascades, most notably an increase in intracellular calcium (Ca²⁺), which is a key trigger for mast cell degranulation and the release of histamine (B1213489) and other inflammatory mediators.[1][2] Concurrently, agonist binding can also promote the recruitment of β-arrestin proteins, which mediate receptor desensitization and internalization, and can also initiate G-protein-independent signaling.[2][3]
An ideal antagonist would effectively block the G-protein-mediated degranulation pathway. The distinction between a "balanced" and a "G-protein biased" antagonist lies in their relative ability to inhibit these two pathways.
-
Balanced Antagonists: These compounds exhibit comparable potency in inhibiting both G-protein signaling (e.g., calcium mobilization) and β-arrestin recruitment.
-
G-protein Biased Antagonists: These are theoretical compounds that would selectively inhibit G-protein signaling with significantly less effect on the β-arrestin pathway. The therapeutic advantage or disadvantage of such a profile is currently a subject of investigation.
The current landscape of potent MrgprX2 antagonists appears to be dominated by balanced inhibitors, which effectively shut down both major signaling arms of the receptor.
Comparative Data of MrgprX2 Antagonists
The following table summarizes the reported potencies of several recently developed MrgprX2 antagonists. It is important to note that a direct comparative study of G-protein biased versus balanced antagonists is not yet available in the public domain. The data presented here is compiled from various sources and assayed under different conditions, which should be taken into consideration when comparing absolute values.
| Antagonist | Target Pathway | Assay | Potency (IC50/Ki) | Classification | Reference |
| Incyte Compound | G-protein (Ca²⁺ Mobilization) | FLIPR Calcium Mobilization | ≤ 0.1 nM | Balanced | [4] |
| β-arrestin Recruitment | PathHunter β-arrestin | ≤ 0.1 nM | [4] | ||
| Compound B | G-protein (Mast Cell Degranulation) | Tryptase Release | 0.42 nM | Likely Balanced (β-arrestin data not available) | [1] |
| Mrgx2 antagonist-3 | G-protein & β-arrestin | Not specified | 0.042 - 2.5 nM | Balanced | [5] |
| Compound A | G-protein (Mast Cell Degranulation) | β-hexosaminidase Release | 32.4 nM | Unknown (β-arrestin data not available) | [6] |
| C9 (Inverse Agonist) | G-protein (Mast Cell Degranulation) | β-hexosaminidase Release | ~300 nM | Balanced | [3] |
| β-arrestin Recruitment | TANGO Assay | Significant inhibition at 1 µM | [3] |
Signaling Pathways and Antagonist Intervention
The following diagrams illustrate the MrgprX2 signaling cascade and the points of intervention for balanced and theoretical G-protein biased antagonists.
Caption: MrgprX2 signaling and antagonist intervention points.
Experimental Workflows
The characterization of MrgprX2 antagonists requires robust in vitro assays to determine their potency and selectivity for the G-protein and β-arrestin pathways.
References
- 1. Frontiers | Pharmacological blockade of the mast cell MRGPRX2 receptor supports investigation of its relevance in skin disorders [frontiersin.org]
- 2. mdpi.com [mdpi.com]
- 3. Inhibition of MRGPRX2 but not FcεRI or MrgprB2-mediated mast cell degranulation by a small molecule inverse receptor agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Incyte describes new MRGPRX2 antagonists | BioWorld [bioworld.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Pharmacological blockade of the mast cell MRGPRX2 receptor supports investigation of its relevance in skin disorders - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking Next-Generation MrgprX2 Antagonists Against First-Generation Compounds: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The Mas-related G protein-coupled receptor X2 (MrgprX2) has emerged as a critical target in drug development, primarily due to its role in mediating non-IgE-dependent mast cell degranulation, which is implicated in a variety of inflammatory and allergic conditions.[1][2] The development of potent and selective MrgprX2 antagonists is a key strategy for treating these mast cell-mediated diseases, including chronic urticaria, atopic dermatitis, and drug-induced hypersensitivity reactions.[1][2][3][4] This guide provides a comprehensive comparison of a representative next-generation antagonist, referred to here as MrgprX2 antagonist-2, against first-generation compounds, supported by experimental data and detailed methodologies.
Introduction to MrgprX2 and Its Antagonism
MrgprX2 is a promiscuous receptor expressed on mast cells that can be activated by a wide array of ligands, including neuropeptides (e.g., Substance P), antimicrobial peptides, and certain FDA-approved drugs.[4][5][6][7] Upon activation, MrgprX2 initiates a signaling cascade leading to mast cell degranulation and the release of histamine (B1213489) and other pro-inflammatory mediators.[8] The development of antagonists that can effectively block this activation is therefore of significant therapeutic interest. Early, or "first-generation," antagonists often suffered from limitations such as lower potency, lack of selectivity, or poor pharmacokinetic properties.[9] Newer antagonists, exemplified by compounds currently in preclinical and clinical development, demonstrate significant improvements in these areas.
Comparative Data: this compound vs. First-Generation Compounds
The following table summarizes the quantitative data comparing the performance of a representative next-generation antagonist (this compound, exemplified by compounds like Compound B from recent literature) with prototypical first-generation compounds.
| Parameter | This compound (e.g., Compound B) | First-Generation Compounds (e.g., QWF) | Reference(s) |
| Potency (IC50) | Sub-nanomolar to low nanomolar range (e.g., 0.42 nM on human skin mast cells) | Micromolar range | [10][11][12] |
| Selectivity | High selectivity for MrgprX2 over other GPCRs | May exhibit off-target effects (e.g., NK-1 receptor) | [9] |
| In Vitro Efficacy | Potent inhibition of mast cell degranulation induced by various agonists | Inhibition of mast cell degranulation | [10][13] |
| In Vivo Efficacy | Orally active, demonstrates efficacy in blocking agonist-induced responses in humanized mouse models | Limited in vivo data, may lack oral bioavailability | [3][10] |
| Mechanism of Action | Direct, competitive antagonism of the MrgprX2 receptor | Competitive antagonism, may have mixed pharmacology | [9] |
Signaling Pathways and Experimental Workflow
Understanding the underlying biological pathways and the methods used to assess antagonist performance is crucial for interpreting the comparative data.
MrgprX2 Signaling Pathway
Activation of MrgprX2 by a ligand initiates a cascade of intracellular events. The receptor couples to G proteins, primarily Gαq and Gαi, leading to the activation of Phospholipase C (PLC), subsequent generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), and a resultant increase in intracellular calcium levels.[6][8] This calcium mobilization is a key event that triggers mast cell degranulation. Some signaling pathways also involve the recruitment of β-arrestin and activation of the MAPK/ERK pathway.[6][8]
Caption: MrgprX2 signaling pathway leading to mast cell degranulation.
Experimental Workflow for Antagonist Screening
The identification and characterization of novel MrgprX2 antagonists typically follow a multi-step experimental workflow, starting with high-throughput screening and progressing to more complex in vitro and in vivo models.
Caption: A typical experimental workflow for screening and developing MrgprX2 antagonists.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. Below are protocols for key assays used in the characterization of MrgprX2 antagonists.
Calcium Mobilization Assay
This assay is a primary high-throughput screening method to identify compounds that modulate MrgprX2 activity.
-
Cell Culture: Human Embryonic Kidney 293 (HEK293) cells stably overexpressing human MrgprX2 and a G-protein alpha subunit (e.g., Gα15) are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum and antibiotics.[14]
-
Cell Plating: Cells are seeded into 96-well or 384-well black-walled, clear-bottom plates and grown to confluence.[15]
-
Dye Loading: The cell culture medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) in a suitable buffer at 37°C.[15]
-
Compound Addition: Test compounds (potential antagonists) are added to the wells at various concentrations and incubated for a specific period.
-
Agonist Stimulation and Signal Detection: A known MrgprX2 agonist (e.g., Substance P or Cortistatin 14) is added to the wells at a concentration that elicits a submaximal response (e.g., EC80).[10] Changes in intracellular calcium concentration are monitored in real-time using a fluorescence plate reader.
-
Data Analysis: The fluorescence intensity is measured before and after agonist addition. The inhibitory effect of the antagonist is calculated as the percentage reduction in the agonist-induced calcium response. IC50 values are determined by fitting the concentration-response data to a sigmoidal dose-response curve.
Mast Cell Degranulation Assay (β-Hexosaminidase Release)
This assay provides a functional measure of mast cell activation and the inhibitory effect of antagonists.
-
Cell Culture: A human mast cell line, such as LAD2, is cultured in appropriate media.[14]
-
Cell Stimulation: Mast cells are washed and resuspended in a buffered salt solution. They are then pre-incubated with varying concentrations of the MrgprX2 antagonist or vehicle control.[14]
-
Agonist Challenge: Mast cell degranulation is induced by adding an MrgprX2 agonist (e.g., Compound 48/80 or Substance P).[14]
-
Quantification of Degranulation: The reaction is stopped by placing the cells on ice. The cells are then centrifuged to pellet the intact cells. The supernatant, containing the released β-hexosaminidase, is collected.
-
Enzymatic Assay: The β-hexosaminidase activity in the supernatant is measured by adding a substrate (e.g., p-nitrophenyl-N-acetyl-β-D-glucosaminide) and measuring the absorbance of the product at a specific wavelength.
-
Data Analysis: The percentage of β-hexosaminidase release is calculated relative to the total cellular content (determined by lysing a parallel set of cells). The inhibitory effect of the antagonist is determined, and IC50 values are calculated.
In Vivo Models Using MrgprX2 Knock-in Mice
To assess the in vivo efficacy of MrgprX2 antagonists, humanized mouse models are often used due to species differences in the receptor.
-
Animal Model: Mice in which the murine MrgprB2 gene (the ortholog of human MrgprX2) has been replaced with the human MRGPRX2 gene are used.[1][3][10]
-
Antagonist Administration: The MrgprX2 antagonist is administered to the mice, typically via oral gavage or intraperitoneal injection, at various doses.
-
Agonist Challenge: After a predetermined time to allow for drug absorption and distribution, an MrgprX2 agonist is administered, for example, via intradermal injection into the paw or ear.
-
Measurement of Inflammatory Response: The resulting inflammatory response, such as paw edema or vascular permeability (measured by Evans blue dye extravasation), is quantified.[1][3]
-
Data Analysis: The dose-dependent inhibitory effect of the antagonist on the agonist-induced inflammatory response is determined.
Benchmarking Logic
The superiority of next-generation MrgprX2 antagonists is established through a logical progression of increasingly stringent experimental evaluations.
Caption: Logical flow for establishing the superiority of a next-generation MrgprX2 antagonist.
Conclusion
The development of potent, selective, and orally bioavailable MrgprX2 antagonists represents a significant advancement in the potential treatment of mast cell-mediated diseases. As exemplified by compounds like "this compound," these next-generation molecules demonstrate clear superiority over earlier compounds in preclinical models. Their progression into clinical trials will be a critical step in validating the therapeutic potential of targeting MrgprX2 in human diseases.[4] The experimental protocols and comparative data presented in this guide provide a framework for the continued evaluation and development of this promising class of drugs.
References
- 1. Inhibition of mast cell degranulation by novel small molecule MRGPRX2 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. escientpharma.com [escientpharma.com]
- 4. kactusbio.com [kactusbio.com]
- 5. Ligands and Signaling of Mas-Related G Protein-Coupled Receptor-X2 in Mast Cell Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. DSpace [repository.upenn.edu]
- 7. Biological screening of a unique drug library targeting MRGPRX2 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Therapeutic Potential of MRGPRX2 Inhibitors on Mast Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pharmacological blockade of the mast cell MRGPRX2 receptor supports investigation of its relevance in skin disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Novel small molecule MRGPRX2 antagonists inhibit a murine model of allergic reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Buy MrgprX2 antagonist-6 [smolecule.com]
- 14. Frontiers | Biological screening of a unique drug library targeting MRGPRX2 [frontiersin.org]
- 15. Screening Peptides that Activate MRGPRX2 using Engineered HEK Cells [jove.com]
Confirming In Vivo Target Engagement of MrgprX2 Antagonists: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of methodologies and data for confirming the in vivo target engagement of Mas-related G protein-coupled receptor X2 (MrgprX2) antagonists. Due to the limited availability of public, in-depth comparative studies on a compound specifically designated "MrgprX2 antagonist-2," this document will focus on the principles of in vivo validation using data from well-characterized, potent, and selective MrgprX2 antagonists as exemplars. The presented data and protocols are synthesized from recent preclinical studies to illustrate best practices for evaluating antagonist performance.
Introduction to MrgprX2 and Antagonist Target Engagement
Mas-related G protein-coupled receptor X2 (MrgprX2) is a key receptor expressed on mast cells, implicated in IgE-independent inflammatory and allergic responses.[1][2][3] Its activation by a wide range of ligands, including neuropeptides like Substance P (SP) and certain drugs, triggers mast cell degranulation and the release of histamine (B1213489) and other inflammatory mediators.[4] Consequently, MrgprX2 has emerged as a promising therapeutic target for conditions such as chronic urticaria, atopic dermatitis, and other mast cell-mediated disorders.[3]
Confirming that a novel antagonist not only binds to MrgprX2 but also effectively blocks its function in a living organism (in vivo target engagement) is a critical step in preclinical drug development. This guide outlines the experimental approaches and data required to robustly demonstrate such engagement.
Comparative Performance of MrgprX2 Antagonists
The following tables summarize the performance of representative, potent, and selective small molecule MrgprX2 antagonists from recent studies. These compounds serve as benchmarks for evaluating new chemical entities.
Table 1: In Vitro Potency of Representative MrgprX2 Antagonists
| Antagonist | Assay Type | Cell Type | Agonist | IC50 | Source |
| Compound B | Calcium Mobilization | HEK293-MrgprX2 | Cortistatin-14 | Not specified | [5] |
| Compound B | β-hexosaminidase Release | Freshly Isolated Human Skin Mast Cells | Substance P | 0.42 nM | [6][7] |
| EP262 | Mast Cell Degranulation | Various | Multiple Agonists | Potent Inhibition (specific IC50 not detailed) | [8] |
| Novel Small Molecules | β-hexosaminidase Release | LAD2 Mast Cells | Not specified | 5-21 µM | [2] |
Table 2: In Vivo Efficacy of Representative MrgprX2 Antagonists
| Antagonist | Animal Model | Assay | Agonist | Route of Administration | Effective Dose | Outcome | Source |
| Compound B | Human MrgprX2 Knock-in Mice | Scratching Behavior | Compound 48/80 | Oral Gavage | 3 mg/kg | Complete blockade of itch response | [9] |
| EP262 | Human MrgprX2 Knock-in Mice | Skin Vascular Permeability | Not specified | Oral | Not specified | Inhibition of agonist-induced permeability | [1][8] |
| Novel Small Molecules | Mouse Model of Allergy | Systemic Anaphylaxis | Not specified | Not specified | Not specified | Effective blockade of systemic allergic reactions | [2] |
Signaling Pathways and Experimental Workflows
Visualizing the biological pathways and experimental designs is crucial for understanding the mechanism of action and the validation process.
Caption: MrgprX2 signaling pathway leading to mast cell degranulation.
Caption: Experimental workflow for confirming in vivo target engagement.
Experimental Protocols
Detailed methodologies are essential for the replication and comparison of results. Below are protocols for key experiments cited in the validation of MrgprX2 antagonists.
In Vivo MrgprX2-Mediated Scratching Behavior Model
This protocol is adapted from studies demonstrating the in vivo efficacy of MrgprX2 antagonists in mitigating itch responses.[9]
-
Animal Model: Human MrgprX2 Knock-in (KI) mice are used, as many small molecule antagonists are specific to the human receptor.[6] Wild-type littermates serve as negative controls.
-
Antagonist Administration: The test antagonist (e.g., Compound B) is administered orally via gavage at a predetermined dose (e.g., 3 mg/kg) based on prior pharmacokinetic studies. The vehicle is administered to the control group.
-
Acclimation: Mice are placed in individual observation chambers and allowed to acclimate for at least 30 minutes.
-
Agonist Challenge: Following a set pre-treatment period (e.g., 1 hour), mice receive an intradermal injection of an MrgprX2 agonist, such as Compound 48/80 (C48/80), into the nape of the neck.
-
Behavioral Observation: The number of scratching bouts directed towards the injection site is counted by a blinded observer for a defined period (e.g., 30 minutes) post-injection.
-
Endpoint: A significant reduction in the number of scratching bouts in the antagonist-treated group compared to the vehicle-treated group indicates successful in vivo target engagement and efficacy.
Ex Vivo Human Skin Microdialysis for Histamine Release
This protocol provides strong evidence of target engagement in a human-relevant tissue.[6]
-
Tissue Preparation: Freshly obtained human skin explants (e.g., from abdominoplasty) are used. Microdialysis probes are inserted into the dermal layer.
-
Perfusion: The tissue is perfused with a physiological buffer through the microdialysis probe. Baseline dialysate samples are collected to establish basal histamine levels.
-
Antagonist Treatment: The test antagonist is included in the perfusion buffer at various concentrations to pretreat the tissue.
-
Agonist Stimulation: An MrgprX2 agonist, such as Substance P, is then co-perfused with the antagonist.
-
Sample Collection: Dialysate fractions are collected at regular intervals (e.g., every 10 minutes).
-
Histamine Quantification: The histamine content in each fraction is measured using a sensitive method, such as an enzyme immunoassay (EIA).
-
Endpoint: Potent, dose-dependent inhibition of agonist-induced histamine release in the antagonist-treated samples confirms target engagement in human skin mast cells.
In Vitro β-Hexosaminidase Release Assay
This is a common in vitro assay to quantify mast cell degranulation.
-
Cell Culture: A human mast cell line (e.g., LAD2) or, ideally, freshly isolated primary human skin mast cells are used.[2][6]
-
Antagonist Incubation: Cells are pre-incubated with varying concentrations of the MrgprX2 antagonist for a specified time (e.g., 30-60 minutes).
-
Agonist Stimulation: Cells are then challenged with a known MrgprX2 agonist (e.g., Substance P) at a concentration that elicits a submaximal response (e.g., EC80).
-
Quantification: The supernatant is collected, and the activity of the released β-hexosaminidase is measured using a colorimetric substrate (e.g., p-nitrophenyl-N-acetyl-β-D-glucosaminide). The total cellular β-hexosaminidase is determined by lysing a parallel set of cells.
-
Data Analysis: The percentage of β-hexosaminidase release is calculated for each condition. The IC50 value is determined by plotting the percent inhibition against the antagonist concentration.
Conclusion
The robust confirmation of in vivo target engagement for an MrgprX2 antagonist requires a multi-faceted approach. Initial in vitro characterization of potency is a prerequisite, but progression to in vivo models is essential. The use of humanized animal models, such as human MrgprX2 knock-in mice, is critical for evaluating species-specific antagonists.[6][9] Physiological readouts that are directly linked to mast cell degranulation, such as agonist-induced scratching behavior and changes in vascular permeability, provide compelling evidence of in vivo efficacy.[1] Furthermore, ex vivo studies using human tissue offer a valuable translational bridge between in vitro assays and in vivo animal models.[6] By employing these rigorous experimental frameworks, researchers can confidently validate the therapeutic potential of novel MrgprX2 antagonists.
References
- 1. Inhibition of mast cell degranulation by novel small molecule MRGPRX2 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Novel small molecule MRGPRX2 antagonists inhibit a murine model of allergic reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. No allergy, but mast cells are involved: MRGPRX2 in chronic inflammatory skin diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. kactusbio.com [kactusbio.com]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Pharmacological blockade of the mast cell MRGPRX2 receptor supports investigation of its relevance in skin disorders [frontiersin.org]
- 7. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 8. researchgate.net [researchgate.net]
- 9. Pharmacological blockade of the mast cell MRGPRX2 receptor supports investigation of its relevance in skin disorders - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Inverse Agonist Activity of Novel MrgprX2 Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the inverse agonist activity of recently identified novel antagonists targeting the Mas-related G protein-coupled receptor X2 (MrgprX2). The content is supported by experimental data from peer-reviewed studies and presented to aid in the evaluation and selection of compounds for further research and development.
Introduction to MrgprX2 and Inverse Agonism
MrgprX2 is a G protein-coupled receptor (GPCR) predominantly expressed on mast cells and sensory neurons.[1] It is implicated in a variety of physiological and pathological processes, including host defense, inflammation, pain, and pseudo-allergic drug reactions.[1] MrgprX2 signaling is complex, involving coupling to both Gαq and Gαi proteins, leading to downstream events such as calcium mobilization, mast cell degranulation, and activation of the MAPK pathway.[2][3] Some GPCRs, including MrgprX2, can exhibit constitutive (basal) activity even in the absence of an agonist. Inverse agonists are ligands that bind to the receptor and stabilize it in an inactive conformation, thereby reducing its basal signaling. This property is particularly valuable for therapeutic intervention in diseases driven by heightened receptor activity.
Comparative Analysis of Novel MrgprX2 Inverse Agonists
Several novel small-molecule antagonists of MrgprX2 have been identified, with some demonstrating significant inverse agonist properties. This section compares the performance of three such compounds: C9, C9-6, and EP262.
Quantitative Data Summary
The following table summarizes the reported inhibitory and inverse agonist activities of the selected novel MrgprX2 antagonists.
| Compound | Target | Assay Type | Measured Activity | Potency | Reference |
| C9 | Human MrgprX2 | Calcium Mobilization (Antagonist Mode) | Inhibition of ZINC-3573-induced response | Kᵢ = 43 nM | [1] |
| Human MrgprX2 | β-Arrestin Recruitment | Inhibition of constitutive activity of V282M variant | Significant inhibition | [2] | |
| Human MrgprX2 | Degranulation (β-hexosaminidase release) | Inhibition of SP, PAMP-12, and rocuronium-induced degranulation | IC₅₀ ≈ 300 nM | [2] | |
| C9-6 | Human MrgprX2 | Calcium Mobilization (Antagonist Mode) | Inhibition of ZINC-3573-induced response | Kᵢ = 58 nM | [1] |
| Human MrgprX2 | Gq Protein Recruitment | Inhibition of basal recruitment | Demonstrated inverse agonism | [4] | |
| EP262 | Human MrgprX2 | Multiple functional assays | Non-competitive inverse agonist, potent inhibition of agonist-induced activation | High potency | [5] |
Signaling Pathways and Experimental Workflows
To understand the assessment of inverse agonist activity, it is crucial to visualize the underlying molecular pathways and experimental procedures.
MrgprX2 Signaling Pathway
The following diagram illustrates the key signaling cascades initiated by MrgprX2 activation. Inverse agonists act by reducing the basal activity of these pathways.
Caption: Simplified MrgprX2 signaling cascade.
Experimental Workflow for Assessing Inverse Agonism
The general workflow for identifying and characterizing inverse agonists for MrgprX2 is depicted below.
Caption: Workflow for inverse agonist identification.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings.
Calcium Mobilization Assay
This assay is used to measure the inhibition of both agonist-induced and basal Gαq-mediated calcium release.
-
Cell Line: HEK293 cells stably expressing human MrgprX2.
-
Reagents:
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
-
MrgprX2 agonist (e.g., Substance P, ZINC-3573) for antagonist mode.
-
Test compounds (novel antagonists).
-
-
Protocol:
-
Seed HEK293-MrgprX2 cells in a 96-well or 384-well black, clear-bottom plate and culture overnight.
-
Load cells with a calcium-sensitive dye for 1 hour at 37°C.
-
Wash the cells with assay buffer.
-
To measure inverse agonism, add the test compounds at various concentrations and measure the fluorescence signal over time using a fluorescence plate reader (e.g., FLIPR). A decrease in the basal fluorescence indicates inverse agonist activity.
-
To measure antagonist activity, pre-incubate the cells with the test compounds for a specified time (e.g., 15-30 minutes) before adding a known MrgprX2 agonist at its EC₈₀ concentration.
-
Record the fluorescence signal and calculate the percent inhibition relative to a vehicle control.
-
β-Arrestin Recruitment Assay
This assay quantifies the recruitment of β-arrestin to the receptor, a key event in GPCR desensitization and signaling.
-
Assay Principle: Enzyme Fragment Complementation (EFC) technology (e.g., PathHunter assay) is commonly used. MrgprX2 is tagged with a small enzyme fragment (ProLink), and β-arrestin is tagged with a larger, inactive enzyme fragment (Enzyme Acceptor). Upon β-arrestin recruitment to the activated receptor, the fragments complement to form an active enzyme, which hydrolyzes a substrate to produce a chemiluminescent signal.
-
Cell Line: CHO-K1 or HTLA cells co-expressing the tagged MrgprX2 and β-arrestin constructs.
-
Protocol:
-
Plate the engineered cells in a white, solid-bottom 384-well assay plate and incubate overnight.
-
To assess inverse agonism on constitutive activity (e.g., using a constitutively active mutant like MrgprX2-V282M), add the test compounds directly to the cells.[2]
-
To measure antagonism, pre-incubate the cells with test compounds before adding a known agonist (e.g., Substance P).
-
Incubate for 90 minutes at 37°C.
-
Add the detection reagents and incubate for 60 minutes at room temperature.
-
Measure the chemiluminescent signal using a plate reader. A decrease in signal compared to the basal or agonist-stimulated level indicates inverse agonist or antagonist activity, respectively.
-
Mast Cell Degranulation Assay (β-Hexosaminidase Release)
This assay provides a functional readout of mast cell activation by measuring the release of granular contents.
-
Cell Lines: Human mast cell line LAD2 or primary human skin mast cells.
-
Reagents:
-
Assay buffer (e.g., Tyrode's buffer)
-
MrgprX2 agonist (e.g., Substance P, Compound 48/80)
-
Test compounds
-
β-hexosaminidase substrate (p-nitrophenyl-N-acetyl-β-D-glucosaminide)
-
Stop solution (e.g., 0.1 M Na₂CO₃/NaHCO₃ buffer)
-
-
Protocol:
-
Wash mast cells and resuspend in assay buffer.
-
Pre-incubate the cells with various concentrations of the test compound for 15-30 minutes at 37°C.
-
Stimulate the cells with an MrgprX2 agonist for 30 minutes at 37°C.
-
Centrifuge the samples to pellet the cells.
-
Collect the supernatant (for released β-hexosaminidase) and lyse the cell pellet (for total β-hexosaminidase) with buffer containing Triton X-100.
-
Incubate aliquots of the supernatant and cell lysate with the β-hexosaminidase substrate.
-
Stop the reaction with the stop solution.
-
Measure the absorbance at 405 nm.
-
Calculate the percentage of β-hexosaminidase release and the inhibition by the test compound.
-
Conclusion
References
- 1. Inhibition of MRGPRX2 but not FcεRI or MrgprB2-mediated mast cell degranulation by a small molecule inverse receptor agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of MRGPRX2 but not FcεRI or MrgprB2-mediated mast cell degranulation by a small molecule inverse receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. escientpharma.com [escientpharma.com]
- 6. EP-262 inhibits agonist-induced mast cell degranulation and vascular permeability in vivo | BioWorld [bioworld.com]
Safety Operating Guide
Proper Disposal Procedures for MrgprX2 antagonist-2
For Researchers, Scientists, and Drug Development Professionals
This document provides essential safety and logistical information for the proper disposal of MrgprX2 antagonist-2, a research-grade chemical compound. Adherence to these procedural guidelines is critical for ensuring laboratory safety and environmental protection. This information is intended to supplement, not replace, the specific instructions provided in the Safety Data Sheet (SDS) for this compound.
Immediate Safety and Handling Precautions
Before handling or disposing of this compound, it is imperative to consult the manufacturer-provided Safety Data Sheet (SDS). The SDS contains detailed information regarding potential hazards, necessary personal protective equipment (PPE), and emergency procedures.
General Handling Guidelines:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves, when handling this compound.
-
Ventilation: Work in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.
-
Avoid Contact: Prevent direct contact with skin, eyes, and clothing. In case of accidental contact, follow the first-aid measures outlined in the SDS.
-
Spill Management: In the event of a spill, contain the material using an appropriate absorbent and dispose of it as hazardous waste.
Step-by-Step Disposal Protocol
The following is a general protocol for the disposal of unused or waste this compound, which is typically supplied as a solid powder. These procedures should be adapted to comply with local, state, and federal regulations.
-
Waste Identification and Collection:
-
Designate a specific, clearly labeled container for "this compound waste."
-
Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
-
Disposal of Unused Solid Compound:
-
If the compound is in its original container and is no longer needed, it should be disposed of as hazardous chemical waste.
-
Ensure the container is securely sealed and properly labeled with the chemical name and any associated hazard warnings.
-
-
Disposal of Contaminated Materials:
-
Sharps: Needles, syringes, or other contaminated sharps must be placed in a designated sharps container.
-
Labware: Disposable labware (e.g., pipette tips, microfuge tubes) that has come into contact with this compound should be collected in a designated hazardous waste container.
-
PPE: Contaminated gloves, bench paper, and other disposable PPE should be disposed of as hazardous waste.
-
-
Decontamination of Reusable Labware:
-
Glassware and other reusable equipment should be decontaminated by rinsing with an appropriate solvent, such as ethanol (B145695) or isopropanol, followed by a thorough washing with soap and water.
-
The solvent rinsate should be collected and disposed of as hazardous chemical waste.
-
-
Final Disposal:
-
Contact your institution's EHS office to arrange for the pickup and disposal of the hazardous waste container.
-
Ensure all required waste disposal forms are completed accurately.
-
Chemical and Physical Properties
The following table summarizes key quantitative data for this compound.
| Property | Value |
| Molecular Formula | C₁₇H₁₆F₅N₃O₃ |
| Molecular Weight | 405.32 g/mol |
| CAS Number | 2642346-30-1 |
| Appearance | Solid |
| Color | Light yellow to yellow |
| Solubility | Soluble in DMSO (100 mg/mL) |
| Storage (Solid) | 4°C, protect from light |
| Storage (In Solvent) | -80°C for 6 months; -20°C for 1 month |
MrgprX2 Signaling Pathway
MrgprX2 is a G protein-coupled receptor (GPCR) expressed on mast cells that, upon activation, can trigger the release of inflammatory mediators. This process is initiated through the coupling of MrgprX2 to both Gq and Gi signaling pathways. The diagram below illustrates the key steps in this signaling cascade.
Caption: MrgprX2 signaling cascade in mast cells.
Experimental Protocols
Detailed experimental protocols involving this compound should be designed in accordance with standard laboratory practices and the specific aims of the research. Key considerations include:
-
Stock Solution Preparation: Due to its solubility, Dimethyl sulfoxide (B87167) (DMSO) is a suitable solvent for preparing stock solutions of this compound. Prepare high-concentration stock solutions and store them at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
-
Cell-Based Assays: When using this compound in cell-based assays, it is crucial to determine the optimal concentration and incubation time for the specific cell line and experimental conditions. A concentration gradient is often used to determine the IC50 value of the antagonist.
-
In Vivo Studies: For animal studies, the formulation and route of administration of this compound will depend on the experimental design. It is essential to conduct preliminary studies to assess the compound's pharmacokinetics and potential toxicity.
By adhering to these guidelines, researchers can ensure the safe handling and proper disposal of this compound, thereby minimizing risks to personnel and the environment.
Safeguarding Your Research: Comprehensive Handling Protocols for MrgprX2 Antagonist-2
Essential guidance for the safe and effective use of MrgprX2 antagonist-2 in a laboratory setting. This document provides critical safety and logistical information, including detailed personal protective equipment (PPE) requirements, operational procedures for handling, and proper disposal methods to ensure the well-being of researchers and maintain a safe laboratory environment.
This compound is a potent antagonist of the Mas-related G protein-coupled receptor X2, holding significant potential for research into skin inflammatory disorders.[1][2] As with any chemical compound, adherence to strict safety protocols is paramount.
Personal Protective Equipment (PPE)
When handling this compound, especially in its powdered form, appropriate personal protective equipment is mandatory to prevent inhalation, skin contact, and eye exposure. The following table summarizes the required PPE.
| PPE Category | Item | Specifications |
| Hand Protection | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Ensure gloves are intact and regularly inspected for tears or punctures before use. |
| Eye and Face Protection | Safety glasses with side shields or goggles | Must be worn at all times in the laboratory. A face shield may be required for procedures with a high risk of splashing. |
| Respiratory Protection | NIOSH-approved respirator | A dust mask or respirator should be used when handling the powdered form to avoid inhalation. The type of respirator will depend on the potential for airborne exposure. |
| Body Protection | Laboratory coat | A full-length lab coat should be worn to protect skin and clothing from contamination. |
Operational Handling and Storage
Proper handling and storage are critical to maintain the integrity of this compound and to prevent accidental exposure.
Handling Procedures:
-
Work in a well-ventilated area, preferably within a chemical fume hood, especially when handling the solid compound.
-
Avoid generating dust.
-
Prevent contact with skin, eyes, and clothing.
-
Wash hands thoroughly after handling.
Storage:
-
Store in a tightly sealed container.
-
Keep in a cool, dry, and well-ventilated place.
-
Recommended storage temperature is -20°C.[3]
The following workflow outlines the standard operating procedure for preparing a solution of this compound.
Caption: Standard workflow for preparing this compound solution.
Disposal Plan
All waste materials contaminated with this compound must be disposed of in accordance with local, state, and federal regulations.
Disposal Steps:
-
Segregate Waste: Collect all contaminated materials (e.g., gloves, pipette tips, empty containers) in a designated, labeled hazardous waste container.
-
Consult EHS: Contact your institution's Environmental Health and Safety (EHS) department for specific guidance on chemical waste disposal.
-
Documentation: Maintain a log of all disposed chemical waste as required by your institution.
The logical relationship for the disposal process is illustrated below.
Caption: Logical flow for the disposal of this compound waste.
By adhering to these safety protocols, researchers can confidently and safely handle this compound, enabling continued progress in the study of inflammatory skin diseases.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
